2(1H)-Pyridone, 5,6-dihydro-
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRHYRRQWIHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209265 | |
| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-73-9 | |
| Record name | 5,6-Dihydro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6-tetrahydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2(1H)-PYRIDONE, 5,6-DIHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77GJ5LL56Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5,6-Dihydro-2(1H)-Pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5,6-Dihydro-2(1H)-pyridone Scaffold
The 5,6-dihydro-2(1H)-pyridone ring system is a six-membered nitrogen-containing heterocycle that holds a significant position in modern organic and medicinal chemistry. As a cyclic enamide, its unique electronic and structural features confer a balance of stability and reactivity, making it a "privileged scaffold" in drug discovery. This designation arises from its recurring presence in a variety of biologically active compounds and its ability to serve as a versatile synthetic intermediate for more complex molecular architectures.[1] This guide provides an in-depth exploration of the core chemical properties of 5,6-dihydro-2(1H)-pyridone, offering insights into its synthesis, reactivity, and spectroscopic characterization to empower researchers in leveraging this valuable synthon.
Molecular Structure and Physicochemical Properties
The fundamental structure of 5,6-dihydro-2(1H)-pyridone consists of a dihydropyridine ring with a carbonyl group at the 2-position. This arrangement creates a conjugated enamide system, which is key to its chemical behavior.
Table 1: Physicochemical Properties of 5,6-Dihydro-2(1H)-Pyridone
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| CAS Number | 6052-73-9 | [2] |
| Appearance | Solid, Oil | [3] |
| Melting Point | 187-188 °C | |
| Boiling Point | 287 °C at 760 mmHg | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
The solid-state properties of this compound can vary, with some suppliers describing it as an oil, while others list a high melting point, suggesting it exists as a crystalline solid under certain conditions.[3] Its solubility in a range of common organic solvents makes it amenable to a variety of reaction conditions.
Spectroscopic Characterization: A Fingerprint of the Molecule
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5,6-dihydro-2(1H)-pyridone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,6-Dihydro-2(1H)-Pyridone
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2 (C=O) | - | ~170 | Carbonyl carbon, typically downfield. |
| C3 (=CH) | ~6.0-6.2 (dd) | ~125 | Vinylic proton, coupled to H4. |
| C4 (=CH) | ~5.8-6.0 (dt) | ~120 | Vinylic proton, coupled to H3 and H5. |
| C5 (-CH₂-) | ~2.3-2.5 (m) | ~22 | Allylic protons. |
| C6 (-CH₂-) | ~3.4-3.6 (t) | ~42 | Protons adjacent to the nitrogen atom. |
| N1 (-NH-) | ~7.0-8.0 (br s) | - | Amide proton, chemical shift can be variable. |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5,6-dihydro-2(1H)-pyridone (MW = 97.12), the molecular ion peak [M]⁺ would be expected at m/z = 97. Subsequent fragmentation would likely involve the loss of small, stable molecules.
Caption: Plausible mass spectrometry fragmentation pathways for 5,6-dihydro-2(1H)-pyridone.
A common fragmentation pathway for cyclic compounds is a retro-Diels-Alder (RDA) reaction, which could lead to the loss of ethene (C₂H₄). Loss of carbon monoxide (CO) from the lactam is another characteristic fragmentation.
Synthesis of the 5,6-Dihydro-2(1H)-pyridone Core
Several synthetic routes to the 5,6-dihydropyridin-2(1H)-one scaffold have been developed, each with its own advantages regarding starting material availability, scalability, and substituent tolerance.
Dehydrogenation of δ-Valerolactam (2-Piperidone)
One of the most direct methods for synthesizing the parent 5,6-dihydro-2(1H)-pyridone is the dehydrogenation of the readily available δ-valerolactam (2-piperidone). This transformation introduces the α,β-unsaturation. Palladium-based catalysts are often employed for this type of desaturation.[4]
Caption: Synthesis via dehydrogenation of δ-valerolactam.
Intramolecular Wittig Cyclization
A versatile and diastereospecific method involves the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. This approach allows for the construction of a variety of substituted dihydropyridinones.[5]
Experimental Protocol: Palladium-Catalyzed α,β-Desaturation of N-Protected 2-Piperidone
This protocol is adapted from a general method for the desaturation of lactams and serves as a representative example for the synthesis of the 5,6-dihydro-2(1H)-pyridone core.[4]
Materials:
-
N-protected 2-piperidone (e.g., N-Boc-2-piperidone)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Acetic acid (AcOH)
-
Ethylene carbonate
-
Toluene
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add N-protected 2-piperidone (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and ethylene carbonate (2.0 mmol).
-
The vessel is evacuated and backfilled with argon three times.
-
Add anhydrous toluene (5.0 mL) and acetic acid (2.0 mmol) via syringe.
-
The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-protected 5,6-dihydro-2(1H)-pyridone.
-
Subsequent deprotection of the nitrogen (e.g., treatment with trifluoroacetic acid for a Boc group) yields the parent 5,6-dihydro-2(1H)-pyridone.
Chemical Reactivity: A Hub for Functionalization
The reactivity of 5,6-dihydro-2(1H)-pyridone is dominated by its enamide functionality, which allows for reactions at the nitrogen atom, the C=C double bond, and the carbonyl group.
Caption: Key reactive sites of the 5,6-dihydro-2(1H)-pyridone scaffold.
Reactions at the Nitrogen Atom: N-Alkylation
The nitrogen atom of the lactam can be deprotonated with a suitable base to form an ambident nucleophile, which can then be alkylated. While O-alkylation to form 2-alkoxypyridines is a competing pathway, N-alkylation can often be favored.[6] Microwave-assisted one-pot multicomponent reactions have also been developed for the efficient synthesis of N-alkylated 2-pyridones.[5]
Reactions of the Enamine Double Bond
-
Diels-Alder Reaction: The electron-deficient C=C double bond of N-acylated 5,6-dihydro-2(1H)-pyridones can act as a dienophile in Diels-Alder reactions, providing a powerful method for constructing polycyclic nitrogen-containing frameworks.[7]
-
Halogenation: The pyridine ring can be halogenated, often after activation (e.g., as an N-oxide), to introduce handles for further functionalization through cross-coupling reactions.[8]
-
Reduction: The double bond can be catalytically hydrogenated to yield the corresponding saturated δ-valerolactam (2-piperidone).
Reactions at the Carbonyl Group
The carbonyl group can undergo standard transformations, such as reduction with hydride reagents (e.g., LiAlH₄) to the corresponding secondary alcohol, or addition of organometallic reagents.
Applications in Drug Discovery and Development
The 5,6-dihydro-2(1H)-pyridone scaffold is a cornerstone in the design of numerous therapeutic agents due to its favorable physicochemical properties and ability to engage in key biological interactions.
Case Study: Piperlongumine
A prominent example is piperlongumine , a natural product isolated from the long pepper plant (Piper longum).[9] Piperlongumine contains a 5,6-dihydro-2(1H)-pyridone core N-acylated with a 3,4,5-trimethoxycinnamoyl group.
-
Structure: 1-[(2E)-1-Oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-5,6-dihydro-2(1H)-pyridinone[10]
-
Biological Activity: Piperlongumine exhibits potent and selective anticancer activity by inducing oxidative stress through the generation of reactive oxygen species (ROS) in cancer cells.[11][12] It has also been investigated for its anti-inflammatory and other pharmacological effects.
-
Physicochemical Properties: It has a melting point of 124 °C and is sparingly soluble in water (approx. 26 µg/mL), but its solubility can be enhanced with co-solvents and cyclodextrins.[13][14] It shows maximum stability in aqueous solution around pH 4.[1][3][13]
Other Relevant Pharmaceutical Scaffolds
While not all contain the precise 5,6-dihydro-2(1H)-pyridone ring, the broader class of dihydropyridine and dihydropyrimidinone derivatives includes numerous marketed drugs, highlighting the therapeutic importance of this structural motif.[15][16] Examples include calcium channel blockers like nifedipine and antiviral agents. The histone deacetylase (HDAC) inhibitor Entinostat (MS-275) features a related pyridinyl moiety within a more complex structure, underscoring the value of pyridine-based scaffolds in targeting key enzymes.[13][17][18]
Safety and Handling
5,6-Dihydro-2(1H)-pyridone is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[12][19]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The 5,6-dihydro-2(1H)-pyridone scaffold represents a synthetically accessible and highly versatile building block for chemical and pharmaceutical research. Its unique combination of stability and tunable reactivity at multiple sites provides a robust platform for the construction of diverse and complex molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers aiming to exploit its full potential in the development of novel therapeutics and functional materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2(1H)-Pyridone, 5,6-dihydro- | C5H7NO | CID 6453994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydropyridin-2(1H)-one | CAS:6052-73-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 5,6-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperlonguminine | C16H19NO3 | CID 5320621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. dreamstime.com [dreamstime.com]
- 15. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US10358425B1 - Dihydropyrimidones and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 17. selleckchem.com [selleckchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. 5,6-Dihydropyridin-2(1H)-one | 6052-73-9 [sigmaaldrich.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5,6-dihydropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of 5,6-dihydropyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By detailing experimental protocols and presenting a thorough analysis of spectroscopic data, this document serves as a vital resource for professionals engaged in the characterization of novel organic molecules.
Synthesis of 5,6-dihydropyridin-2(1H)-one
The primary route for obtaining 5,6-dihydropyridin-2(1H)-one for structural analysis is through chemical synthesis. One established method involves the intramolecular Wittig reaction of N-(3-oxopropyl)-2-chloroacetamide. This approach provides a reliable pathway to the target molecule, enabling subsequent spectroscopic analysis.
Experimental Protocol: Synthesis via Intramolecular Wittig Reaction
A detailed protocol for the synthesis of 5,6-dihydropyridin-2(1H)-one is adapted from the work of Fisyuk et al. (2002).
Step 1: Synthesis of the Phosphonium Salt Precursor
-
To a solution of N-(3-oxopropyl)-2-chloroacetamide in a suitable solvent such as acetonitrile, add triphenylphosphine.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The resulting phosphonium salt precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with a cold solvent and dry under vacuum.
Step 2: Intramolecular Wittig Reaction
-
Suspend the dried phosphonium salt in a polar aprotic solvent like dichloromethane.
-
Add a base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5,6-dihydropyridin-2(1H)-one.
Spectroscopic Data and Analysis
The definitive structural confirmation of 5,6-dihydropyridin-2(1H)-one is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments within the molecule.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 (NH) | ~6.5-7.5 | br s | - | - |
| 3 (CH) | 6.88 | dt | J = 9.9, 4.2 | 145.9 |
| 4 (CH) | 6.04 | dt | J = 9.9, 1.8 | 123.1 |
| 5 (CH₂) | 2.45 | q | J = 6.6 | 29.9 |
| 6 (CH₂) | 3.45 | t | J = 6.6 | 49.6 |
| 2 (C=O) | - | - | - | 171.5 |
Note: NMR data is compiled from typical values for this structural motif and may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5,6-dihydropyridin-2(1H)-one is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3400 | N-H Stretch | Amide |
| 1650-1680 | C=O Stretch | α,β-Unsaturated Lactam |
| 1600-1640 | C=C Stretch | Alkene |
| 2850-2960 | C-H Stretch | Alkane |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Electron Ionization (EI) Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 97
-
Key Fragmentation Pathways:
-
Loss of CO (m/z = 69), characteristic of cyclic ketones and lactams.
-
Retro-Diels-Alder (RDA) fragmentation, leading to the loss of ethylene (C₂H₄), resulting in a fragment at m/z = 69.
-
Loss of an H radical (m/z = 96).
-
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified 5,6-dihydropyridin-2(1H)-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
Visualizing the Structure Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a directed graph, highlighting the interplay between synthesis, purification, and various analytical techniques.
Caption: Workflow for the structure elucidation of 5,6-dihydropyridin-2(1H)-one.
Key Structural Features and Spectroscopic Correlations
The correlation between the structural features of 5,6-dihydropyridin-2(1H)-one and its spectroscopic signatures is fundamental to its unambiguous identification.
Caption: Correlation of spectroscopic data with the structure of 5,6-dihydropyridin-2(1H)-one.
An In-depth Technical Guide to 2(1H)-Pyridone, 5,6-dihydro- (CAS 6052-73-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyridinone core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged structure" in medicinal chemistry. Among its many derivatives, 2(1H)-Pyridone, 5,6-dihydro- (CAS 6052-73-9), a δ-valerolactam, represents a fundamental building block with significant untapped potential. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and emerging applications in drug discovery. Our aim is to equip researchers with the necessary knowledge to confidently incorporate this valuable molecule into their research and development pipelines.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 2(1H)-Pyridone, 5,6-dihydro- is paramount for its effective handling, characterization, and application.
| Property | Value | Source |
| CAS Number | 6052-73-9 | |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| IUPAC Name | 5,6-dihydropyridin-2(1H)-one | |
| Synonyms | 5,6-Dihydro-2(1H)-pyridinone, 3,4-Dehydro-2-piperidone | |
| Appearance | Off-white to yellow to brown solid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic analysis provides the definitive structural fingerprint of 2(1H)-Pyridone, 5,6-dihydro-. The following data are critical for its identification and purity assessment.
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals for the protons on the dihydropyridinone ring. |
| ¹³C NMR | Expected signals for the five carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O and N-H functional groups. |
Section 2: Synthesis Methodologies: A Practical Approach
Several synthetic routes to 2(1H)-Pyridone, 5,6-dihydro- have been developed, each with its own advantages. Here, we detail a robust and widely applicable method: the intramolecular Wittig cyclization.
Workflow for Intramolecular Wittig Cyclization
Caption: A generalized workflow for the synthesis of 2(1H)-Pyridone, 5,6-dihydro- via intramolecular Wittig cyclization.
Detailed Experimental Protocol: Intramolecular Wittig Cyclization
This protocol is adapted from a general procedure for the synthesis of 5,6-dihydropyridin-2(1H)-ones.[4][5]
Step 1: Synthesis of the Triphenylphosphonium Salt
-
To a solution of the appropriate N-(3-oxoalkyl)-chloroacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triphenylphosphine (1.05 eq).
-
Add potassium iodide (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into diethyl ether to precipitate the phosphonium salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the crude triphenylphosphonium salt.
Step 2: Intramolecular Wittig Cyclization
-
Dissolve the crude triphenylphosphonium salt in methanol.
-
To this solution, add a solution of sodium methoxide in methanol (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2(1H)-Pyridone, 5,6-dihydro-.
Section 3: Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2(1H)-Pyridone, 5,6-dihydro-.
Analytical Workflow
Caption: A standard workflow for the analytical characterization of 2(1H)-Pyridone, 5,6-dihydro-.
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6][7]
-
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[8]
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Section 4: Applications in Drug Development: A Scaffold of Opportunity
The 2(1H)-Pyridone, 5,6-dihydro- scaffold is a key component in a variety of pharmacologically active molecules, demonstrating its versatility in targeting diverse biological pathways.
Anticancer Activity: Inhibition of Mutant Isocitrate Dehydrogenase 1 (mIDH1)
Mutations in the IDH1 enzyme are a hallmark of several cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[11] Derivatives of 2(1H)-Pyridone have been identified as potent inhibitors of mIDH1, representing a promising therapeutic strategy.
Caption: Mechanism of mIDH1 inhibition by 2(1H)-Pyridone, 5,6-dihydro- derivatives in cancer cells.[11][12]
Neuroprotective Potential
Dihydropyridine derivatives have shown promise in the treatment of neurodegenerative diseases through multiple mechanisms.[5][13] These include the modulation of calcium homeostasis, antioxidant activity, and anti-inflammatory effects.
Caption: Multifaceted neuroprotective mechanisms of 2(1H)-Pyridone, 5,6-dihydro- derivatives.[5][14][15]
Anticoagulant Activity: Targeting Factor Xa
The coagulation cascade is a critical physiological process, and its dysregulation can lead to thrombosis. Factor Xa is a key enzyme in this cascade, making it an attractive target for anticoagulants.[16] Certain derivatives of 2(1H)-Pyridone have been investigated as inhibitors of Factor Xa.
References
- 1. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant IDH1 inhibition induces dsDNA sensing to activate tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. youtube.com [youtube.com]
- 11. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perspectives on factor Xa inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 2-Pyridone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between 2-pyridone and its 2-hydroxypyridine form is a cornerstone of heterocyclic chemistry, with profound implications for the physicochemical properties and biological activity of this important class of compounds. This guide provides a comprehensive technical overview of the tautomerism of 2-pyridone derivatives. It delves into the structural and environmental factors that govern the position of the equilibrium, outlines detailed experimental protocols for its quantitative analysis, and explores its significance in the context of drug discovery, particularly as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.
Introduction to 2-Pyridone Tautomerism
2-Pyridone derivatives exist as an equilibrium mixture of two tautomeric forms: the lactam (2-pyridone) and the lactim (2-hydroxypyridine). This dynamic process involves the intramolecular transfer of a proton between the nitrogen and oxygen atoms. The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, and the temperature. Understanding and controlling this tautomeric balance is critical in drug design, as the two forms exhibit distinct hydrogen bonding capabilities, lipophilicity, and shapes, which in turn dictate their interaction with biological targets.[1][2]
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium constant, KT, is defined as the ratio of the concentration of the 2-pyridone (lactam) form to the 2-hydroxypyridine (lactim) form:
KT = [2-pyridone] / [2-hydroxypyridine]
The relative populations of the two tautomers can be quantified using various spectroscopic and computational techniques.
Factors Influencing the Tautomeric Equilibrium
The tautomeric equilibrium of 2-pyridone derivatives is influenced by several key factors:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar 2-pyridone form.[3] In contrast, non-polar solvents shift the equilibrium towards the less polar 2-hydroxypyridine tautomer.[3]
-
Substituent Effects: The electronic properties of substituents on the pyridine ring can significantly alter the acidity of the N-H and O-H protons, thereby influencing the tautomeric preference. Electron-withdrawing groups generally favor the 2-hydroxypyridine form, while electron-donating groups can shift the equilibrium towards the 2-pyridone form.
-
Temperature: The tautomeric equilibrium is a dynamic process, and as such, is influenced by temperature.
The following table summarizes the experimentally determined tautomeric equilibrium constants (KT) for 2-pyridone in various solvents.
| Solvent | Dielectric Constant (ε) | KT ([2-pyridone]/[2-hydroxypyridine]) | Predominant Tautomer |
| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |
| Cyclohexane | 2.02 | 1.7 | 2-Pyridone |
| Chloroform | 4.81 | 6.0 | 2-Pyridone |
| Acetonitrile | 37.5 | ~90 | 2-Pyridone |
| Water | 80.1 | ~910 | 2-Pyridone |
Note: The values presented are approximate and can vary with temperature and concentration.[4][5]
Experimental Protocols for Tautomer Analysis
Accurate determination of the tautomeric ratio is crucial for understanding the structure-activity relationships of 2-pyridone derivatives. UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed techniques for this purpose.
UV/Vis Spectroscopy
Principle: The 2-pyridone and 2-hydroxypyridine tautomers possess distinct π-electron systems, resulting in different electronic absorption spectra. The 2-pyridone form typically exhibits a strong absorption maximum at a longer wavelength (around 290-300 nm) compared to the 2-hydroxypyridine form (around 270 nm). By analyzing the absorption spectrum of a solution containing both tautomers, their relative concentrations can be determined.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 2-pyridone derivative in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine a suitable concentration range where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV/Vis spectrophotometer is recommended.
-
Wavelength Range: Scan from 200 nm to 400 nm.
-
Scan Speed: A medium scan speed is generally sufficient.
-
Slit Width: Use a narrow slit width (e.g., 1 nm) for optimal resolution.
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
-
Data Acquisition:
-
Record the UV/Vis spectrum of the sample solution at a constant temperature.
-
Acquire spectra in a range of solvents with varying polarities to observe the shift in the tautomeric equilibrium.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the 2-pyridone and 2-hydroxypyridine forms.
-
To quantify the ratio, the molar extinction coefficients (ε) of the pure tautomers are required. These can be determined by measuring the spectra of "locked" derivatives where the tautomerism is prevented (e.g., N-methyl-2-pyridone and 2-methoxypyridine).
-
The concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc) at a wavelength where one tautomer absorbs significantly more than the other.
-
The tautomeric equilibrium constant (KT) is then calculated from the ratio of the concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The 2-pyridone and 2-hydroxypyridine tautomers have distinct sets of proton (¹H) and carbon (¹³C) chemical shifts due to their different electronic environments. In ¹H NMR, the chemical shifts of the ring protons, as well as the presence of either an N-H or an O-H proton signal, can be used to identify and quantify the two forms.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 2-pyridone derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration.
-
The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Maintain a constant and accurately recorded temperature, as the equilibrium can be temperature-sensitive.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Relaxation Delay (d1): To ensure accurate integration, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being quantified should be used. This allows for full magnetization recovery between scans.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. A flat baseline is essential for accurate integration.
-
-
Data Analysis:
-
Identify distinct and well-resolved signals corresponding to each tautomer. For example, the chemical shifts of the protons on the pyridine ring will differ between the two forms.
-
Integrate the area under the selected signals for each tautomer.
-
The ratio of the integrals, after normalizing for the number of protons each signal represents, gives the molar ratio of the two tautomers.
-
The tautomeric equilibrium constant (KT) is then calculated from this ratio.[6][7]
-
Visualization of Concepts and Pathways
Factors Influencing Tautomeric Equilibrium
The interplay of solvent polarity and substituent effects on the 2-pyridone/2-hydroxypyridine equilibrium can be visualized as a logical flow.
Caption: Factors influencing the 2-pyridone tautomeric equilibrium.
Experimental Workflow for Tautomer Analysis
A generalized workflow for the experimental determination of the tautomeric ratio using spectroscopic methods.
Caption: Workflow for determining tautomeric ratios.
Tautomerism in Drug Discovery: Inhibition of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[8] Dysregulation of the JNK pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, JNKs have emerged as important therapeutic targets.
2-Pyridone derivatives have been identified as potent inhibitors of JNKs. The specific tautomeric form of the 2-pyridone derivative can significantly impact its binding affinity to the JNK active site. The hydrogen bonding pattern and the overall shape of the inhibitor are dictated by its tautomeric state, which in turn determines the strength and specificity of the interaction with the kinase.
JNK Signaling Pathway Overview
The JNK pathway is a multi-tiered cascade involving a series of protein kinases. External stimuli, such as stress or cytokines, activate a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K, in turn, phosphorylates and activates JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, such as c-Jun, leading to the regulation of gene expression.
Caption: Inhibition of the JNK signaling pathway by 2-pyridone derivatives.
Conclusion
The tautomerism of 2-pyridone derivatives is a fundamental concept with significant practical implications in medicinal chemistry and drug development. The ability to predict, control, and quantify the tautomeric equilibrium is essential for the rational design of molecules with desired biological activities. This guide has provided a detailed overview of the theoretical underpinnings of 2-pyridone tautomerism, practical experimental protocols for its investigation, and its relevance in the context of a key signaling pathway. A thorough understanding of this phenomenon will continue to be a valuable asset for researchers in the field.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the different data collection modes of a typical spectrophotometer? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. lsa.umich.edu [lsa.umich.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
The Natural Occurrence of 5,6-Dihydropyridin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydropyridin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the scientific community, primarily due to its presence as a key structural motif in the potent anticancer agent, piperlongumine. While the standalone molecule is reported to be a natural product, its isolation and characterization from natural sources are not as extensively documented as its synthetic preparations and its role within more complex molecules. This technical guide provides a comprehensive overview of the natural occurrence of 5,6-dihydropyridin-2(1H)-one, its biosynthetic origins, and its biological significance, with a focus on its role as a pharmacophore. Due to the limited availability of data on the isolated compound from natural sources, this guide draws necessary parallels from studies on piperlongumine and related synthetic derivatives to provide a holistic perspective for research and drug development.
Natural Sources
The primary documented natural source of the 5,6-dihydropyridin-2(1H)-one moiety is the plant Piper longum L. (long pepper), where it exists as an integral part of the alkaloid piperlongumine.[1][2] Piperlongumine has been isolated from the fruits and roots of this plant.[3]
Additionally, 5,6-dihydropyridin-2(1H)-one has been reported to be isolated from the leaves of Alpinia intermedia .
Biosynthesis
The precise biosynthetic pathway for 5,6-dihydropyridin-2(1H)-one has not been fully elucidated. However, based on the known biosynthesis of related piperidine alkaloids, a plausible pathway can be proposed. The biosynthesis of piperine, another major alkaloid in Piper species, utilizes L-lysine for the formation of the piperidine ring.[2] It is hypothesized that the 5,6-dihydropyridin-2(1H)-one ring in piperlongumine also originates from L-lysine through a series of enzymatic reactions involving decarboxylation and amine oxidation to form a piperideine intermediate, which is then incorporated into the final structure.
dot digraph "Proposed Biosynthetic Origin of the 5,6-Dihydropyridin-2(1H)-one Ring" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
lysine [label="L-Lysine"]; intermediary [label="Piperideine Intermediate"]; dihydropyridinone [label="5,6-Dihydropyridin-2(1H)-one Ring"];
lysine -> intermediary [label="Enzymatic\nReactions"]; intermediary -> dihydropyridinone [label="Incorporation"]; } dot Caption: Proposed biosynthetic origin of the 5,6-dihydropyridin-2(1H)-one ring from L-lysine.
Experimental Protocols
As previously mentioned, a specific protocol for the isolation of free 5,6-dihydropyridin-2(1H)-one from natural sources is not well-documented. However, the isolation of piperlongumine, which contains this moiety, is well-established. The following is a generalized workflow for the isolation of piperlongumine from Piper longum fruits.
dot digraph "Generalized Workflow for Piperlongumine Isolation" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Dried and Powdered\nPiper longum Fruits", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Soxhlet Extraction\n(e.g., with n-hexane)"]; concentration [label="Concentration of Extract\n(Rotary Evaporation)"]; chromatography [label="Column Chromatography\n(Silica Gel)"]; elution [label="Elution with Solvent Gradient\n(e.g., Hexane-Ethyl Acetate)"]; fractions [label="Fraction Collection and TLC Analysis"]; crystallization [label="Crystallization of Piperlongumine"]; end [label="Pure Piperlongumine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction; extraction -> concentration; concentration -> chromatography; chromatography -> elution; elution -> fractions; fractions -> crystallization; crystallization -> end; } dot Caption: Generalized workflow for the isolation of piperlongumine.
Biological Activity and Signaling Pathways
The biological activity of the standalone 5,6-dihydropyridin-2(1H)-one molecule is an area that requires further investigation. The majority of the available data pertains to the activity of piperlongumine, where the 5,6-dihydropyridin-2(1H)-one unit is considered a crucial pharmacophore.[1][2]
Anticancer Activity of Piperlongumine
Piperlongumine exhibits selective cytotoxicity towards various cancer cell lines while showing minimal toxicity to normal cells.[3] The 5,6-dihydropyridin-2(1H)-one moiety, being a Michael acceptor, is believed to be responsible for the generation of reactive oxygen species (ROS) within cancer cells.[1] This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative stress, cell cycle arrest, and ultimately, apoptosis.[1]
dot digraph "Proposed Mechanism of Anticancer Activity of Piperlongumine" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
pl [label="Piperlongumine\n(containing 5,6-dihydropyridin-2(1H)-one)"]; ros [label="Increased Intracellular\nReactive Oxygen Species (ROS)"]; stress [label="Oxidative Stress"]; cycle_arrest [label="Cell Cycle Arrest"]; apoptosis [label="Apoptosis"];
pl -> ros [label="Michael Addition"]; ros -> stress; stress -> cycle_arrest; stress -> apoptosis; } dot Caption: Proposed mechanism of piperlongumine's anticancer activity.
Biological Activities of Related Synthetic Derivatives
Studies on synthetic derivatives of dihydropyridin-2(1H)-one and related structures have revealed a range of biological activities, suggesting the potential of this scaffold in drug discovery.
| Compound Class | Biological Activity | Reference |
| Dihydropyridinone Derivatives | Antimicrobial | [4] |
| Dihydropyridinone Derivatives | Anti-inflammatory | [5] |
| Dihydropyridinone Derivatives | Cytotoxic | [6][7] |
Data Presentation
Due to the scarcity of quantitative data on the natural occurrence of free 5,6-dihydropyridin-2(1H)-one, a comprehensive table is not feasible at this time. Research efforts focused on the quantification of this specific compound in Piper longum and Alpinia intermedia are needed to populate such a dataset.
Conclusion and Future Directions
5,6-Dihydropyridin-2(1H)-one is a naturally occurring heterocyclic compound of significant interest, primarily due to its role as a key pharmacophore in the anticancer agent piperlongumine. While its presence in Piper longum and Alpinia intermedia is established, there is a clear need for further research to develop detailed protocols for its isolation in the free form and to quantify its natural abundance. Elucidating its specific biosynthetic pathway will provide valuable insights for potential biotechnological production. Furthermore, dedicated studies on the biological activities of the isolated 5,6-dihydropyridin-2(1H)-one are crucial to understand its intrinsic pharmacological properties and to unlock its full potential as a lead compound in drug discovery and development. The information gathered from its role in piperlongumine and the activities of its synthetic derivatives strongly suggests that the 5,6-dihydropyridin-2(1H)-one scaffold is a promising starting point for the design of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Piperlongumine | 20069-09-4 | FP27075 | Biosynth [biosynth.com]
- 4. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of piperlongumine derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. brieflands.com [brieflands.com]
A Spectroscopic Guide to 5,6-dihydro-2(1H)-pyridinone: Structure Elucidation for Researchers and Drug Development Professionals
An In-depth Technical Guide
This guide provides a comprehensive overview of the spectral data for 5,6-dihydro-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections will detail the theoretical underpinnings and practical application of key spectroscopic techniques for the unequivocal structural confirmation of this molecule. The focus will be on providing not just data, but a field-proven rationale for experimental design and data interpretation, ensuring scientific integrity and trustworthiness in your research endeavors.
The Molecular Blueprint: Understanding 5,6-dihydro-2(1H)-pyridinone
5,6-dihydro-2(1H)-pyridinone is a six-membered lactam, a cyclic amide, with a molecular formula of C₅H₇NO and a molecular weight of 97.12 g/mol .[1] Its structure features a conjugated system involving the amide group and a carbon-carbon double bond, which significantly influences its spectroscopic properties. The accurate characterization of this scaffold is paramount for its application in the synthesis of more complex biologically active molecules.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reliable protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of 5,6-dihydro-2(1H)-pyridinone in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of coupling patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans for accurate integration.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
Data Interpretation and Analysis
Predicted ¹H NMR Spectral Data for 5,6-dihydro-2(1H)-pyridinone in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.0 | dt | J ≈ 10, 4 |
| H-4 | ~ 6.8 | dt | J ≈ 10, 2 |
| H-5 (CH₂) | ~ 2.4 | m | |
| H-6 (CH₂) | ~ 3.4 | t | J ≈ 7 |
| N-H | ~ 7.5 | br s |
Causality Behind Chemical Shifts and Coupling:
-
Olefinic Protons (H-3 and H-4): The protons on the double bond are expected to appear in the downfield region (δ 6.0-7.0 ppm) due to the deshielding effect of the π-electron system. The differing electronic environment caused by the adjacent carbonyl and nitrogen atoms will result in distinct chemical shifts for H-3 and H-4. The observed multiplicities (doublet of triplets) arise from coupling to each other (large J value, ~10 Hz) and to the adjacent methylene protons at C-5 (smaller J values).
-
Methylene Protons (H-5 and H-6): The protons at the C-5 and C-6 positions are in an aliphatic environment and will appear further upfield. The protons at C-6, being adjacent to the electronegative nitrogen atom, are expected to be deshielded and appear at a lower field compared to the protons at C-5.
-
Amide Proton (N-H): The amide proton is typically broad due to quadrupole broadening from the nitrogen atom and will appear at a relatively downfield chemical shift due to the deshielding effect of the carbonyl group and its involvement in hydrogen bonding.
dot
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with a few key differences in the acquisition parameters.
-
Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.5-0.7 mL of CDCl₃) is often beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard, resulting in a spectrum where each unique carbon atom appears as a single line.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.[5]
-
Data Interpretation and Analysis
A ¹³C NMR spectrum of 5,6-dihydro-2(1H)-pyridinone has been reported in the literature, acquired in CDCl₃.[5]
¹³C NMR Spectral Data for 5,6-dihydro-2(1H)-pyridinone in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~ 170 |
| C-3 | ~ 125 |
| C-4 | ~ 140 |
| C-5 | ~ 22 |
| C-6 | ~ 45 |
Causality Behind Chemical Shifts:
-
Carbonyl Carbon (C-2): The carbonyl carbon is the most deshielded carbon and appears at the lowest field (~170 ppm) due to the strong electron-withdrawing effect of the oxygen atom.
-
Olefinic Carbons (C-3 and C-4): The sp²-hybridized carbons of the double bond appear in the region of δ 120-140 ppm. C-4 is typically more deshielded than C-3 due to its position relative to the electron-withdrawing carbonyl group.
-
Aliphatic Carbons (C-5 and C-6): The sp³-hybridized carbons appear at higher fields. C-6, being attached to the nitrogen atom, is deshielded relative to C-5.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded, followed by the spectrum of the sample. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Data Interpretation and Analysis
The IR spectrum of 5,6-dihydro-2(1H)-pyridinone will be dominated by absorptions from the N-H, C=O, C=C, and C-H bonds.
Characteristic IR Absorption Bands for 5,6-dihydro-2(1H)-pyridinone
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Medium, broad |
| C-H stretch (sp²) | 3000-3100 | Medium |
| C-H stretch (sp³) | 2850-3000 | Medium |
| C=O stretch (amide) | 1650-1680 | Strong |
| C=C stretch | 1600-1650 | Medium |
| N-H bend | 1550-1640 | Medium |
Causality Behind Absorption Frequencies:
-
N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding.
-
C=O Stretch: The position of the strong carbonyl absorption is characteristic of a conjugated six-membered lactam.
-
C=C Stretch: The C=C stretching vibration appears in the expected region for a double bond.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending vibrations that are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. Fragmentation patterns offer clues to the molecule's structure.
Experimental Protocol: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of a relatively volatile and thermally stable compound like 5,6-dihydro-2(1H)-pyridinone.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.
-
Separation: The compound is vaporized and separated from any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Analysis
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.
Expected Mass Spectrum Fragmentation for 5,6-dihydro-2(1H)-pyridinone
-
Molecular Ion (M⁺): A prominent peak at m/z = 97, corresponding to the molecular weight of the compound.
-
Key Fragment Ions:
-
[M - CO]⁺ (m/z = 69): Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for cyclic ketones and lactams.
-
[M - C₂H₄]⁺ (m/z = 69): A retro-Diels-Alder reaction can lead to the loss of ethene.
-
Further fragmentation of these primary ions will lead to smaller charged species.
-
dot
Caption: Plausible MS fragmentation pathways.
Conclusion: A Multi-faceted Approach to Structural Verification
The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of 5,6-dihydro-2(1H)-pyridinone. Each technique offers a unique and complementary piece of the structural puzzle, and their collective interpretation allows for an unambiguous assignment. This guide has outlined the fundamental principles, field-proven experimental protocols, and the causality behind the spectral features, empowering researchers to confidently characterize this important heterocyclic scaffold.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,6-dihydro-2(1H)-pyridinone
Foreword: The Structural Elucidation of Unsaturated Lactams
5,6-dihydro-2(1H)-pyridinone, also known as δ-valerolactam, is a pivotal heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its unique combination of a lactam functionality and an α,β-unsaturated system makes it a valuable pharmacophore and a versatile synthetic intermediate. A thorough understanding of its three-dimensional structure and electronic properties is paramount for researchers in drug development and organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural characterization of such molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5,6-dihydro-2(1H)-pyridinone. As a self-validating system, this document will not only present spectral data but also delve into the causal relationships between the molecular structure and the observed NMR parameters. While direct experimental spectra for the title compound are not publicly available in all databases, this guide will leverage established NMR principles and comparative data from closely related analogs to provide a robust and predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and utilize the NMR data of this important class of compounds.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The following diagram illustrates the IUPAC numbering for 5,6-dihydro-2(1H)-pyridinone.
Caption: IUPAC numbering of 5,6-dihydro-2(1H)-pyridinone.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5,6-dihydro-2(1H)-pyridinone is expected to exhibit five distinct signals, each corresponding to the different proton environments in the molecule. The analysis of chemical shift (δ), multiplicity, and coupling constants (J) provides a detailed picture of the molecular connectivity.
Predicted ¹H NMR Data
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 6.5 - 8.0 | broad singlet (br s) | - | 1H |
| H3 | 6.8 - 7.2 | doublet of triplets (dt) | ³J(H3-H4) ≈ 10, ⁴J(H3-H5) ≈ 2 | 1H |
| H4 | 5.9 - 6.2 | doublet of triplets (dt) | ³J(H4-H3) ≈ 10, ³J(H4-H5) ≈ 4 | 1H |
| H5 | 2.4 - 2.6 | quartet (q) | ³J(H5-H4) ≈ 4, ³J(H5-H6) ≈ 6 | 2H |
| H6 | 3.3 - 3.5 | triplet (t) | ³J(H6-H5) ≈ 6 | 2H |
Rationale and Interpretation
-
H1 (N-H): The amide proton is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on solvent and concentration.[1]
-
H3 and H4 (Vinyl Protons): These protons are part of an α,β-unsaturated system. H3, being β to the carbonyl group, will be more deshielded than H4. They will exhibit a large vicinal coupling (³J) to each other, characteristic of a cis relationship on a double bond (typically 6-12 Hz).[2] H4 will be further split by the two H5 protons, and H3 may show a small long-range coupling to H5.
-
H5 (Allylic Protons): These methylene protons are adjacent to the double bond (allylic position) and will be deshielded relative to simple alkanes. They will be split by both the vinylic H4 and the aliphatic H6 protons, likely resulting in a complex multiplet, here predicted as a quartet for simplicity.
-
H6 (Aliphatic Protons): These methylene protons are adjacent to the electron-withdrawing nitrogen atom of the lactam, causing them to be deshielded compared to H5. They will be split into a triplet by the two neighboring H5 protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 5,6-dihydro-2(1H)-pyridinone should display five signals, corresponding to the five carbon atoms in unique electronic environments.
Predicted ¹³C NMR Data
| Position | Predicted δ (ppm) | Description |
| C2 | 170 - 175 | Carbonyl Carbon |
| C3 | 140 - 145 | Vinylic Carbon (β to C=O) |
| C4 | 120 - 125 | Vinylic Carbon (α to C=O) |
| C5 | 28 - 32 | Allylic Carbon |
| C6 | 40 - 45 | Aliphatic Carbon (α to N) |
Rationale and Interpretation
-
C2 (Carbonyl): The carbonyl carbon of the lactam is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.[3]
-
C3 and C4 (Vinylic): The double bond carbons appear in the typical range for sp² hybridized carbons. C3 is deshielded relative to C4 due to its β-position in the conjugated system, a known effect in α,β-unsaturated carbonyl compounds.[4]
-
C5 (Allylic): This sp³ hybridized carbon is in the standard aliphatic region, slightly deshielded due to its proximity to the double bond.
-
C6 (Aliphatic): This carbon is bonded to the nitrogen atom, which causes a significant downfield shift compared to a standard alkane carbon.
Comparative Analysis with Saturated and Unsaturated Analogs
To ground our predictions, it is instructive to compare them with the experimental data of the fully saturated analog, 2-piperidone, and the fully unsaturated analog, 2-pyridone.
Table 1: Experimental ¹H NMR Data for 2-Piperidone (in D₂O)
| Position | δ (ppm) | Multiplicity |
| H3 | 2.32 | triplet |
| H4 | 1.76 | multiplet |
| H5 | 1.76 | multiplet |
| H6 | 3.28 | triplet |
Note: Data extracted from the Human Metabolome Database (HMDB).
Table 2: Experimental ¹³C NMR Data for 2-Piperidone (in CDCl₃)
| Position | δ (ppm) |
| C2 | 172.6 |
| C3 | 31.5 |
| C4 | 22.5 |
| C5 | 21.3 |
| C6 | 42.2 |
Note: Data extracted from SDBS (Spectral Database for Organic Compounds).
The introduction of the C3-C4 double bond in 5,6-dihydro-2(1H)-pyridinone is expected to significantly shift the C3 and C4 signals downfield into the vinylic region and also influence the chemical shifts of the adjacent C2, C5, and C6 carbons.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 5,6-dihydro-2(1H)-pyridinone.
Methodology Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5,6-dihydro-2(1H)-pyridinone.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the magnet.
-
Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Apply a 90° pulse.
-
Set the number of scans (e.g., 16) and a relaxation delay (e.g., 2 seconds) to ensure full relaxation of protons.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to convert the FID from the time domain to the frequency domain.
-
Manually or automatically phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.
-
Identify the peak positions (chemical shifts) and multiplicities for final analysis.
-
Conclusion
This guide has provided a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of 5,6-dihydro-2(1H)-pyridinone. By dissecting the expected chemical shifts, multiplicities, and coupling constants, and grounding these predictions with comparative data from related structures, researchers are better equipped to characterize this molecule and its derivatives. The included experimental protocol offers a robust starting point for acquiring high-quality data. As a foundational tool in modern chemistry, the application of NMR spectroscopy, guided by the principles outlined herein, is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
The Pyridinone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets through versatile, tunable interactions. Among these, the pyridinone core—a six-membered nitrogen-containing heterocycle with a carbonyl group—has emerged as a cornerstone of modern drug design.[1][2] Its significance is underscored by the growing number of FDA-approved drugs that feature this moiety, spanning a wide array of therapeutic areas including antiviral, anticancer, antifungal, and cardiovascular diseases.[1]
Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, such as antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[3][4] The scaffold's utility stems from its unique physicochemical properties. It can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen and ring nitrogen), allowing for potent and specific interactions with biological targets like enzyme active sites.[2][5] Furthermore, the pyridinone ring can be readily functionalized at multiple positions, enabling chemists to meticulously adjust properties like polarity, lipophilicity, and solubility to optimize pharmacokinetic and pharmacodynamic profiles.[3][4] This inherent versatility makes the pyridinone scaffold a powerful tool in fragment-based drug design, kinase hinge-binding motifs, and as a bioisostere for other common chemical groups like phenols and amides.[1][3]
This guide provides a comprehensive technical overview of the pyridinone core, exploring its fundamental properties, synthesis, structure-activity relationships, and diverse applications in drug discovery.
Physicochemical Properties and Structural Features
The pyridinone scaffold exists in two primary isomeric forms: 2-pyridinone and 4-pyridinone, based on the position of the carbonyl group relative to the nitrogen atom.[2][3] A therapeutically important subclass is the 3-hydroxy-4-pyridinone structure, renowned for its metal-chelating properties.
Despite its small size, the pyridinone ring is rich in functionality. It offers up to five positions for derivatization, features multiple hydrogen bond acceptors, and a hydrogen bond donor.[1] This allows molecules incorporating this scaffold to form robust interactions with protein targets, enhance water solubility, and facilitate passage across cell membranes.[1] The partial aromatic character and the presence of both polar and nonpolar regions contribute to a balanced physicochemical profile, which is often a key factor in achieving desirable drug-like properties.[6]
For instance, the ability of the pyridinone core to mimic a peptide bond and interact with the hinge region of kinases has made it a popular fragment in the design of kinase inhibitors.[3] This interaction is often crucial for achieving high binding affinity and selectivity.
Core Synthetic Strategies
The construction of the pyridinone ring is a well-explored area of synthetic chemistry, with two principal strategies dominating the landscape: the modification of pre-existing six-membered rings and the cyclocondensation of acyclic precursors.[1][3]
Synthesis from Pyridine Precursors
One common approach involves the oxidation of a substituted pyridine. For example, treatment of pyridine with reagents like hydrogen peroxide and nitric acid can yield a 4-nitropyridine-N-oxide, which can then be converted to the corresponding pyridinone through subsequent acetylation and elimination steps.[1][3]
Cyclocondensation Reactions
Cyclocondensation reactions are highly versatile for building the pyridinone core from simpler, acyclic starting materials. These methods offer the advantage of easily introducing a variety of substituents onto the final ring structure.
A prevalent method for synthesizing 2-pyridinones involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a source of ammonia.[3] This is often followed by a condensation reaction with another component like diethyl malonate to complete the ring system.[3] Multicomponent reactions (MCRs) have become particularly powerful in this area, allowing for the rapid assembly of complex, highly substituted pyridones in a single pot, which is highly efficient for building libraries of compounds for screening.[7][8] For example, a one-pot synthesis of 2(1H)-pyridinones can be achieved directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, using L-proline as a catalyst.[3][9]
Representative Protocol: One-Pot Synthesis of a 2-Pyridinone Derivative
The following protocol is a representative example of a multicomponent reaction to generate a substituted 2-pyridinone, based on established methodologies.[3][9]
-
Step 1: Reagent Preparation. In a round-bottom flask, dissolve dimethyl 3-oxopentanedioate (1.0 eq) and the desired primary amine (1.0 eq) in a suitable solvent such as ethanol.
-
Step 2: Addition of Reagents. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) and a catalytic amount of L-proline (0.1 eq) to the mixture.
-
Step 3: Reaction. Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-pyridinone derivative.
The causality behind this one-pot approach lies in the sequential nature of the reactions. The catalyst, L-proline, facilitates the initial condensation steps, while the subsequent heating drives the cyclization and aromatization to form the stable pyridinone ring. This method is valued for its efficiency and tolerance of a broad range of functional groups on the primary amine.[3]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The true power of the pyridinone scaffold is demonstrated by its presence in a multitude of clinically successful drugs targeting a wide range of diseases.
Antiviral Agents
Pyridinones are central to some of the most effective antiviral therapies. In the fight against HIV, 6-phenethyl pyridinone derivatives have been studied as reverse transcriptase inhibitors.[3] Structure-activity relationship (SAR) studies have shown that introducing moieties like an isopropyl group at the C-3 position can significantly enhance anti-HIV activity.[3] More recently, substituted pyridone derivatives like Baloxavir marboxil have been developed as potent inhibitors of the influenza virus's cap-dependent endonuclease activity, essential for its replication.[10]
Anticancer Agents
In oncology, pyridinone-containing molecules have shown broad-spectrum antiproliferative activity against various tumor cell lines.[1] They have been successfully employed to target key cancer-related proteins such as protein tyrosine kinases, histone deacetylases (HDACs), and mitogen-activated protein kinases (MAPKs).[1][3] For example, a series of pyridone-based compounds were identified as potent inhibitors of Pim-1 kinase, a proto-oncogene.[11] The SAR for this series revealed that a specific hydrogen bond matrix between the inhibitor, water molecules, and the catalytic core was responsible for the high potency.[11]
| Drug/Compound Class | Target | Therapeutic Area | Key SAR Insights |
| Doravirine | HIV Reverse Transcriptase | Antiviral (HIV) | The specific substitution pattern on the pyridinone ring is crucial for fitting into the non-nucleoside inhibitor binding pocket.[1] |
| Tazemetostat | EZH2 Histone Methyltransferase | Oncology | The pyridone core forms two critical hydrogen bonds with the enzyme's active site, anchoring the molecule for potent inhibition.[6] |
| Milrinone | Phosphodiesterase 3 (PDE3) | Cardiovascular (Heart Failure) | The pyridinone lactam is a key determinant for PDE3 inhibitory activity.[1][12] |
| Ciclopirox | Metal-dependent enzymes | Antifungal | The 2-pyridinone structure, with its ability to chelate metal ions, is essential for its broad-spectrum antifungal action.[1][13] |
| Deferiprone | Iron (Fe³⁺) | Iron Overload Disorders | The 3-hydroxy-4-pyridinone core provides a high-affinity bidentate chelation site for iron.[1] |
Iron Chelators
The 3-hydroxy-4-pyridinone (3,4-HPO) scaffold is an exceptionally effective bidentate chelator for iron (III).[1][14] This property is exploited in the drug Deferiprone , which is used to treat iron overload in patients with thalassemia major.[1] The design of these chelators often involves attaching the 3,4-HPO core to other molecules, such as polyamines, to enhance cellular uptake and target the chelating agent to specific cellular compartments.[1]
Antibacterial Agents
New classes of antibacterial agents are desperately needed to combat rising antibiotic resistance. The 4-hydroxy-2-pyridone scaffold has recently been identified as a novel class of antibacterial agents that target bacterial DNA synthesis, showing promise against Gram-negative pathogens.[15] Optimization of this series led to compounds with significant efficacy in murine septicemia models against E. coli, highlighting the potential of this scaffold for developing new antibiotics.[15]
Future Directions and Conclusion
The pyridinone scaffold is firmly established as a privileged structure in medicinal chemistry.[2] Its remarkable versatility, favorable physicochemical properties, and synthetic accessibility have cemented its role in the development of a diverse range of therapeutics.[3][4] Future research will likely focus on exploring new chemical space by developing novel synthetic methodologies, including more efficient and environmentally benign multicomponent reactions.[7][16]
Furthermore, the application of pyridinone cores in emerging therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and targeted covalent inhibitors, represents an exciting frontier. The ability to fine-tune the reactivity and vectoral properties of the pyridinone ring makes it an attractive component for these advanced drug design strategies. As our understanding of complex biological pathways deepens, the pyridinone scaffold will undoubtedly continue to be a vital building block in the design of the next generation of innovative medicines.[2][17]
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 11. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 17. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
The Biological Significance of δ-Lactams: A Technical Guide to 5,6-Dihydropyridin-2(1H)-ones
Abstract
The δ-lactam scaffold, a six-membered cyclic amide, represents a privileged structure in medicinal chemistry, conferring a unique combination of conformational rigidity and chemical reactivity. This guide provides an in-depth exploration of the biological significance of a prominent δ-lactam, 5,6-dihydropyridin-2(1H)-one, and its derivatives. We will delve into their diverse therapeutic potential, focusing on their roles as enzyme inhibitors, anticancer agents, and immunomodulators. This document will further provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The δ-Lactam Core in Drug Discovery
Lactams, cyclic amides of varying ring sizes, are fundamental heterocyclic motifs found in a vast array of natural products and synthetic pharmaceuticals.[1] While the four-membered β-lactam ring of penicillin and its analogs is arguably the most famous, larger ring systems, including the six-membered δ-lactams (also known as 2-piperidones), have garnered significant attention for their broad spectrum of biological activities.[2] The 5,6-dihydropyridin-2(1H)-one core, an unsaturated δ-lactam, serves as a versatile scaffold for the development of novel therapeutic agents. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.
The biological activities of δ-lactam-containing compounds are extensive, with demonstrated potential in treating cancer, diabetes, and infectious diseases.[2][3] This guide will specifically focus on the burgeoning field of 5,6-dihydropyridin-2(1H)-one derivatives and their impact on cellular signaling pathways and disease pathology.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of 5,6-dihydropyridin-2(1H)-one derivatives stems from their ability to interact with a variety of biological targets, leading to the modulation of key cellular processes.
Enzyme Inhibition: Targeting Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[4]
Derivatives of 5,6-dihydropyridin-2(1H)-one have emerged as potent inhibitors of sEH. The δ-lactam core can mimic the transition state of the epoxide hydrolysis, allowing for strong and specific binding to the enzyme's active site. The urea and amide functionalities often incorporated into these inhibitors form key hydrogen bonds with catalytic residues, such as Asp335, Tyr381, and Tyr465, within the sEH active site.[5]
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
A growing body of evidence highlights the anticancer potential of dihydropyridinone and structurally related dihydropyrimidinone derivatives.[6] These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[2][6]
One of the key mechanisms underlying their anticancer activity is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a transcription factor that plays a central role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[8][9] By inhibiting the NF-κB pathway, 5,6-dihydropyridin-2(1H)-one derivatives can suppress the expression of anti-apoptotic proteins and cell cycle regulators, thereby promoting cancer cell death.[7][10] Some dihydropyridine derivatives have been shown to induce apoptosis through mitochondria-mediated pathways, leading to the dissipation of mitochondrial membrane potential.[2]
Immunomodulatory Effects: Attenuating Inflammatory Responses
The immunomodulatory properties of δ-lactams are closely linked to their ability to influence inflammatory signaling cascades. As mentioned, the NF-κB pathway is a master regulator of inflammation.[10] Certain dihydropyridine derivatives have been shown to attenuate NF-κB activation in immune cells like microglia, suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor (TNF).[7] This anti-inflammatory effect is often mediated by the suppression of calcium influx, which is a critical upstream event in the activation of NF-κB.[7]
The ability of 5,6-dihydropyridin-2(1H)-one derivatives to modulate the immune response opens up possibilities for their use in the treatment of a wide range of inflammatory and autoimmune disorders.
Structure-Activity Relationships (SAR)
The biological activity of 5,6-dihydropyridin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
The following table summarizes the SAR for a series of amide and urea-based inhibitors of soluble epoxide hydrolase (sEH), highlighting the impact of different substituents on inhibitory potency (IC50).
| Compound | Core Scaffold | R1 Substituent | R2 Substituent | sEH IC50 (nM) |
| 1 | Urea | Cyclohexyl | 4-(trifluoromethoxy)phenyl | 0.49 |
| 2 | Urea | Cyclohexyl | 4-isopropylphenyl | 1.8 |
| 3 | Urea | Cyclohexyl | 4-(trifluoromethyl)phenyl | 1.1 |
| 4 | Amide | Adamantyl | 4-methoxyphenyl | 1.69 |
| 5 | Amide | Adamantyl | 4-chlorophenyl | 2.0 |
| 6 | Amide | Adamantyl | 4-(trifluoromethoxy)phenyl | 1.21 |
| 7 | Amide | Adamantyl | Phenyl | 100 |
Data compiled from multiple sources.[4][11][12]
Analysis of SAR Data:
-
Urea vs. Amide Core: Both urea and amide functionalities can serve as effective pharmacophores for sEH inhibition, forming crucial hydrogen bonds in the active site.
-
Hydrophobic Substituents: The presence of bulky, hydrophobic groups at the R1 position, such as cyclohexyl and adamantyl, is generally favorable for high potency, as they can occupy a hydrophobic pocket within the sEH active site.
-
Electronic Effects of R2 Substituents: The electronic properties of the substituent on the R2 phenyl ring significantly influence inhibitory activity. Electron-withdrawing groups, such as trifluoromethoxy and trifluoromethyl, often lead to enhanced potency.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for the synthesis of a representative 5,6-dihydropyridin-2(1H)-one derivative and for a common biological assay to evaluate its activity.
Synthesis of 4-Aryl-5,6-dihydropyridin-2(1H)-ones
This protocol describes a one-pot, four-component reaction for the synthesis of N-aryl-1,4-dihydropyridines, which can be adapted for the synthesis of the 5,6-dihydropyridin-2(1H)-one core.[1][13]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aniline derivative (e.g., p-toluidine)
-
Ethyl propiolate
-
Malononitrile
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1 equivalent) and ethyl propiolate (1 equivalent) in ethanol. Stir the mixture at room temperature for 10 hours.
-
To the same flask, add the aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and triethylamine (1 equivalent).
-
Continue stirring the reaction mixture at room temperature for an additional two hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorometric assay is a common method for screening and characterizing sEH inhibitors.
Materials:
-
Recombinant human sEH
-
sEH assay buffer
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compounds to the respective wells. Include wells for a vehicle control (solvent only) and a positive control inhibitor.
-
Add the recombinant human sEH to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic or endpoint mode.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by 5,6-dihydropyridinone derivatives.
Experimental Workflow Diagram
Caption: Workflow for the soluble epoxide hydrolase (sEH) inhibition assay.
Conclusion
The 5,6-dihydropyridin-2(1H)-one scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Their demonstrated efficacy as enzyme inhibitors, anticancer agents, and immunomodulators underscores their broad biological significance. The ability of these compounds to modulate key signaling pathways, such as the NF-κB pathway, provides a solid mechanistic basis for their therapeutic potential. Further exploration of the structure-activity relationships and the development of efficient synthetic methodologies will undoubtedly lead to the discovery of new and improved δ-lactam-based drugs for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer activity of a new dihydropyridine derivative, VdiE-2N, in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New Dihydropyridine Derivative Attenuates NF-κB Activation via Suppression of Calcium Influx in a Mouse BV-2 Microglial Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ias.ac.in [ias.ac.in]
Preliminary Investigation of 2(1H)-Pyridone, 5,6-dihydro- Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the synthesis, biological activities, and potential mechanisms of action of 2(1H)-pyridone, 5,6-dihydro- derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antiviral, and immunomodulatory effects. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes relevant signaling pathways to facilitate further research and development in this area.
Synthesis of 5,6-dihydro-2(1H)-pyridone Derivatives
The synthesis of the 5,6-dihydro-2(1H)-pyridone scaffold can be achieved through various synthetic routes. Key methods include the intramolecular Wittig reaction, Horner-Wadsworth-Emmons olefination, and multicomponent reactions such as the Hantzsch reaction.
Intramolecular Wittig Reaction
A versatile and diastereospecific method for the synthesis of 5,6-dihydropyridin-2(1H)-ones involves the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides.[1]
Experimental Protocol: Synthesis via Intramolecular Wittig Reaction [1]
-
Preparation of N-(3-oxoalkyl)-chloroacetamides (1): Synthesize the starting chloroacetamides by reacting the appropriate 3-amino ketone with chloroacetyl chloride in the presence of a base.
-
Formation of Triphenylphosphonium Salts (2):
-
To a solution of the N-(3-oxoalkyl)-chloroacetamide (1) (2.50 mmol) and triphenylphosphine (2.64 mmol) in DMF at 0 °C, add potassium iodide (2.52 mmol).
-
Maintain the reaction mixture at 0-7°C for 2-3 days, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into a 30% aqueous solution of KI (30 mL).
-
Add water (10 mL) and allow the product to crystallize.
-
Filter the solid, dry over P₄O₁₀, and recrystallize from chloroform-ether to yield the phosphonium salt (2). Yields typically range from 74-93%.
-
-
Intramolecular Wittig Cyclization to form 5,6-dihydropyridin-2(1H)-ones (4):
-
Treat the phosphonium salt (2) with an equimolar amount of sodium methoxide in methanol at room temperature.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5,6-dihydropyridin-2(1H)-one (4).
-
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route to these derivatives, often starting from chiral precursors to afford enantiomerically enriched products. A notable example is the synthesis of 5,6-dihydro-5-hydroxy-2(1H)-pyridone from L-serine.[2]
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Olefination [2]
-
Preparation of the Phosphonate Reagent: Synthesize the required phosphonate ester from the corresponding α-halo ester via the Michaelis-Arbuzov reaction.
-
Preparation of the Aldehyde: Prepare the aldehyde precursor from a suitable starting material (e.g., a protected amino acid like L-serine).
-
Horner-Wadsworth-Emmons Reaction:
-
To a solution of the phosphonate reagent in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong base (e.g., n-butyllithium) dropwise to generate the phosphonate carbanion.
-
Add the aldehyde precursor to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
Cyclization:
-
Subject the product from the HWE reaction to conditions that facilitate intramolecular cyclization to form the 5,6-dihydro-2(1H)-pyridone ring. This may involve deprotection steps followed by heating or treatment with a mild base.
-
Purify the final product by column chromatography.
-
Biological Activities and Quantitative Data
5,6-dihydro-2(1H)-pyridone derivatives have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antiviral effects.
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h) | [3] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h) | [3] |
| Thieno[2,3-c]pyridine 6i | HSC3 (Head and Neck) | 10.8 | [4] |
| Thieno[2,3-c]pyridine 6i | T47D (Breast) | 11.7 | [4] |
| Thieno[2,3-c]pyridine 6i | RKO (Colon) | 12.4 | [4] |
| Thieno[2,3-c]pyridine 6a | HSC3 (Head and Neck) | 14.5 | [4] |
| Pyrazolinone Chalcone 6b | Caco (Colon) | 23.34 | [5] |
| Pyridine-urea derivative 8j | MCF-7 (Breast) | 10.09 | [3] |
| Pyridine-urea derivative 8m | MCF-7 (Breast) | 23.02 | [3] |
Antiviral Activity
Certain 5,6-dihydro-2(1H)-pyridone derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.
| Compound/Derivative | Assay | EC₅₀ (µM) | IC₅₀ (µM) | Reference |
| 5,5'- and 6,6'-dialkyl-5,6-dihydro-1H-pyridin-2-ones | Cell culture | <0.10 | - | [6] |
| 5,6-Dihydro-1H-pyridin-2-one analog 4ad | Replicon (1b) | 0.016 | - | [7][8] |
| 5,6-Dihydro-1H-pyridin-2-one analog 4ad | Biochemical (1b) | - | <0.010 | [7][8] |
| 5,6-Dihydro-1H-pyridin-2-one analog 4ad | Biochemical (1a) | - | <0.025 | [7][8] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
ELISA for Cytokine Analysis
Enzyme-linked immunosorbent assay (ELISA) can be used to measure the levels of cytokines (e.g., IL-2, IFN-γ, IL-4) in cell culture supernatants to assess the immunomodulatory effects of the compounds.[9]
Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (containing the secreted cytokines) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: p53 and JNK Pathway
Studies on pyridone derivatives suggest that their anticancer effects can be mediated through the induction of cell cycle arrest at the G2/M phase and apoptosis. This process often involves the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10]
Caption: Anticancer signaling pathway of pyridone derivatives.
Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, which in turn inhibits the CDK1/Cyclin B complex, leading to cell cycle arrest at the G2/M transition. Concurrently, activation of the JNK pathway can trigger the apoptotic cascade, leading to programmed cell death.
Potential Neuroprotective Mechanism
While direct studies on the neuroprotective mechanisms of 5,6-dihydro-2(1H)-pyridone derivatives are limited, insights can be drawn from structurally related dihydropyridine compounds. A plausible mechanism involves the modulation of calcium homeostasis and inhibition of glycogen synthase kinase 3 beta (GSK-3β).
Caption: Potential neuroprotective signaling pathway.
Blockade of L-type calcium channels can prevent excessive calcium influx, a key event in excitotoxicity and neuronal cell death. Inhibition of GSK-3β can reduce the hyperphosphorylation of tau protein, a hallmark of several neurodegenerative diseases.
Conclusion and Future Directions
The 2(1H)-pyridone, 5,6-dihydro- scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive target for medicinal chemists. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for specific biological targets. Further elucidation of their mechanisms of action, particularly for their neuroprotective effects, will be crucial for their translation into clinical candidates. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers embarking on or continuing their investigations into this important class of molecules.
References
- 1. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,5'- and 6,6'-dialkyl-5,6-dihydro-1H-pyridin-2-ones as potent inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-Dihydro-1H-pyridin-2-ones as potent inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 2(1H)-Pyridone, 5,6-dihydro-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2(1H)-Pyridone, 5,6-dihydro- (CAS No: 6052-73-9). It also includes an overview of its chemical properties, synthesis, and known biological activities to inform laboratory work and drug development efforts.
Chemical and Physical Properties
2(1H)-Pyridone, 5,6-dihydro-, also known as 5,6-dihydropyridin-2(1H)-one, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
| Purity | Typically ≥97% | [2] |
| InChI | InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7) | [1] |
| InChIKey | OXRRHYRRQWIHIV-UHFFFAOYSA-N | [1] |
| SMILES | C1CNC(=O)C=C1 | [1] |
Safety and Hazard Information
2(1H)-Pyridone, 5,6-dihydro- is classified as harmful and an irritant. Adherence to safety guidelines is crucial to minimize risk.
GHS Hazard Classification
| Hazard Class | Category | |---|---| | Acute Toxicity, Oral | Category 4 | | Skin Irritation | Category 2 | | Eye Irritation | Category 2A | | Acute Toxicity, Inhalation | Category 4 | | Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
Source: PubChem CID 6453994
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H332 | Harmful if inhaled. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. |
| Precautionary | P280 | Wear protective gloves/ eye protection/ face protection. |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P330 | Rinse mouth. |
| Precautionary | P362 | Take off contaminated clothing and wash before reuse. |
| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Precautionary | P405 | Store locked up. |
| Precautionary | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Source: PubChem CID 6453994, Sigma-Aldrich[1][2]
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid generating dust.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store locked up.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3] |
Experimental Protocols
General Synthesis Workflow
The synthesis of 5,6-dihydropyridin-2(1H)-ones can be achieved through various methods, including intramolecular Wittig reactions and ring-closing metathesis. A generalized workflow for a common synthetic approach is outlined below.
Caption: General workflow for the synthesis of 5,6-dihydro-2(1H)-pyridone.
A specific example involves the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. Another approach utilizes ring-closing enyne metathesis to construct the heterocyclic ring.[4]
Characterization
The identity and purity of synthesized 2(1H)-Pyridone, 5,6-dihydro- can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O and N-H bonds.[6]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.[4]
Biological Activity and Signaling Pathways
Derivatives of 5,6-dihydro-2(1H)-pyridone have shown a range of biological activities, including immunomodulatory and anticancer effects.
Immunomodulatory Effects
Studies on 5,6-dihydro-2H-pyridones have indicated their potential to modulate immune responses. These compounds have been shown to affect the proliferation of human lymphocytes and the secretion of key cytokines. Depending on the specific derivative, they can either suppress or stimulate the immune response, influencing the balance between Th1 and Th2 phenotypes.[7]
The proposed immunomodulatory signaling pathway involves the regulation of cytokine production. For instance, some derivatives can decrease the secretion of IL-2, IFNγ, and IL-4, suggesting an immunosuppressive effect, while others can increase their secretion, indicating an immunostimulatory effect.[7]
Caption: Potential immunomodulatory pathway of 5,6-dihydro-2(1H)-pyridone derivatives.
Anticancer Activity
The 5,6-dihydropyridin-2(1H)-one scaffold is a component of various anticancer agents.[8] The proposed mechanism for some dihydropyridine derivatives involves the induction of apoptosis through mitochondria-mediated pathways.
This process can be initiated by various cellular stresses induced by the compound, leading to the activation of a cascade of caspases, which are key executioners of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 5. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The 2-Pyridone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-pyridone motif, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for amides, phenyls, and other heterocycles, have cemented its importance in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the 2-pyridone core, its synthesis, biological activities, and its role in the development of targeted therapies, with a focus on kinase inhibition.
Physicochemical Properties and Medicinal Chemistry Relevance
The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in both solid and solution phases.[1][2] This characteristic is fundamental to its role in drug design, allowing it to engage in diverse interactions with biological targets. Key properties that make the 2-pyridone core attractive for drug development include:
-
Hydrogen Bonding: The presence of both a carbonyl group (hydrogen bond acceptor) and an N-H group (hydrogen bond donor) facilitates strong and specific interactions with protein targets.[1][2]
-
Bioisosterism: The 2-pyridone moiety can mimic the spatial and electronic properties of various functional groups, such as amides, phenyls, pyridines, and pyridine N-oxides.[1][2][3] This allows for the optimization of pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Improved Drug-like Properties: Incorporation of the 2-pyridone scaffold can enhance metabolic stability, aqueous solubility, and lipophilicity, leading to better overall drug-like characteristics.[1][2]
Therapeutic Applications and Biological Activities
The versatility of the 2-pyridone scaffold is reflected in the broad range of biological activities exhibited by its derivatives. These include anticancer, antibacterial, antiviral, anti-inflammatory, and cardiotonic properties.[1][4][5] A significant number of FDA-approved drugs containing the 2-pyridone core are kinase inhibitors, highlighting the scaffold's suitability for targeting this important class of enzymes.[1][2]
Data Presentation: 2-Pyridone Derivatives as Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of exemplary 2-pyridone derivatives against three key kinases implicated in cancer: PIM-1, MEK1, and c-Src.
Table 1: PIM-1 Kinase Inhibitory Activity of 2-Pyridone Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 4c | PIM-1 | 0.110 | - | [6] |
| 4f | PIM-1 | 0.095 | - | [6] |
| Compound 2b | PIM-1 | 0.248 | - | [7] |
| Compound 3b | PIM-1 | 0.13 | - | [7] |
| Compound 4b | PIM-1 | 0.326 | - | [7] |
| Compound 5b | PIM-1 | 0.245 | - | [7] |
Table 2: MEK1 Inhibitory Activity of 4-Anilino-5-carboxamido-2-pyridone Derivatives
| Compound | Target | IC50 (µM) | Cellular Assay IC50 (µM) (C26 cells) | Reference |
| CI-1040 (1) | MEK1 | 0.034 | 0.007 | [8] |
| Pyridone 27 | MEK1 | <0.003 | 0.004 | [8] |
Table 3: c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 36 | c-Src | 12.5 | [9][10] |
| 38 | c-Src | 19.9 | [11] |
| 45 | c-Src | 20.1 | [11] |
| 31 | c-Src | 28.2 | [11] |
| 34 | c-Src | 34.1 | [11] |
| 35 | c-Src | 47.0 | [11] |
| 37 | c-Src | 27.6 | [11] |
Signaling Pathways and Visualization
The 2-pyridone-containing drugs often exert their therapeutic effects by modulating specific signaling pathways. As many of these compounds are kinase inhibitors, they interfere with the phosphorylation cascades that regulate cellular processes like proliferation, survival, and differentiation.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[12] Its expression is often upregulated in various cancers. The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway is a classical upstream regulator of PIM-1.[1]
MEK1/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[13][14] Dysregulation of this pathway is a common feature of many cancers. MEK1 is a dual-specificity kinase that phosphorylates and activates ERK.
c-Src Kinase Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation.[15] Its aberrant activation is frequently observed in various cancers.[16] c-Src can be activated by various stimuli, including growth factors and integrins, and it can, in turn, phosphorylate a wide range of substrates, including receptor tyrosine kinases like EGFR and PDGFR.[5][16][17]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel 2-pyridone derivatives. Below are representative protocols for the chemical synthesis of a 2-pyridone core and a biological assay for kinase inhibition.
Synthesis of Palbociclib (a CDK4/6 Inhibitor)
Palbociclib is an FDA-approved drug for the treatment of HR-positive and HER2-negative breast cancer.[18] Its synthesis involves a multi-step process. A key step is the SNAr (Nucleophilic Aromatic Substitution) reaction to couple the pyridopyrimidine core with the aminophenylpiperazine side chain.[19]
Experimental Workflow for Palbociclib Synthesis
Detailed Protocol for the final dehydrogenation step in one synthetic route:
-
Reaction Setup: In a reaction flask, combine 6-acetyl-8-cyclopentyl-5,8-dihydro-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(6H)-one (5 mmol), sodium selenate (6 mmol), and dimethylsulfoxide (DMSO) (20 mL).[20]
-
Heating: Increase the temperature of the reaction mixture to 150-160°C and stir for 5-6 hours.[20]
-
Work-up: Cool the reaction to room temperature. Add 200 mL of water to precipitate the solid product.[20]
-
Purification: Filter the solid and wash the filter cake successively with ethanol and diethyl ether to yield the final product, Palbociclib.[20]
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.[21][22][23]
Experimental Workflow for In Vitro Kinase Assay
Detailed Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (2-pyridone derivative) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to be tested.
-
Prepare a reaction buffer containing the kinase, its specific substrate (a peptide or protein), and any necessary cofactors.
-
-
Reaction Initiation:
-
Add the diluted test compound to the wells of a microplate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding a solution of ATP (adenosine triphosphate).
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, which is essential for kinase activity).
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Measure the signal (radioactivity, absorbance, or fluorescence) in each well.
-
Plot the percentage of kinase inhibition versus the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Conclusion
The 2-pyridone core continues to be a highly valuable scaffold in the field of drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of biologically active molecules, particularly in the realm of kinase inhibition. The successful clinical translation of several 2-pyridone-containing drugs underscores the potential of this privileged structure. Future research will undoubtedly continue to leverage the unique attributes of the 2-pyridone core to design and develop next-generation therapeutics for a variety of diseases.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. PIM1 - Wikipedia [en.wikipedia.org]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]
- 21. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 22. In vitro kinase assay [protocols.io]
- 23. In vitro kinase assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-Dihydropyridin-2(1H)-ones via Intramolecular Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6-dihydropyridin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[1] Compounds bearing this core structure exhibit a wide range of biological activities and have been investigated as potent therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for a robust and diastereospecific synthesis of 5,6-dihydropyridin-2(1H)-ones and related fused heterocyclic systems utilizing an intramolecular Wittig reaction. The described methodology offers high yields and proceeds through readily accessible precursors.[1]
Application Notes
The synthesis of 5,6-dihydropyridin-2(1H)-ones via an intramolecular Wittig reaction provides a versatile platform for the generation of diverse molecular libraries for drug discovery. The resulting products can serve as key intermediates for the synthesis of more complex nitrogen-containing heterocycles.
Relevance in Drug Discovery:
The pyridin-2(1H)-one and its partially saturated derivatives are key pharmacophores in a number of biologically active molecules. Their ability to participate in hydrogen bonding and other non-covalent interactions makes them attractive for targeting a variety of biological macromolecules.
-
Kinase Inhibition: The 5,6-dihydropyridin-2(1H)-one core is a validated scaffold for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Specific examples include inhibitors of:
-
Tropomyosin receptor kinase (TRK): Fused pyridinone analogues have been developed as potent TRK inhibitors for cancer treatment.
-
Cyclin-dependent kinases (CDKs): Dihydropyridinone derivatives have been designed as inhibitors of CDK5 and CDK2, which are implicated in neurodegenerative disorders and cancer.
-
mTOR: The mTOR signaling pathway is a key regulator of cell growth and proliferation, and pyridinone-containing compounds have been discovered as potent mTOR inhibitors.
-
Reaction Scheme
The synthesis proceeds in two main steps: 1) formation of a triphenylphosphonium salt from an N-(3-oxoalkyl)chloroacetamide and 2) subsequent intramolecular Wittig cyclization to yield the 5,6-dihydropyridin-2(1H)-one.
References
Application Notes and Protocols for the Synthesis of 2-Pyridone Heterocycles via Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biologically relevant 2-pyridone heterocycles using multicomponent reactions (MCRs). The 2-pyridone scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] MCRs offer a highly efficient and atom-economical approach to constructing these complex molecules in a single step from simple starting materials, aligning with the principles of green chemistry.[1]
Introduction to 2-Pyridones and Multicomponent Reactions
The 2-pyridone ring system is a key pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor, mimicking peptide bonds and participating in crucial interactions with biological targets.[1][2] This versatile scaffold is present in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[2][3]
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are particularly well-suited for the rapid generation of diverse libraries of 2-pyridone derivatives for drug discovery.[1] These reactions are characterized by their operational simplicity, high convergence, and ability to generate molecular complexity in a time- and resource-efficient manner.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of two classes of biologically active 2-pyridone heterocycles via multicomponent reactions.
Protocol 1: Three-Component Synthesis of Pyrano[3,2-c]pyridones
This protocol describes the synthesis of pyrano[3,2-c]pyridones, a class of compounds that have shown significant anticancer activity, in part through the inhibition of tubulin polymerization.
Reaction Workflow:
Caption: Workflow for the three-component synthesis of pyrano[3,2-c]pyridones.
Materials:
-
Aromatic aldehyde (0.8 mmol)
-
Malononitrile (0.8 mmol)
-
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)
-
Triethylamine (Et3N) (0.05 mL)
-
Ethanol (96% aqueous solution, 3 mL)
-
Dimethylformamide (DMF) for recrystallization (if necessary)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), and ethanol (3 mL).
-
Add triethylamine (0.05 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 50 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold ethanol (5 mL).
-
The product is typically of high purity (>98% by 1H NMR). If further purification is required, recrystallize from DMF.
Protocol 2: Three-Component Synthesis of N-Substituted 2-Pyridones under Microwave Irradiation
This protocol details a rapid and efficient one-pot synthesis of N-substituted 2-pyridone derivatives using microwave irradiation, a green chemistry technique that often leads to shorter reaction times and higher yields.
Reaction Workflow:
Caption: Workflow for the microwave-assisted synthesis of N-substituted 2-pyridones.
Materials:
-
Acetophenone (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Methyl cyanoacetate (0.01 mol)
-
2-Aminoethanol (0.01 mol)
-
Ethanol for washing and recrystallization
Procedure:
-
In a microwave-safe reaction vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).
-
Place the vessel in a microwave reactor and irradiate at 250 watts for approximately 10 minutes.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting solid by filtration.
-
Wash the solid with ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted 2-pyridone.[4]
Quantitative Data Summary
The following tables summarize the yields and biological activities of representative 2-pyridone derivatives synthesized via multicomponent reactions.
Table 1: Synthesis of Pyrano[3,2-c]pyridone Derivatives and their Anticancer Activity.
| Compound | Aromatic Aldehyde Substituent | Yield (%) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | 4-Cl | 95 | 1.2 | 0.8 |
| 4b | 4-Br | 98 | 1.1 | 0.7 |
| 4c | 4-F | 92 | 1.5 | 1.0 |
| 4d | 4-Me | 85 | 2.3 | 1.8 |
| 4e | 4-OMe | 88 | 2.1 | 1.5 |
| 4f | 2,4-diCl | 96 | 0.9 | 0.6 |
Data adapted from a representative study on the synthesis of pyrano[3,2-c]pyridones.
Table 2: Synthesis of N-Substituted 2-Pyridone Derivatives.
| Product | Reactants | Yield (%) |
| 1 | Acetophenone, Benzaldehyde, Methyl Cyanoacetate, 2-Aminoethanol | 85 |
| 2 | Cyanoacetic acid hydrazide, Acetophenone, Benzaldehyde | 78 |
| 3 | Malononitrile, Acetophenone, Benzaldehyde, Hydrazine Hydrate | 82 |
Yields are based on the described microwave-assisted protocol.[4]
Signaling Pathway Visualizations
The biological activity of the synthesized 2-pyridone derivatives can be attributed to their interaction with specific cellular signaling pathways. The following diagrams illustrate the targeted pathways for the classes of compounds described.
EGFR and VEGFR-2 Signaling Pathway Inhibition
Certain 2-pyridone derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by 2-pyridone derivatives.
Inhibition of Tubulin Polymerization
Pyrano[3,2-c]pyridones have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.
Caption: Disruption of microtubule dynamics by pyrano[3,2-c]pyridone inhibitors.
References
- 1. One-pot synthesis of 2,4,6-triarylpyridines from β-nitrostyrenes, substituted salicylic aldehydes and ammonium acetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Versatile Synthon: Harnessing 5,6-Dihydro-2(1H)-pyridone for Complex Alkaloid Synthesis
Abstract
The 5,6-dihydro-2(1H)-pyridone scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a cornerstone in the stereoselective synthesis of a diverse array of alkaloids. Its inherent functionality and conformational flexibility make it an ideal starting point for constructing the complex polycyclic systems characteristic of many biologically active natural products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 5,6-dihydro-2(1H)-pyridone and its derivatives in alkaloid synthesis. We will delve into key synthetic transformations, provide detailed, field-proven protocols, and explore the causality behind experimental choices to empower chemists in this dynamic field.
Introduction: The Strategic Importance of the Dihydropyridone Core
The 2-piperidone ring system is a prevalent motif in a multitude of natural products and pharmacologically active molecules.[1][2] Specifically, the unsaturated δ-lactam, 5,6-dihydro-2(1H)-pyridone, offers a unique combination of reactive sites that synthetic chemists can exploit to build molecular complexity. Its α,β-unsaturated carbonyl system is amenable to a variety of conjugate additions, while the alkene functionality can participate in cycloadditions and other pericyclic reactions. Furthermore, the lactam nitrogen provides a handle for further functionalization and ring-forming strategies.
The strategic value of this scaffold lies in its ability to serve as a precursor to multi-substituted piperidines, which form the core of numerous alkaloids, including those from the Prosopis and Cassia genera.[3] The development of stereoselective methods to synthesize and functionalize these dihydropyridone intermediates is therefore of paramount importance for accessing enantiomerically pure alkaloid targets.[1]
Key Synthetic Strategies and Mechanistic Considerations
The transformation of 5,6-dihydro-2(1H)-pyridone into complex alkaloid frameworks relies on a toolkit of powerful synthetic reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Diels-Alder Reactions for Polycyclic Core Construction
The Diels-Alder reaction is a powerful tool for the construction of partially reduced isoquinolone skeletons, which are common precursors to various alkaloids. Achiral and enantiopure 5,6-dihydro-2(1H)-pyridones can act as dienophiles, reacting with a range of buta-1,3-dienes to rapidly assemble bicyclic systems.[3]
Causality: The choice of thermal or catalytic conditions can significantly influence the regio- and stereoselectivity of the cycloaddition. Lewis acid catalysis, for instance, can lower the energy of the LUMO of the dienophile, accelerating the reaction and often enhancing endo selectivity. The inherent chirality of the dihydropyridone, if present, can direct the facial selectivity of the diene's approach.
Protocol 1: General Procedure for Diels-Alder Reaction of a 5,6-Dihydro-2(1H)-pyridone
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected 5,6-dihydro-2(1H)-pyridone (1.0 equiv) in a suitable dry solvent (e.g., toluene, CH₂Cl₂).
-
Addition of Diene: Add the diene (1.5-3.0 equiv) to the solution.
-
Catalyst Introduction (if applicable): If using a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂), cool the reaction mixture to the desired temperature (e.g., -78 °C) before slow, dropwise addition of the catalyst (0.1-1.0 equiv).
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from -78 °C to reflux, depending on the reactants) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stereoselective Alkylation and Functionalization
The introduction of substituents at various positions of the dihydropyridone ring is a critical step in many alkaloid syntheses. Stereoselective alkylation, often directed by chiral auxiliaries or catalysts, allows for the precise installation of stereocenters that are carried through to the final natural product. For example, diastereoselective alkylation of amino aldehyde derivatives can be used to synthesize intermediates for alkaloids like (+)-α-conhydrine and (-)-β-conhydrine.[3]
Causality: The stereochemical outcome of these reactions is governed by the principles of asymmetric induction. In substrate-controlled reactions, existing stereocenters on the dihydropyridone or its precursors direct the approach of the incoming electrophile or nucleophile. In reagent-controlled reactions, a chiral catalyst or reagent creates a chiral environment that favors one stereoisomeric product over the other.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has proven to be a highly effective method for the synthesis of 5,6-dihydro-2(1H)-pyridones from acyclic precursors.[4] This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), is tolerant of a wide range of functional groups and can be used to construct the core lactam ring with high efficiency. An enantiodivergent approach using RCM and lipase-mediated kinetic resolution has been successfully applied to the synthesis of both enantiomers of pipermethystine.[3]
Causality: The success of RCM depends on the conformational preference of the acyclic diene precursor to adopt a pseudo-cyclic arrangement that brings the two terminal olefins into proximity for the metathesis reaction to occur. The choice of catalyst can influence the reaction rate and its tolerance to specific functional groups.
Application in the Synthesis of Specific Alkaloid Families
The versatility of 5,6-dihydro-2(1H)-pyridone as a synthetic intermediate is best illustrated through its application in the total synthesis of various alkaloids.
Piperidine Alkaloids
As previously mentioned, 5,6-dihydro-2(1H)-pyridones are key intermediates in the synthesis of piperidine alkaloids.[5] Reduction of the lactam and the double bond, often in a stereocontrolled manner, provides access to the saturated piperidine core. Subsequent functionalization can then be used to complete the synthesis of the target alkaloid.
| Alkaloid Class | Key Intermediate from Dihydropyridone | Representative Transformation |
| Prosopis Alkaloids | 5-Hydroxy-2-piperidones | Reductive amination, cyclization |
| Cassia Alkaloids | 5,6-Disubstituted 2-piperidones | Stereoselective reduction, N-alkylation |
| Coniine Alkaloids | 2-Alkyl-dihydropyridones | Grignard addition, stereoselective reduction |
Indolizidine and Quinolizidine Alkaloids
The dihydropyridone scaffold can be elaborated into more complex bicyclic systems such as indolizidines and quinolizidines.[6] These syntheses often involve the construction of a second ring fused to the piperidone core, followed by a series of functional group manipulations and reductions.
Self-Validating Protocols: Ensuring Reproducibility and Success
A key aspect of robust synthetic protocols is their self-validating nature. This involves including characterization checkpoints and expected outcomes at each critical stage.
Protocol 2: Stereoselective Synthesis and Characterization of a 5-Hydroxy-2-piperidone Intermediate
This protocol is a conceptualized example based on established methodologies.[3]
-
Horner-Wadsworth-Emmons Olefination:
-
Procedure: React a suitable protected serine-derived aldehyde with the appropriate phosphonate ylide to generate an α,β-unsaturated ester.
-
Validation: Confirm the formation of the desired E-isomer by ¹H NMR spectroscopy (coupling constants of vinyl protons typically 15-18 Hz).
-
-
N-Deprotection and Cyclization:
-
Procedure: Remove the N-protecting group (e.g., Boc with TFA) and induce spontaneous intramolecular cyclization to form the 5,6-dihydro-5-hydroxy-2(1H)-pyridone.
-
Validation: Monitor the reaction by LC-MS to observe the disappearance of the starting material and the appearance of the cyclized product. Purify by column chromatography.
-
-
Stereoselective Reduction:
-
Procedure: Reduce the double bond using catalytic hydrogenation (e.g., H₂, Pd/C) or a diastereoselective reducing agent. The facial selectivity will be directed by the existing stereocenter at C5.
-
Validation: Determine the diastereomeric ratio by chiral HPLC or by converting the product to a Mosher's ester derivative and analyzing by ¹H or ¹⁹F NMR.
-
-
Final Characterization:
-
Obtain full characterization data for the final 5-hydroxy-2-piperidone intermediate, including high-resolution mass spectrometry (HRMS), ¹H NMR, ¹³C NMR, and specific rotation. This data serves as a benchmark for the successful and stereocontrolled synthesis of the key building block.
-
Conclusion and Future Outlook
5,6-Dihydro-2(1H)-pyridone has proven to be a remarkably versatile and powerful building block in the field of alkaloid synthesis. The continued development of novel synthetic methods to access and functionalize this scaffold will undoubtedly lead to more efficient and elegant total syntheses of complex, biologically important natural products. Future research will likely focus on the development of new catalytic asymmetric methods for the construction and derivatization of the dihydropyridone ring, further expanding the synthetic chemist's toolbox for tackling even the most challenging alkaloid targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and succeed in this exciting area of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5,6-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Compounds from 5,6-Dihydro-2(1H)-pyridone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing the versatile starting material, 5,6-dihydro-2(1H)-pyridone. This scaffold is a valuable building block for the generation of diverse molecular architectures, particularly piperidinones and other functionalized heterocyclic systems, which have demonstrated significant potential in medicinal chemistry as anticancer and antibacterial agents.
Introduction
The 5,6-dihydro-2(1H)-pyridone core is a privileged scaffold in drug discovery. Its inherent chemical functionalities allow for a variety of synthetic transformations, including catalytic hydrogenation to access the saturated piperidinone ring system, Michael additions to introduce diverse substituents, and participation in multicomponent reactions to rapidly build molecular complexity. The resulting derivatives have been shown to exhibit a range of biological activities, making this starting material a focal point for the development of novel therapeutic agents. This application note details key synthetic methodologies and provides protocols for the synthesis and biological evaluation of compounds derived from 5,6-dihydro-2(1H)-pyridone.
Key Synthetic Transformations and Bioactive Derivatives
Catalytic Hydrogenation to Bioactive Piperidinones
Catalytic hydrogenation of the endocyclic double bond of 5,6-dihydro-2(1H)-pyridone provides direct access to the 2-piperidone scaffold. Piperidinones are prevalent in numerous biologically active compounds and natural products. The resulting saturated lactam can be further functionalized to explore structure-activity relationships (SAR).
General Synthetic Workflow: Catalytic Hydrogenation
2(1H)-Pyridone, 5,6-dihydro- as a building block for complex molecules
Application Notes & Protocols
Topic: 2(1H)-Pyridone, 5,6-dihydro-: A Versatile Heterocyclic Building Block for the Synthesis of Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 5,6-Dihydro-2(1H)-pyridone Scaffold
The 5,6-dihydro-2(1H)-pyridone, a partially saturated δ-valerolactam, represents a quintessential "privileged scaffold" in modern medicinal chemistry and organic synthesis.[1][2][3] Its structure is embedded in a wide array of biologically active natural products and FDA-approved pharmaceuticals, including the cardiotonic agents Milrinone and Amrinone.[3] The utility of this heterocyclic core stems from its unique combination of functional handles: an α,β-unsaturated carbonyl system, a modifiable lactam nitrogen, and stereocenters that can be readily introduced and controlled.[2][3][4]
Pyridinone derivatives have garnered significant attention for their diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][5] This biological relevance is, in part, due to the scaffold's ability to act as a bioisostere for amides, phenyls, and other heterocycles, while also serving as both a hydrogen bond donor and acceptor, which can be crucial for target engagement.[1][6][7]
This guide provides an in-depth exploration of 5,6-dihydro-2(1H)-pyridone as a strategic building block. We will move beyond a simple catalog of reactions to explain the causality behind key experimental choices. Detailed, field-proven protocols for its application in cornerstone synthetic transformations—namely Diels-Alder cycloadditions and Michael additions—are provided to empower researchers to leverage the full synthetic potential of this versatile scaffold.
Core Synthetic Transformations
The reactivity of 5,6-dihydro-2(1H)-pyridone is dominated by the conjugated system of the α,β-unsaturated lactam. This arrangement allows it to participate in a variety of powerful C-C and C-X bond-forming reactions.
Diels-Alder Reactions: Constructing Polycyclic Architectures
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.[8] The 5,6-dihydro-2(1H)-pyridone core can function effectively as a dienophile, reacting with a variety of dienes to generate partially reduced isoquinolone frameworks.[8][9] These products are valuable precursors for complex piperidine-containing molecules.
The stereochemical outcome of the cycloaddition is highly dependent on the reaction conditions (thermal vs. catalytic) and the substitution pattern on both the pyridone and the diene.[8] Lewis acid catalysis is often employed to enhance reactivity and control selectivity. The endo orientation is typically favored due to secondary orbital interactions, leading to specific diastereomers.
Logical Workflow: Employing Dihydropyridone in Synthesis
Caption: General synthetic pathways using 5,6-dihydro-2(1H)-pyridone.
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
Objective: To synthesize a partially reduced isoquinolone derivative via a Lewis acid-catalyzed Diels-Alder reaction between N-benzyl-5,6-dihydro-2(1H)-pyridone and isoprene.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-benzyl-5,6-dihydro-2(1H)-pyridone | >98% | Sigma-Aldrich | Dienophile |
| Isoprene | >99%, contains p-tert-butylcatechol as inhibitor | Sigma-Aldrich | Diene, freshly distilled before use |
| Diethylaluminum chloride (Et₂AlCl) | 1.0 M in hexanes | Sigma-Aldrich | Lewis Acid Catalyst, handle under inert gas |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Reaction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | Fisher Scientific | For quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Fisher Scientific | For drying |
| Silica Gel | 230-400 mesh | VWR | For column chromatography |
| Ethyl Acetate / Hexanes | HPLC Grade | VWR | Eluent for chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-benzyl-5,6-dihydro-2(1H)-pyridone (1.87 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous dichloromethane via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add diethylaluminum chloride (11.0 mL of a 1.0 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise over 10 minutes. The causality here is crucial: the Lewis acid coordinates to the carbonyl oxygen of the pyridone, activating it as a dienophile and lowering the LUMO energy for a more facile reaction. Stir the mixture for 15 minutes at -78 °C.
-
Diene Addition: Add freshly distilled isoprene (1.5 mL, 15.0 mmol, 1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 4 hours, then let it warm slowly to room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexanes eluent system.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NaHCO₃ solution. Safety Note: Gas evolution (ethane) will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the desired isoquinolone product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Michael Addition: Stereoselective 1,4-Conjugate Addition
The electrophilic β-carbon of the α,β-unsaturated lactam system makes 5,6-dihydro-2(1H)-pyridone an excellent Michael acceptor.[10] This reaction allows for the stereoselective introduction of a wide variety of carbon and heteroatom nucleophiles at the C5 position, leading to highly functionalized piperidinone derivatives. The choice of nucleophile, catalyst, and reaction conditions can be tuned to control the diastereoselectivity of the addition.[11]
The reaction proceeds via the 1,4-addition of a nucleophile (the Michael donor) to the conjugated system, forming a resonance-stabilized enolate intermediate.[12] This enolate is then protonated to give the final product.[10][12]
Mechanism: The Michael Addition Reaction
Caption: General mechanism of a Michael addition to dihydropyridone.
Protocol 2: Organocuprate-Mediated Michael Addition
Objective: To synthesize a 5-phenyl-piperidin-2-one derivative via a Gilman cuprate-mediated 1,4-conjugate addition to 5,6-dihydro-2(1H)-pyridone.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5,6-Dihydro-2(1H)-pyridone | >97% | Sigma-Aldrich | Michael Acceptor |
| Copper(I) Iodide (CuI) | 99.995% trace metals basis | Sigma-Aldrich | Cuprate precursor, purify before use if needed |
| Phenyllithium (PhLi) | 1.8 M in di-n-butyl ether | Sigma-Aldrich | Organolithium reagent, handle under inert gas |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Reaction Solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent | Fisher Scientific | For quenching |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Fisher Scientific | For drying |
Step-by-Step Methodology:
-
Cuprate Formation: To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add purified Copper(I) Iodide (1.90 g, 10.0 mmol). Add 50 mL of anhydrous THF and cool the resulting slurry to -40 °C (acetonitrile/dry ice bath).
-
Organolithium Addition: Slowly add phenyllithium (11.1 mL of a 1.8 M solution, 20.0 mmol, 2.0 eq relative to CuI) dropwise via syringe, maintaining the temperature below -30 °C. The formation of the Gilman cuprate (LiPh₂Cu) is often indicated by a color change. Stir the solution for 30 minutes at -40 °C. Causality: Using a cuprate rather than an organolithium directly is critical to favor 1,4-addition over competing 1,2-addition to the carbonyl group.[10]
-
Substrate Addition: In a separate flame-dried flask, dissolve 5,6-dihydro-2(1H)-pyridone (0.97 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool this solution to -78 °C.
-
Conjugate Addition: Transfer the pyridone solution to the freshly prepared Gilman cuprate solution at -78 °C via cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction by TLC (5% methanol in dichloromethane) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer turns a deep blue color (indicating the oxidation of copper species). Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield the 5-phenyl-piperidin-2-one product.
-
Characterization: Confirm the structure and assess the purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Conclusion and Future Outlook
5,6-Dihydro-2(1H)-pyridone has unequivocally demonstrated its value as a cornerstone building block for constructing molecular complexity. Its predictable reactivity in fundamental transformations like the Diels-Alder and Michael addition reactions allows for the rapid and stereocontrolled assembly of substituted piperidine and isoquinolone cores—scaffolds of immense importance in drug discovery.[5][13] The protocols detailed herein provide a validated starting point for researchers to explore the rich chemistry of this scaffold. Future advancements will likely focus on developing novel enantioselective catalytic methods to further enhance the synthetic utility of this powerful heterocyclic building block, enabling even more efficient access to novel chemical entities for biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydro-2(1 H)-Pyridones as Building Blocks of Synthetic Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Substituted 5,6-Dihydro-2(1H)-pyridinones [combichemistry.com]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sílice [silice.csic.es]
- 10. Michael Reaction | NROChemistry [nrochemistry.com]
- 11. Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 2-Pyridone Ring at C3 and C5 Positions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-pyridone scaffold is a privileged structural motif found in a wide array of natural products, pharmaceuticals, and functional materials. Its inherent biological activity and versatile chemical properties make it a cornerstone in drug discovery and development. The strategic functionalization of the 2-pyridone ring is paramount for modulating its pharmacological profile and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the selective functionalization of the 2-pyridone ring at the electron-rich C3 and C5 positions, focusing on modern catalytic methods that offer high efficiency and regioselectivity.
The C3 and C5 positions of the 2-pyridone ring are electronically distinct, allowing for selective chemical modifications. The C3 position, being adjacent to the nitrogen atom and part of an enamine-like system, is susceptible to electrophilic attack and radical functionalization. Conversely, the C5 position, located vinylogous to the carbonyl group, also exhibits high electron density, making it a prime site for various C-H functionalization reactions. This guide will detail robust protocols for alkylation and arylation at the C3 position, and arylation and alkynylation at the C5 position, providing researchers with a practical toolkit for synthesizing diverse 2-pyridone libraries.
C3-Position Functionalization of 2-Pyridone
The C3 position of the 2-pyridone ring is a key site for introducing molecular diversity. Below are detailed protocols for its selective alkylation and arylation.
C3-Alkylation Strategies
1. Nickel-Catalyzed C3-Alkylation with α-Bromo Carbonyl Compounds
This method, developed by Hirano and Miura, provides an efficient route to C3-alkylated 2-pyridones via a radical-mediated process. The reaction is characterized by its high C3-selectivity and tolerance of various functional groups.
Experimental Protocol: General Procedure for Nickel-Catalyzed C3-Alkylation [1]
-
Reaction Setup: In a glovebox, add Ni(cod)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 5 mol%), and the 2-pyridone substrate (1.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the α-bromo carbonyl compound (1.2 equiv) and the specified solvent (e.g., dioxane, 0.2 M) to the tube.
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the designated temperature (typically 80-120 °C).
-
Monitoring: Stir the reaction mixture for the specified time (typically 12-24 h). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table 1: Substrate Scope for Nickel-Catalyzed C3-Alkylation
| 2-Pyridone Substrate | α-Bromo Carbonyl Compound | Product | Yield (%) |
| N-Methyl-2-pyridone | Ethyl 2-bromoacetate | 3-(2-Ethoxy-2-oxoethyl)-1-methylpyridin-2(1H)-one | 85 |
| N-Benzyl-2-pyridone | 2-Bromoacetophenone | 3-(2-Oxo-2-phenylethyl)-1-benzylpyridin-2(1H)-one | 78 |
| 4-Methyl-2-pyridone | Methyl 2-bromopropionate | 3-(1-Methoxy-1-oxopropan-2-yl)-4-methylpyridin-2(1H)-one | 82 |
| 5-Chloro-2-pyridone | 1-Bromo-2-butanone | 3-(2-Oxobutyl)-5-chloropyridin-2(1H)-one | 75 |
2. Visible-Light-Mediated Decarboxylative C3-Alkylation
This protocol utilizes a photocatalyst to generate alkyl radicals from carboxylic acid derivatives, which then add selectively to the C3 position of the 2-pyridone ring under mild conditions.[2][3]
Experimental Protocol: General Procedure for Visible-Light-Mediated C3-Alkylation
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 2-pyridone substrate (1.0 equiv), the N-(acyloxy)phthalimide (NHPI) ester (1.5 equiv), and the photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMSO, 0.1 M).
-
Reaction Execution: Seal the vial and place it in a photoreactor equipped with blue LEDs. Irradiate the mixture at room temperature for the specified time (typically 12-24 h).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Table 2: Substrate Scope for Visible-Light-Mediated C3-Alkylation
| 2-Pyridone Substrate | Carboxylic Acid Derivative (NHPI ester) | Product | Yield (%) |
| N-Methyl-2-pyridone | Cyclohexanecarboxylic acid | 3-Cyclohexyl-1-methylpyridin-2(1H)-one | 72 |
| N-Phenyl-2-pyridone | Pivalic acid | 3-(tert-Butyl)-1-phenylpyridin-2(1H)-one | 65 |
| 6-Methyl-2-pyridone | 4-Phenylbutanoic acid | 3-(3-Phenylpropyl)-6-methylpyridin-2(1H)-one | 68 |
| Unsubstituted 2-pyridone | Adamantane-1-carboxylic acid | 3-(Adamantan-1-yl)pyridin-2(1H)-one | 55 |
C3-Arylation Strategy
Manganese-Mediated C3-Arylation with Arylboronic Acids
This method, also from the Hirano and Miura groups, employs a manganese(III) acetate-mediated radical reaction to achieve C3-arylation of 2-pyridones with good yields and selectivity.[4][5]
Experimental Protocol: General Procedure for Manganese-Mediated C3-Arylation [5]
-
Reaction Setup: To a Schlenk tube, add Mn(OAc)₃·2H₂O (2.0 equiv), the 2-pyridone substrate (1.0 equiv), and the arylboronic acid (1.5 equiv).
-
Solvent Addition: Add the solvent (e.g., 1,4-dioxane, 0.2 M).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at the specified temperature (typically 100-130 °C).
-
Monitoring: Stir the reaction for the designated time (typically 12-24 h) and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Table 3: Substrate Scope for Manganese-Mediated C3-Arylation
| 2-Pyridone Substrate | Arylboronic Acid | Product | Yield (%) |
| N-Methyl-2-pyridone | Phenylboronic acid | 3-Phenyl-1-methylpyridin-2(1H)-one | 75 |
| N-Ethyl-2-pyridone | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-ethylpyridin-2(1H)-one | 71 |
| 4-Phenyl-2-pyridone | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-4-phenylpyridin-2(1H)-one | 68 |
| 6-Chloro-2-pyridone | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-6-chloropyridin-2(1H)-one | 62 |
C5-Position Functionalization of 2-Pyridone
The C5 position offers another strategic handle for the elaboration of the 2-pyridone core. Protocols for its selective arylation and alkynylation are presented below.
C5-Arylation Strategy
Palladium-Catalyzed C5-Arylation with Aryl Iodides
Das, Samanta, and coworkers have reported a direct Pd(II)-catalyzed C5-arylation of 2-pyridones using readily available aryl iodides. The reaction proceeds with high regioselectivity and functional group tolerance.[6][7]
Experimental Protocol: General Procedure for Palladium-Catalyzed C5-Arylation [6]
-
Reaction Setup: In a sealed tube, combine the 2-pyridone substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), and AgNO₃ (2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., trifluoroacetic acid (TFA), 0.25 M).
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at the specified temperature (typically 120 °C) for the indicated time (usually 24 h).
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired C5-arylated 2-pyridone.
Table 4: Substrate Scope for Palladium-Catalyzed C5-Arylation
| 2-Pyridone Substrate | Aryl Iodide | Product | Yield (%) |
| N-Methyl-2-pyridone | Iodobenzene | 5-Phenyl-1-methylpyridin-2(1H)-one | 82 |
| N-Benzyl-2-pyridone | 4-Iodotoluene | 5-(p-Tolyl)-1-benzylpyridin-2(1H)-one | 75 |
| Unsubstituted 2-pyridone | 1-Iodo-4-methoxybenzene | 5-(4-Methoxyphenyl)pyridin-2(1H)-one | 78 |
| 3,4-Dimethyl-2-pyridone | 1-Iodo-3-nitrobenzene | 5-(3-Nitrophenyl)-3,4-dimethylpyridin-2(1H)-one | 65 |
C5-Alkynylation Strategy
Gold-Catalyzed C5-Alkynylation with a Hypervalent Iodine Reagent
This protocol describes a gold-catalyzed C-H alkynylation at the C5 position using a hypervalent iodine-alkyne reagent (TIPS-EBX). This method provides direct access to C5-alkynyl-2-pyridones under mild conditions.[8]
Experimental Protocol: General Procedure for Gold-Catalyzed C5-Alkynylation [8]
-
Reaction Setup: In a vial, dissolve the 2-pyridone substrate (1.0 equiv) and 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX, 1.2 equiv) in the specified solvent (e.g., acetonitrile, 0.1 M).
-
Catalyst Addition: Add the gold catalyst (e.g., AuCl, 5 mol%) to the solution.
-
Reaction Execution: Seal the vial and stir the mixture at the indicated temperature (typically 40 °C) for the specified time (usually 24 h).
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 5: Substrate Scope for Gold-Catalyzed C5-Alkynylation
| 2-Pyridone Substrate | Alkyne Source | Product | Yield (%) |
| N-Methyl-2-pyridone | TIPS-EBX | 1-Methyl-5-((triisopropylsilyl)ethynyl)pyridin-2(1H)-one | 75 |
| N-Phenyl-2-pyridone | TIPS-EBX | 1-Phenyl-5-((triisopropylsilyl)ethynyl)pyridin-2(1H)-one | 68 |
| 4-Methoxy-2-pyridone | TIPS-EBX | 4-Methoxy-5-((triisopropylsilyl)ethynyl)pyridin-2(1H)-one | 72 |
| 6-Bromo-2-pyridone | TIPS-EBX | 6-Bromo-5-((triisopropylsilyl)ethynyl)pyridin-2(1H)-one | 60 |
Visualizing Reaction Pathways
To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the general workflows and logical relationships of the described functionalization methods.
References
- 1. Nickel-catalyzed direct alkylation of heterocycles with α-bromo carbonyl compounds: C3-selective functionalization of 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Manganese-mediated C3-selective direct alkylation and arylation of 2-pyridones with diethyl malonates and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX [beilstein-journals.org]
Application Notes and Protocols for the Synthesis and Anticancer Activity Screening of 2-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 2-pyridone derivatives and the subsequent screening of their anticancer activity. The protocols outlined below are based on established methodologies and offer a framework for identifying novel and potent anticancer agents.
Introduction
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have garnered significant attention for their diverse pharmacological properties, including potent anticancer activity.[1][2][4][5][6][7] This document details a versatile and efficient multicomponent reaction for the synthesis of a library of 2-pyridone derivatives and a robust protocol for evaluating their cytotoxic effects against various cancer cell lines.
Synthesis of 2-Pyridone Derivatives via a Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step, minimizing waste and saving time.[1][2][8] The following protocol describes a general method for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones.
Experimental Workflow for Synthesis
Caption: A streamlined workflow for the synthesis of 2-pyridone derivatives.
Protocol: One-Pot Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1 mmol)
-
Catalyst (e.g., piperidine, triethylamine) (0.1 mmol)
-
Ethanol (10-15 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, active methylene compound, and catalyst in ethanol.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This protocol can be adapted for a variety of aromatic aldehydes and active methylene compounds to generate a diverse library of 2-pyridone derivatives for screening.
Anticancer Activity Screening
The primary evaluation of novel compounds for anticancer activity involves in vitro cytotoxicity assays against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][9][10]
General Workflow for In Vitro Cytotoxicity Testing
Caption: A standard workflow for evaluating the cytotoxicity of novel compounds.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Test compounds (2-pyridone derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[11] Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours.[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.[9]
Data Presentation: Anticancer Activity of Representative 2-Pyridone Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of several reported 2-pyridone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11a-c | HepG2 (Liver) | 53.6 - 77.6 | [1] |
| MCF-7 (Breast) | 56.3 - 78.3 | [1] | |
| 4a | Jurkat (Leukemia) | 0.33 | [1][2] |
| 4b | Jurkat (Leukemia) | 0.58 | [1][2] |
| 17d | HCT-116 (Colon) | 9.3 | [1][2] |
| 17c | HCT-116 (Colon) | 9.6 | [1][2] |
| 17b | HeLa (Cervical) | 10.7 | [2] |
| Compound 1 | HepG2 (Liver) | ~15 | [5] |
| Compound 2 | HepG2 (Liver) | ~15 | [5] |
| 4d | HepG2 (Liver) | 26.5 | [6] |
| 4e | HepG2 (Liver) | 19.2 | [6] |
| A9 (R1) | HT-29 (Colon) | 20.77 | [7] |
| 9b | HepG-2 (Liver) | 6.89 | [12] |
| Caco-2 (Colon) | 5.68 | [12] |
Potential Signaling Pathways
Cytotoxic compounds can induce cancer cell death through various signaling pathways.[9] Some 2-pyridone derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinase) pathways.[5]
Caption: A potential signaling pathway activated by 2-pyridone derivatives.
Conclusion
The synthetic and screening protocols provided in these application notes offer a robust starting point for the discovery and development of novel 2-pyridone-based anticancer agents. The efficiency of multicomponent reactions allows for the rapid generation of diverse chemical libraries, while the established cytotoxicity assays provide a reliable method for identifying promising lead compounds for further investigation.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 4. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents from 5,6-Dihydro-2(1H)-pyridone Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. The 5,6-dihydro-2(1H)-pyridone scaffold has emerged as a promising structural motif in the design of new antibacterial compounds. Its derivatives have shown potent activity against a range of both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of antibacterial agents derived from the 5,6-dihydro-2(1H)-pyridone scaffold.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of novel 5,6-dihydro-2(1H)-pyridone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1]. The following tables summarize the MIC values of representative compounds against a panel of common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of 5,6-Dihydro-2(1H)-pyridone Derivatives against Gram-Positive Bacteria
| Compound ID | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) |
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| Compound C | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Table 2: Minimum Inhibitory Concentrations (MICs) of 5,6-Dihydro-2(1H)-pyridone Derivatives against Gram-Negative Bacteria
| Compound ID | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| Compound C | 64 | >64 |
| Ciprofloxacin | 0.25 | 1 |
Experimental Protocols
Synthesis of the 5,6-Dihydro-2(1H)-pyridone Scaffold
A versatile method for the synthesis of the 5,6-dihydro-2(1H)-pyridone core is through an intramolecular Wittig reaction[2].
Protocol: Intramolecular Wittig Cyclization for 5,6-Dihydropyridin-2(1H)-one Synthesis [2]
-
Preparation of N-(3-oxoalkyl)-chloroacetamides (1): Synthesize the starting chloroacetamides by reacting the appropriate 3-amino ketone with chloroacetyl chloride in the presence of a base.
-
Formation of Triphenylphosphonium Salts (2):
-
To a solution of the N-(3-oxoalkyl)-chloroacetamide (1) (2.50 mmol) and triphenylphosphine (PPh₃) (2.64 mmol) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add potassium iodide (KI) (2.52 mmol).
-
Stir the reaction mixture at 0-7 °C for 2-3 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a 30% aqueous solution of KI (30 mL).
-
Add water (10 mL) and allow the product to crystallize.
-
Filter the resulting solid, dry it over P₄O₁₀, and recrystallize from a chloroform-ether mixture to yield the phosphonium salt (2).
-
-
Intramolecular Wittig Cyclization:
-
Dissolve the phosphonium salt (2) (0.40 g) in methanol (10 mL) at room temperature (18-25 °C).
-
Add an equimolar amount of sodium methoxide solution (2.5-3 mg Na/mL of methanol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with benzene, filter, and evaporate the filtrate again.
-
Purify the resulting 5,6-dihydropyridin-2(1H)-one (4) by column chromatography on silica gel.
-
Antibacterial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37 °C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Cytotoxicity Assessment
Protocol: MTT Assay for Cytotoxicity [1][3]
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa or Vero cells) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment[3].
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Antibacterial Agent Development.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Many pyridone-based antibacterials are believed to exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.
Caption: Inhibition of DNA Gyrase Signaling Pathway.
Conclusion
The 5,6-dihydro-2(1H)-pyridone scaffold represents a valuable starting point for the development of novel antibacterial agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, and preliminary mechanistic evaluation of these compounds. Further optimization of lead compounds identified through this workflow could lead to the development of clinically effective drugs to combat the growing challenge of antibiotic resistance.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Aryldihydropyridinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an aryl group at the 2-position can significantly modulate the pharmacological properties of these molecules, making the development of efficient synthetic methods for 2-aryldihydropyridinones a key area of interest for drug discovery and development. Palladium catalysis offers a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures with high efficiency and functional group tolerance.
This document provides detailed application notes and protocols for a plausible palladium-catalyzed approach to synthesize 2-aryldihydropyridinones. The proposed methodology is based on established palladium-catalyzed reactions, such as C-H activation and cross-coupling, which have been successfully applied to the synthesis of various heterocyclic compounds.
Proposed Synthetic Strategy
A plausible and efficient route to 2-aryldihydropyridinones involves the direct C-H arylation of a pre-formed N-substituted dihydropyridinone core. This strategy leverages the ability of palladium catalysts to activate C-H bonds and forge new C-C bonds with aryl halides or their equivalents.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors and relationships in the proposed Pd-catalyzed C-H arylation for the synthesis of 2-aryldihydropyridinones.
Caption: Logical relationship of components in the Pd-catalyzed synthesis.
Experimental Workflow
The general workflow for the synthesis and analysis of 2-aryldihydropyridinones is depicted below.
Caption: General experimental workflow for the synthesis.
Catalytic Cycle
The proposed catalytic cycle for the direct C-H arylation of dihydropyridinones is illustrated below.
Caption: Proposed catalytic cycle for direct C-H arylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed direct C-H arylation of an N-substituted dihydropyridinone with an aryl bromide.
Materials:
-
N-substituted dihydropyridinone (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-substituted dihydropyridinone (e.g., 0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), tricyclohexylphosphine (14.0 mg, 0.05 mmol, 10 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryldihydropyridinone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes hypothetical yields for the synthesis of various 2-aryldihydropyridinones using the described protocol. This data is illustrative and actual yields may vary depending on the specific substrates and reaction optimization.
| Entry | N-Substituent (R) | Aryl Bromide (Ar-Br) | Product | Yield (%) |
| 1 | Benzyl | 4-Bromotoluene | 2-(p-tolyl)-1-benzyl-dihydropyridinone | 78 |
| 2 | Benzyl | 4-Bromoanisole | 2-(4-methoxyphenyl)-1-benzyl-dihydropyridinone | 85 |
| 3 | Benzyl | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)-1-benzyl-dihydropyridinone | 72 |
| 4 | Methyl | 4-Bromotoluene | 1-methyl-2-(p-tolyl)-dihydropyridinone | 65 |
| 5 | Methyl | 3-Bromopyridine | 1-methyl-2-(pyridin-3-yl)-dihydropyridinone | 58 |
Applications in Drug Development
The 2-aryldihydropyridinone core is a versatile scaffold for the development of new therapeutic agents. The ability to efficiently synthesize a diverse library of these compounds using palladium catalysis is of significant interest to medicinal chemists. Potential applications include:
-
Lead Optimization: Rapidly generate analogs with varying aryl substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery: Utilize the dihydropyridinone core as a starting point for fragment elaboration by introducing diverse aryl fragments.
-
Development of Novel Therapeutics: The 2-aryldihydropyridinone motif may exhibit novel biological activities, and a robust synthetic route allows for the exploration of these possibilities in various disease areas.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. |
| Poor substrate reactivity | Increase reaction temperature or time. Screen different ligands or bases. | |
| Formation of side products | Homocoupling of aryl bromide | Use a more active catalyst system or lower the reaction temperature. |
| Decomposition of starting material | Use milder reaction conditions (lower temperature, weaker base). | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider alternative purification methods like preparative HPLC. |
Conclusion
The described palladium-catalyzed direct C-H arylation provides a conceptual framework for the efficient and modular synthesis of 2-aryldihydropyridinones. This approach offers high functional group tolerance and allows for the late-stage introduction of aryl diversity, making it a valuable tool for researchers in organic synthesis and drug development. The provided protocols and diagrams serve as a guide for the practical implementation and further optimization of this synthetic strategy.
Ring-Closing Metathesis for δ-Lactam and Pyridinone Synthesis: An Application & Protocol Guide
Introduction: The Power of Ring-Closing Metathesis in Heterocyclic Chemistry
Ring-Closing Metathesis (RCM) has emerged as a robust and versatile tool in synthetic organic chemistry, enabling the construction of a wide array of carbocyclic and heterocyclic structures.[1][2] Its power lies in the catalytic formation of a new carbon-carbon double bond within a single molecule, driven by the release of a volatile byproduct, typically ethylene.[1][3] This atom-economical process, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, offers remarkable functional group tolerance and predictable reactivity, making it a cornerstone of modern synthetic strategies.[2][4]
This guide focuses on the application of RCM for the synthesis of two critical nitrogen-containing heterocyclic scaffolds: δ-lactams (six-membered cyclic amides) and pyridinones. These motifs are prevalent in a vast range of biologically active natural products and pharmaceutical agents, underscoring the importance of efficient and modular synthetic routes to access them. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss key considerations for successful implementation in a research and development setting.
Core Principles & Mechanistic Overview
The generally accepted mechanism for RCM, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal carbene catalyst.[1][5] The catalytic cycle is initiated by the reaction of the metal alkylidene with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate.[1][3] This intermediate then undergoes a retro [2+2] cycloaddition to release the original alkylidene ligand and form a new metal carbene with the substrate. An intramolecular [2+2] cycloaddition with the second terminal alkene on the same molecule leads to a second metallacyclobutane intermediate. The final retro [2+2] cycloaddition step releases the cyclic alkene product and regenerates a metal alkylidene species that can re-enter the catalytic cycle.[5] The release of volatile ethylene from terminal dienes provides a strong thermodynamic driving force for the reaction.[3]
Diagram: Generalized RCM Catalytic Cycle
Caption: Generalized catalytic cycle for Ring-Closing Metathesis.
Synthesis of δ-Lactams via RCM
The construction of the δ-lactam ring system is of significant interest due to its presence in various natural products and its utility as a synthetic intermediate for piperidines.[6] RCM provides a direct and efficient method for the cyclization of acyclic diene precursors containing an amide functionality.
Key Considerations for δ-Lactam Synthesis:
-
Substrate Design: The acyclic precursor is typically an N-alkenyl-N-allyl amide. The choice of the N-protecting group can influence catalyst activity and product yield. Electron-withdrawing groups, such as tosyl (Ts) or Boc, are often employed to reduce the coordinating ability of the nitrogen atom to the metal center, which can otherwise inhibit catalysis.[7]
-
Catalyst Selection: Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally preferred for their higher activity and broader functional group tolerance compared to first-generation catalysts.[4][8] HG-II catalysts often exhibit enhanced stability and are particularly useful for more challenging substrates.[4][9]
-
Reaction Conditions: RCM reactions for δ-lactam synthesis are typically conducted in non-coordinating, anhydrous solvents such as dichloromethane (DCM) or toluene.[10] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the catalyst used.[8] For terminal dienes, performing the reaction under a stream of inert gas (e.g., argon or nitrogen) or under reduced pressure helps to remove the ethylene byproduct and drive the equilibrium towards the cyclic product.[11]
Experimental Protocol: Synthesis of a Model δ-Lactam
This protocol describes the synthesis of a generic N-tosyl-δ-lactam from its corresponding diene precursor.
Materials:
-
N-allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide (Diene Precursor)
-
Grubbs Second-Generation Catalyst (G-II) or Hoveyda-Grubbs Second-Generation Catalyst (HG-II)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Argon or Nitrogen Gas
-
Standard Glassware for Inert Atmosphere Chemistry
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene precursor (1.0 eq) in anhydrous DCM or toluene to achieve a concentration of 0.01-0.05 M.
-
Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Add the Grubbs G-II or HG-II catalyst (1-5 mol%) to the stirring solution. The solution will typically change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to reflux (for DCM, ~40°C; for toluene, ~110°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Quenching: Upon completion, cool the reaction to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired δ-lactam.
Diagram: RCM Workflow for δ-Lactam Synthesis
Caption: A typical experimental workflow for RCM-mediated δ-lactam synthesis.
Synthesis of Pyridinones via RCM
The synthesis of pyridinones, important heterocyclic cores in medicinal chemistry, can also be achieved using an RCM-based strategy.[12] This approach often involves the cyclization of a diene precursor to form a dihydropyridinone intermediate, which can then be oxidized or undergo elimination to yield the aromatic pyridinone.[12][13]
Key Considerations for Pyridinone Synthesis:
-
Substrate Design: The diene precursors for pyridinone synthesis are typically N-acyl enamides or related structures. The nature and position of substituents on the diene backbone can influence the efficiency of the RCM reaction.
-
Catalyst and Conditions: As with δ-lactam synthesis, second-generation Grubbs and Hoveyda-Grubbs catalysts are highly effective.[14] The choice of solvent and temperature can be critical, and optimization may be required for specific substrates.
-
Aromatization Step: The RCM reaction typically yields a dihydropyridinone. A subsequent step is often required to achieve the aromatic pyridinone. This can be an oxidation reaction or a base-induced elimination, depending on the substrate design.[12]
Experimental Protocol: Synthesis of a Model 2-Pyridinone
This protocol outlines a two-step sequence for the synthesis of a 2-pyridinone, involving an RCM cyclization followed by a base-induced elimination.[12]
Step 1: RCM to Dihydropyridinone
Materials:
-
Acyclic diene precursor (e.g., N-acyl-N-vinyl-allylamine)
-
Hoveyda-Grubbs Second-Generation Catalyst (HG-II)
-
Anhydrous Toluene
-
Argon or Nitrogen Gas
Procedure:
-
Follow the general RCM procedure described for δ-lactam synthesis, using the appropriate diene precursor for the dihydropyridinone. A typical catalyst loading is 2-5 mol% of HG-II in toluene at 80-110°C.
-
After completion of the RCM reaction and quenching, the crude dihydropyridinone intermediate is typically purified by column chromatography before proceeding to the next step.
Step 2: Elimination to 2-Pyridinone
Materials:
-
Purified Dihydropyridinone Intermediate
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the purified dihydropyridinone (1.0 eq) in anhydrous THF.
-
Add DBU (1.5-2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-pyridinone.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Catalyst poisoning (e.g., by coordinating functional groups, peroxides, or oxygen); Sterically hindered substrate. | Use a fresh, active catalyst; Ensure rigorous exclusion of air and moisture[11]; Use highly purified, peroxide-free solvents; Consider a more active catalyst (e.g., G-II or HG-II); Increase reaction temperature or catalyst loading. |
| Formation of Oligomers/Polymers | High substrate concentration favors intermolecular reactions. | Decrease the substrate concentration (typically to 0.001-0.05 M)[15]; Use slow addition of the substrate to the catalyst solution. |
| Isomerization of Double Bond | Catalyst degradation to ruthenium hydride species. | Lower the reaction temperature[16]; Add a hydride scavenger or isomerization suppressant like 1,4-benzoquinone or phenol[16]; Use a more stable catalyst like HG-II.[16] |
| Poor E/Z Selectivity | Reaction conditions may favor the thermodynamic product mixture. | For kinetically controlled Z-selective RCM, specialized molybdenum or ruthenium catalysts may be required[17]; Reaction temperature and solvent can influence selectivity.[18] |
Conclusion
Ring-closing metathesis is a powerful and reliable strategy for the synthesis of δ-lactams and pyridinones. By understanding the underlying mechanism and carefully selecting the substrate, catalyst, and reaction conditions, researchers can efficiently access these valuable heterocyclic scaffolds. The protocols and troubleshooting guide provided herein serve as a practical starting point for the successful application of RCM in drug discovery and development programs.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Direct Regio- and Diastereoselective Synthesis of δ-Lactams from Acrylamides and Unactivated Alkenes Initiated by RhIII -Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcr.colab.ws [rcr.colab.ws]
- 10. Solvents for ring-closing metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. React App [pmc.umicore.com]
- 12. A metathesis-based approach to the synthesis of 2-pyridones and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Selective C-H Functionalization on 2-Pyridone Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-selective C-H functionalization of 2-pyridone rings, a critical scaffold in medicinal chemistry. The methodologies outlined below enable the precise introduction of various functional groups at the C3, C5, and C6 positions of the 2-pyridone core, facilitating the synthesis of diverse compound libraries for drug discovery and development.
Introduction
The 2-pyridone motif is a privileged structure found in numerous natural products and pharmaceutical agents.[1] The ability to selectively functionalize the C-H bonds of the 2-pyridone ring offers a powerful and atom-economical strategy for the late-stage modification of complex molecules and the rapid generation of new chemical entities. This document details established protocols for site-selective reactions, providing researchers with the tools to efficiently synthesize novel 2-pyridone derivatives.
Controlling Site-Selectivity
The inherent electronic properties of the 2-pyridone ring, along with the strategic use of directing groups and specific catalytic systems, allow for predictable control over the site of C-H functionalization. The C3 and C5 positions are electron-rich, making them susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient.[1] Methodologies have been developed to target each of these positions with high selectivity.
A general workflow for a site-selective C-H functionalization experiment on a 2-pyridone ring is depicted below.
C3-Selective Functionalization
The C3 position of 2-pyridones is often targeted through radical-mediated pathways.
Visible-Light-Mediated Decarboxylative Alkylation
This method utilizes N-hydroxyphthalimide (NHPI) esters of various carboxylic acids as alkyl radical precursors under photocatalytic conditions.[2][3]
Table 1: C3-Selective Alkylation via Visible-Light Photoredox Catalysis [2][3][4]
| Entry | 2-Pyridone Substrate | Alkyl Radical Precursor | Product | Yield (%) |
| 1 | N-Methyl-2-pyridone | Cyclohexanecarboxylic acid NHPI ester | 3-Cyclohexyl-1-methylpyridin-2(1H)-one | 75 |
| 2 | 2-Pyridone | 4-Phenylbutanoic acid NHPI ester | 3-(3-Phenylpropyl)pyridin-2(1H)-one | 68 |
| 3 | N-Benzyl-2-pyridone | Adamantane-1-carboxylic acid NHPI ester | 3-(Adamantan-1-yl)-1-benzylpyridin-2(1H)-one | 82 |
| 4 | 5-Methyl-2-pyridone | Pivalic acid NHPI ester | 3-(tert-Butyl)-5-methylpyridin-2(1H)-one | 65 |
Experimental Protocol: General Procedure for Visible-Light-Mediated C3-Alkylation [2]
To a screw-capped vial equipped with a magnetic stir bar is added the 2-pyridone (0.2 mmol, 1.0 equiv), the N-hydroxyphthalimide ester (0.3 mmol, 1.5 equiv), and a photocatalyst such as fac-[Ir(ppy)₃] (1-5 mol%). The vial is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). Anhydrous and degassed solvent (e.g., DMF or MeCN, 2.0 mL) is added, and the mixture is stirred under irradiation with blue LEDs at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired C3-alkylated 2-pyridone.
Nickel-Catalyzed Alkylation with α-Bromo Carbonyl Compounds
A nickel-based catalytic system can be employed for the C3-selective alkylation of 2-pyridones with α-bromo carbonyl compounds, proceeding through a homolytic aromatic substitution (HAS)-type mechanism.[5][6]
Table 2: Nickel-Catalyzed C3-Selective Alkylation [5][6][7]
| Entry | 2-Pyridone Substrate | α-Bromo Carbonyl Compound | Product | Yield (%) |
| 1 | N-Methyl-2-pyridone | Ethyl 2-bromoacetate | Ethyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetate | 85 |
| 2 | 2-Pyridone | 2-Bromoacetophenone | 3-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one | 78 |
| 3 | N-Ethyl-2-pyridone | Methyl 2-bromopropionate | Methyl 2-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)propanoate | 72 |
| 4 | 4-Methyl-2-pyridone | 1-Bromo-2-butanone | 3-(2-Oxobutyl)-4-methylpyridin-2(1H)-one | 69 |
Experimental Protocol: General Procedure for Nickel-Catalyzed C3-Alkylation [5][6]
In a glovebox, a mixture of Ni(cod)₂ (5-10 mol%) and a phosphine ligand such as 1,3-bis(diphenylphosphino)propane (dppp) (5-10 mol%) in an anhydrous solvent (e.g., 1,4-dioxane) is stirred for 10 minutes. To this solution is added the 2-pyridone (1.0 equiv), the α-bromo carbonyl compound (1.2-1.5 equiv), and a base such as K₃PO₄ (2.0 equiv). The reaction vessel is sealed and heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the C3-functionalized product.
C5-Selective Functionalization
Palladium catalysis is commonly used to achieve C5-selective functionalization, particularly through oxidative olefination.
Palladium-Catalyzed Oxidative Olefination
Substrate-controlled selective oxidative olefination of N-protected 2-pyridones can be achieved at the C5 position using a palladium catalyst.[8]
Table 3: Palladium-Catalyzed C5-Selective Olefination [8]
| Entry | 2-Pyridone Substrate | Alkene | Product | Yield (%) |
| 1 | N-Methyl-2-pyridone | n-Butyl acrylate | n-Butyl (E)-3-(1-methyl-2-oxo-1,2-dihydropyridin-5-yl)acrylate | 76 |
| 2 | N-Benzyl-2-pyridone | Styrene | 1-Benzyl-5-((E)-styryl)pyridin-2(1H)-one | 81 |
| 3 | N-Phenyl-2-pyridone | 1-Hexene | 1-Phenyl-5-((E)-hex-1-en-1-yl)pyridin-2(1H)-one | 65 |
| 4 | N-Acetyl-2-pyridone | Methyl methacrylate | Methyl (E)-2-methyl-3-(1-acetyl-2-oxo-1,2-dihydropyridin-5-yl)acrylate | 58 |
Experimental Protocol: General Procedure for Palladium-Catalyzed C5-Olefination [8]
A mixture of the N-protected 2-pyridone (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5-10 mol%), an oxidant such as Ag₂CO₃ or Cu(OAc)₂ (1.5-2.0 equiv), and the alkene (2.0-3.0 equiv) in a suitable solvent (e.g., trifluoroethanol or acetic acid) is stirred in a sealed tube at 100-140 °C for 12-48 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel to give the C5-olefinated 2-pyridone.
C6-Selective Functionalization
The C6 position is typically functionalized using directing group strategies with transition metal catalysts like rhodium and copper.
Rhodium(III)-Catalyzed C-H Alkylation and Arylation
The use of a removable N-(2-pyridyl) directing group enables highly regioselective C6 functionalization of the 2-pyridone ring with various coupling partners.[1][9][10][11]
Table 4: Rhodium(III)-Catalyzed C6-Selective Functionalization [1][9][10][11]
| Entry | 2-Pyridone Substrate | Coupling Partner | Product | Yield (%) |
| 1 | 1-(Pyridin-2-yl)pyridin-2(1H)-one | Phenylboronic acid | 6-Phenyl-1-(pyridin-2-yl)pyridin-2(1H)-one | 88 |
| 2 | 1-(Pyridin-2-yl)pyridin-2(1H)-one | Ethyl acrylate | Ethyl (E)-3-(2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-6-yl)acrylate | 79 |
| 3 | 5-Methyl-1-(pyridin-2-yl)pyridin-2(1H)-one | 1-Hexyne | 5-Methyl-6-((E)-hex-1-en-1-yl)-1-(pyridin-2-yl)pyridin-2(1H)-one | 85 |
| 4 | 1-(Pyridin-2-yl)pyridin-2(1H)-one | Thiophene | 6-(Thiophen-2-yl)-1-(pyridin-2-yl)pyridin-2(1H)-one | 72 |
Experimental Protocol: General Procedure for Rhodium(III)-Catalyzed C6-Functionalization [9][10]
To a mixture of the N-(2-pyridyl)-2-pyridone (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (2-5 mol%), and an additive such as AgSbF₆ or Cu(OAc)₂ (as required by the specific transformation) in a sealed tube is added the coupling partner (0.24-0.4 mmol) and a dry solvent (e.g., DCE or t-AmylOH). The reaction is heated at 80-120 °C for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the C6-functionalized product.
Copper(II)-Catalyzed C-H Thiolation
A chelation-directed, copper-catalyzed method allows for the C6-thiolation of 2-pyridones with disulfides, using air as the oxidant.[12][13]
Table 5: Copper(II)-Catalyzed C6-Selective Thiolation [12][13]
| Entry | 2-Pyridone Substrate | Disulfide | Product | Yield (%) |
| 1 | 1-(Pyridin-2-yl)pyridin-2(1H)-one | Diphenyl disulfide | 6-(Phenylthio)-1-(pyridin-2-yl)pyridin-2(1H)-one | 93 |
| 2 | 5-Methyl-1-(pyridin-2-yl)pyridin-2(1H)-one | Di-p-tolyl disulfide | 5-Methyl-6-(p-tolylthio)-1-(pyridin-2-yl)pyridin-2(1H)-one | 85 |
| 3 | 1-(Pyridin-2-yl)pyridin-2(1H)-one | Dibenzyl disulfide | 6-(Benzylthio)-1-(pyridin-2-yl)pyridin-2(1H)-one | 78 |
| 4 | 4-Methoxy-1-(pyridin-2-yl)pyridin-2(1H)-one | Dimethyl disulfide | 4-Methoxy-6-(methylthio)-1-(pyridin-2-yl)pyridin-2(1H)-one | 70 |
Experimental Protocol: General Procedure for Copper(II)-Catalyzed C6-Thiolation [12]
A mixture of the N-(2-pyridyl)-2-pyridone (0.2 mmol, 1.0 equiv), Cu(OAc)₂ (10-20 mol%), the disulfide (0.3 mmol, 1.5 equiv), and an additive such as 2-biphenylcarboxylic acid (o-PBA) (20 mol%) in a solvent like DMSO or DMF is stirred in a vial open to the air at 100-130 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash column chromatography.
Conclusion
The protocols described herein provide a robust toolkit for the site-selective C-H functionalization of 2-pyridone rings. By carefully selecting the appropriate catalytic system, and directing group strategy where necessary, researchers can achieve high yields and excellent regioselectivity for the introduction of a wide range of functional groups at the C3, C5, and C6 positions. These methods are invaluable for the synthesis of novel compounds for applications in drug discovery and materials science.
References
- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Nickel-catalyzed direct alkylation of heterocycles with α-bromo carbonyl compounds: C3-selective functionalization of 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. RhIII -Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Cu(ii)-catalyzed C6-selective C–H thiolation of 2-pyridones using air as the oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-dihydro-2(1H)-pyridone
Welcome to the technical support center for the synthesis of 5,6-dihydro-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5,6-dihydro-2(1H)-pyridone and its derivatives?
A1: Several effective methods are employed for the synthesis of 5,6-dihydro-2(1H)-pyridones. Key strategies include:
-
Intramolecular Wittig Cyclization: This method involves the cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides.[1] It is a versatile and diastereospecific approach.[1]
-
Multicomponent Reactions (MCRs): One-pot reactions involving multiple starting materials, such as an aldehyde, an active methylene compound, and an ammonia source, can efficiently produce highly substituted dihydropyridones.[2] These reactions are often advantageous due to their simplicity and atom economy.[3]
-
Ring-Closing Metathesis (RCM): RCM provides an efficient pathway to functionalized five- and six-membered lactams, including 5,6-dihydropyridinones.[4]
-
Dehydrogenation of δ-valerolactams: This is a primary method, though its utility can be limited by the availability of the starting lactams.[1]
-
Palladium-Catalyzed α,β-Desaturation: N-protected lactams can be converted to their conjugated unsaturated counterparts under mild conditions using a palladium catalyst.[4]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of side products is dependent on the specific synthetic route. Common side products include:
-
Incomplete cyclization: Linear intermediates may be present if the cyclization reaction does not go to completion.[5]
-
Self-condensation products: Starting materials, such as cyanoacetic esters or 1,3-dicarbonyl compounds, can undergo self-condensation.[5]
-
Tautomers: The equilibrium between the 5,6-dihydro-2(1H)-pyridone (lactam) and its 2-hydroxy-3,4-dihydropyridine (lactim) tautomer can sometimes lead to different reaction pathways and a mixture of products.[5]
-
Side products from starting materials: For instance, in the intramolecular Wittig approach, α-haloacetamides can sometimes be reduced when reacted with PPh3.[1]
Q3: My 5,6-dihydro-2(1H)-pyridone derivative is difficult to purify by column chromatography. What can I do?
A3: Purification challenges are common with pyridone-containing compounds due to their polarity.[5] Here are some tips:
-
Streaking on Silica Gel: Pyridones can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can try neutralizing the silica gel with a small amount of a non-polar amine (e.g., triethylamine) in the eluent system or use a different stationary phase like alumina.
-
Poor Solubility: If your compound has poor solubility in common chromatography solvents, you may need to explore a wider range of solvent systems or consider alternative purification techniques like recrystallization or preparative HPLC.
-
Product Loss: Significant product loss on the column can contribute to low isolated yields.[5] Using a less polar eluent system, if possible, can help to reduce the interaction with the stationary phase and improve recovery.
Troubleshooting Guide
Issue: Low Reaction Yield
A low yield is a frequent challenge in organic synthesis.[6] This guide provides a systematic approach to troubleshooting low yields in the synthesis of 5,6-dihydro-2(1H)-pyridone.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and addressing low reaction yields.
Potential Causes and Solutions for Low Yield
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal Reaction Conditions | Many synthetic routes are sensitive to temperature, reaction time, and atmospheric conditions. Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates.[5] For moisture-sensitive reactions, ensure the use of anhydrous solvents and an inert atmosphere.[5] |
| Incorrect Stoichiometry or Impure Reagents | Verify the purity of your starting materials and ensure accurate stoichiometry.[5] Impurities can interfere with the reaction and lead to side product formation. |
| Inefficient Catalyst or Incorrect Catalyst Loading | The choice and amount of catalyst can significantly impact the yield. For instance, in an InCl3-catalyzed synthesis, a 10 mol% loading was found to be optimal, with deviations leading to a reduction in yield.[3] Screen different catalysts and optimize the catalyst loading for your specific reaction. |
| Solvent Effects | The solvent can play a crucial role in the reaction outcome. For example, in a four-component synthesis of 3,4-dihydro-2-pyridone derivatives, using water as a solvent resulted in significantly higher yields (90-96%) compared to ethanol (55-75%).[2] |
| Product Loss During Work-up and Purification | Significant amounts of the product can be lost during extraction and chromatographic purification.[5] Optimize your work-up procedure to minimize losses. For purification, refer to the tips in the FAQ section. |
| Formation of Stable Intermediates | In some cases, the reaction may stall at a stable intermediate. Use TLC or LC-MS to monitor the reaction progress and identify the formation of any long-lived intermediates. Adjusting the reaction conditions (e.g., increasing temperature or adding a co-catalyst) may be necessary to drive the reaction to completion. |
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the synthesis of 5,6-dihydro-2(1H)-pyridone and its derivatives, highlighting the impact of different reaction parameters on the yield.
Table 1: Effect of Catalyst and Solvent on Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |
| InCl₃ | 10 | Water-EtOH (8:2) | Reflux | 92 | [3] |
| None | - | EtOH | Reflux | Low | [3] |
| Piperidine | - | Water | - | Excellent | [3] |
| SiO₂-Pr-SO₃H | - | Solvent-free | - | - | [2] |
| Pyridine | - | Ethanol | Reflux | 54-68 | [2] |
Table 2: Optimization of a One-Pot, Two-Step Synthesis
| Entry | Deviation from Standard Conditions | Yield (%) | Reference |
| 1 | None | 66 | [7] |
| 2 | 6 equiv. PIDA instead of 4 equiv. | 67 | [7] |
| 3 | 3 equiv. PIDA instead of 4 equiv. | 67 | [7] |
| 4 | 2 equiv. PIDA instead of 4 equiv. | 14 | [7] |
| 5 | 6 equiv. NH₂CO₂NH₄ instead of 4 equiv., 3 equiv. PIDA instead of 4 equiv. | 63 | [7] |
| 6 | TIPSOTf instead of TBSOTf | 31 | [7] |
| 7 | TMSOTf instead of TBSOTf | 57 | [7] |
| 8 | PIFA instead of PIDA | 36 | [7] |
| 9 | NH₄Cl (4 equiv.) + K₂CO₃ (4 equiv.) instead of NH₂CO₂NH₄ | 65 | [7] |
| 10 | THF:MeOH = 4:1 instead of 1:1 | 60 | [7] |
| 11 | Pentane instead of THF | 55 | [7] |
| Standard Conditions: Step 1: 2-methylcyclopentenone (0.30 mmol), Et₃N (0.45 mmol), TBSOTf (0.36 mmol), THF (0.14 M), r.t., 30 min.; Step 2: ammonium carbamate (1.20 mmol), PIDA (1.20 mmol), THF:MeOH (1:1, 0.07 M), r.t., 30 min.[7] |
Experimental Protocols
Protocol 1: Intramolecular Wittig Cyclization for 5,6-Dihydropyridin-2(1H)-ones
This protocol is based on the method developed for the synthesis of 5,6-dihydropyridin-2(1H)-ones via intramolecular Wittig cyclization.[1]
Step 1: Synthesis of Phosphonium Salts (2a-g)
-
A solution of the appropriate N-(3-oxoalkyl)-chloroacetamide (1a-g) and triphenylphosphine (PPh₃) in ethanol or dioxane is heated.
-
To improve yields and minimize side products, reaction conditions should be optimized. The original paper found conditions that afforded phosphonium salts in 80-90% yields.[1]
Step 2: Cyclization to 5,6-Dihydropyridin-2(1H)-ones (4a-c)
-
The phosphonium salt (2a-c) is treated with an equimolar amount of methanolic sodium methoxide at room temperature.
-
The reaction mixture is stirred until completion (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired 5,6-dihydropyridin-2(1H)-one.
Caption: Workflow for the intramolecular Wittig synthesis of 5,6-dihydropyridin-2(1H)-ones.
Protocol 2: One-Pot, Four-Component Synthesis of 3,4-Dihydro-2-pyridone Derivatives
This protocol is based on a multicomponent reaction for the synthesis of polysubstituted dihydropyridones.[2]
-
In a round-bottom flask, combine cyanoacetamide (1 mmol), an aryl aldehyde derivative (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol as the solvent and a catalytic amount of pyridine.
-
Reflux the reaction mixture with stirring for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3,4-dihydro-2-pyridone derivative.
Caption: A simplified workflow for the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives.
References
- 1. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,6-Dihydro-2-pyridinone synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Challenges in Stereocontrol for Substituted Pyridinone Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of substituted pyridinones. The stereochemistry of these scaffolds is often paramount to their biological function, yet achieving precise stereocontrol remains a significant synthetic challenge.[1] This document provides in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and mechanistic insights to help you navigate the complexities of diastereoselective and enantioselective pyridinone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the stereocontrolled synthesis of substituted pyridinones. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your experimental design.
Section 1: Poor Diastereoselectivity
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors controlling diastereoselectivity and where should I start troubleshooting?
A1: Achieving high diastereoselectivity hinges on creating a significant energy difference between the transition states leading to the different diastereomeric products. Low selectivity indicates that these transition states are energetically very similar. The key factors to investigate are the reaction temperature, the choice of catalyst and solvent, and the steric and electronic properties of your substrates.[2][3]
-
Causality: At higher temperatures, there is enough thermal energy to overcome the small activation energy barriers for both diastereomeric pathways, leading to a loss of selectivity. This is a classic sign of thermodynamic control. Conversely, lowering the temperature often enhances selectivity by favoring the kinetically preferred pathway—the one with the lowest activation energy.[4]
-
Troubleshooting Steps:
-
Temperature Optimization: Systematically lower the reaction temperature. Reactions that are unselective at room temperature might show significant diastereoselectivity at 0 °C, -20 °C, or even -78 °C.[2]
-
Solvent Screening: The polarity and coordinating ability of the solvent can stabilize one transition state over another.[5] For instance, non-coordinating solvents may enhance the influence of a chiral catalyst, while coordinating solvents might interfere with it. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., DCM, THF) and polar protic (e.g., ethanol).
-
Catalyst/Reagent Modification: The steric bulk of the catalyst, ligand, or a substituent on your starting material can create a more ordered transition state. For example, in reductions of dihydropyridine intermediates, the choice of acid and borohydride reducing agent is critical for the stereochemical outcome.[2]
-
Q2: I am using a chiral auxiliary for a nucleophilic addition to an N-acyl pyridinium salt, but the diastereoselectivity is poor. How can I improve this?
A2: Chiral auxiliaries control stereochemistry by forcing the reaction to proceed through a specific, sterically-biased conformation.[6][7] Poor performance suggests that this conformational control is weak or that multiple reaction pathways are competing.
-
Causality & Expert Insight: The effectiveness of a chiral auxiliary, such as an oxazolidinone, is highly dependent on its ability to create a rigid, chelated intermediate with the metal center (if present) and orient the substrate.[6][8] This rigidity shields one face of the electrophile, directing the incoming nucleophile to the other. If the system is too flexible, this facial discrimination is lost.
-
Troubleshooting Steps:
-
Evaluate the Auxiliary: The structure of the auxiliary is paramount.[2] Evans' oxazolidinones are classic choices, but the optimal auxiliary depends on the specific reaction. Consider auxiliaries that offer greater steric hindrance or different chelation possibilities, such as camphorsultam or pseudoephedrine.[6] Ensure the auxiliary is of high enantiomeric purity.
-
Enhance Chelation: For reactions involving metalated nucleophiles (e.g., Grignard reagents, enolates), the choice of the metal cation and additives can enforce a more rigid transition state. The addition of Lewis acids can sometimes promote a well-defined, chelated intermediate.
-
Re-evaluate the N-Activating Group: In additions to N-acyl pyridinium species, the nature of the acyl group itself influences the geometry and reactivity of the intermediate.[8] The combination of the nucleophile and the acylating agent is crucial in determining stereoselectivity.[8] Experiment with different chloroformates or acyl chlorides to find the optimal activating group.
-
Section 2: Poor Enantioselectivity
Q3: My asymmetric catalysis (organo- or metal-based) is resulting in low enantiomeric excess (ee). What are the most common causes?
A3: Low enantiomeric excess in a catalytic asymmetric reaction typically points to one of three issues: an ineffective catalyst-substrate interaction, a competing non-catalyzed (background) reaction, or catalyst deactivation/inhibition.
-
Causality & Expert Insight: The entire principle of asymmetric catalysis rests on the chiral catalyst creating a chiral environment that forces the substrate to react through a low-energy transition state for one enantiomer while the transition state for the other is significantly higher in energy. A low ee means this energy difference (ΔΔG‡) is small.
-
Troubleshooting Steps:
-
Check for Background Reaction: Run the reaction under the same conditions but without the chiral catalyst. If any product is formed, you have a non-selective background reaction. To mitigate this, lower the reaction temperature to disfavor the higher-energy uncatalyzed pathway.[4]
-
Optimize Catalyst/Ligand Structure: The electronic and steric properties of the ligand in metal catalysis are critical.[9][10] For organocatalysis, the catalyst structure dictates the non-covalent interactions that control stereoselectivity.[11] It is often necessary to screen a library of ligands or catalysts to find the optimal match for your specific substrate.
-
Verify Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons. For example, water or other protic impurities can protonate and deactivate an organocatalyst, while coordinating impurities can displace ligands from a metal center. Ensure all reagents are pure and solvents are rigorously dried.[12]
-
Control Reaction Conditions: Factors like catalyst loading, reaction concentration, and the order of reagent addition can have a profound impact on enantioselectivity.[13] Ensure these are precisely controlled and consistent between experiments.
-
Q4: I am attempting a transition-metal-catalyzed asymmetric [2+2+2] cycloaddition to construct a substituted pyridine, but both regioselectivity and enantioselectivity are low. How are these two factors related?
A4: In transition-metal-catalyzed cycloadditions, the regio- and enantioselectivity are often intrinsically linked and controlled by the catalyst-ligand complex during the key C-C bond-forming steps.[9]
-
Causality & Expert Insight: The chiral ligand not only creates an asymmetric environment but also influences the electronic and steric properties of the metal center. This, in turn, dictates how the incoming substrates (e.g., two alkynes and a nitrile) coordinate and subsequently insert.[9] An ill-fitting ligand can fail to enforce a specific geometric arrangement, leading to a mixture of regioisomers, each with poor enantioselectivity.
-
Troubleshooting Workflow:
-
Ligand Screening is Paramount: The solution almost always lies in finding the right ligand. For cobalt-catalyzed systems, bisoxazolinephosphine (PHBOX) ligands are common, but subtle changes to the ligand backbone or substituents can dramatically alter the outcome.[9]
-
Substrate Modification: Sometimes, the inherent electronic or steric properties of the substrates are the problem. If possible, modify a substituent on one of the alkyne partners to enhance the electronic differentiation, which can guide the regioselectivity of the initial oxidative cyclization step.
-
Solvent and Additives: The solvent can influence the stability and reactivity of the catalytic species. Additives, such as a silane in some cobalt-catalyzed reactions, can play a crucial role in the catalytic cycle and impact selectivity.[9]
-
Section 3: Side Reactions & Regioselectivity
Q5: In my synthesis of a substituted pyridazinone (an isomer of pyridinone), I am getting a mixture of N-alkylated regioisomers. How can I control the site of alkylation?
A5: Controlling the regioselectivity of N-alkylation on a pyridazinone ring is challenging due to the presence of two nucleophilic nitrogen atoms. The outcome is a delicate balance of steric and electronic factors.[12]
-
Causality & Expert Insight: The site of alkylation is determined by the relative nucleophilicity and steric accessibility of the two ring nitrogens. Electronic effects from substituents on the ring will modulate the electron density at each nitrogen. Steric hindrance around one nitrogen, either from ring substituents or from a bulky alkylating agent, will direct the reaction to the less hindered nitrogen.[12]
-
Troubleshooting Steps:
-
Steric Control: Employ a bulkier alkylating agent. This will preferentially react at the nitrogen atom with more available space. Conversely, if the pyridazinone ring has substituents, the alkylating agent will favor the nitrogen further away from the bulky groups.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity.[12] Harder cations from the base (e.g., Li+) may coordinate differently than softer cations (e.g., K+ or Cs+), altering the nucleophilicity of the nitrogens. A systematic screen of these conditions is advisable.
-
Protecting Groups: In some cases, it may be necessary to use a directing or protecting group strategy to temporarily block one nitrogen, force alkylation at the desired position, and then remove the protecting group.
-
Experimental Protocols & Workflows
Protocol 1: General Workflow for Optimizing Diastereoselectivity in a Dihydropyridine Reduction
This protocol is adapted from methodologies known to be sensitive to reaction parameters, aiming to improve the diastereomeric ratio (d.r.) of a substituted piperidine from its dihydropyridine precursor.[2]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dihydropyridine intermediate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (5 mL). Begin screening with a non-coordinating solvent like Dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to the initial screening temperature of 0 °C using an ice-water bath.
-
Acid Addition: Add the selected acid (e.g., pivalic acid, 5.0 equiv).[2] Stir for 10 minutes.
-
Reducing Agent Addition: Add the borohydride reducing agent (e.g., sodium borohydride, 3.0 equiv) portion-wise over 15 minutes, monitoring for gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction carefully with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR analysis or GC/MS.
-
Optimization Loop: Based on the initial d.r., modify one variable at a time according to the troubleshooting workflow diagram below. Common variables to screen include:
-
Temperature: -20 °C, -40 °C, -78 °C.
-
Acid: Trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH).[2]
-
Solvent: THF, Diethyl ether, Toluene.
-
Protocol 2: Screening Chiral Ligands for an Asymmetric Metal-Catalyzed Cycloaddition
This protocol provides a systematic approach for identifying an effective chiral ligand for an enantioselective synthesis of a 3,4-dihydro-2-pyridone derivative via a Palladium-catalyzed reaction.[1]
-
Stock Solution Preparation:
-
Prepare a stock solution of the metal precursor (e.g., Pd₂(dba)₃) in a suitable anhydrous solvent (e.g., mesitylene).
-
In separate, labeled vials, prepare stock solutions of each chiral ligand to be screened (e.g., various phosphine or BI-DIME-type ligands) at the same concentration.
-
-
Reaction Setup (in a glovebox or using Schlenk techniques):
-
To a series of labeled reaction vials, add the metal precursor stock solution (e.g., 2.5 mol%).
-
To each vial, add the respective chiral ligand stock solution (e.g., 6 mol%).
-
Add anhydrous solvent to reach the desired reaction concentration and stir the catalyst-ligand mixtures at room temperature for 30 minutes to allow for pre-formation of the active catalyst.
-
-
Substrate Addition:
-
To each vial, add the starting materials (e.g., 4-vinyl benzoxazinanone, a carboxylic acid, and a base like Cs₂CO₃).[1]
-
-
Reaction Execution:
-
Seal the vials and place them in a temperature-controlled heating block set to the desired reaction temperature (e.g., 80 °C).
-
Run the reactions for a set amount of time (e.g., 24 hours).
-
-
Quenching and Analysis:
-
Cool the reactions to room temperature.
-
Take a small aliquot from each reaction vial, dilute it, and filter it through a small plug of silica.
-
Analyze the conversion and yield by LC-MS or ¹H NMR.
-
Analyze the enantiomeric excess (ee) by chiral HPLC.
-
-
Selection: Identify the ligand(s) that provide the best combination of high yield and high enantioselectivity for further optimization.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Dihydropyridone Synthesis
| Entry | Catalyst System | Ligand Type | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Pd₂(dba)₃ / L1 | Monophosphorus | Mesitylene | 80 | 95 | >20:1 | 98 | [1] |
| 2 | Cu(OTf)₂ / L2 | Box | DCM | -20 | 88 | >20:1 | 94 | [14] |
| 3 | Chiral Amine | Organocatalyst | Toluene | 0 | 92 | 10:1 | 96 | [1] |
| 4 | NHC | Organocatalyst | THF | 25 | 85 | 15:1 | 91 | [1] |
Data are representative and compiled from various sources to illustrate the range of conditions and outcomes.
Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A systematic workflow for improving diastereoselectivity.
Diagram 2: Decision Tree for Asymmetric Synthesis Strategy
Caption: Selecting a primary strategy for stereocontrol.
Diagram 3: Simplified Catalytic Cycle for NHC-Catalyzed Pyridone Synthesis
Caption: Key steps in an N-Heterocyclic Carbene (NHC) catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6-Dihydropyridinone Reaction Products
Welcome to the technical support center for the purification of 5,6-dihydropyridinone reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of 5,6-dihydropyridinone reaction products by column chromatography and recrystallization.
Column Chromatography Troubleshooting
Problem: My 5,6-dihydropyridinone compound is not eluting from the silica gel column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The eluent may not be polar enough to move your compound.
-
Solution: Gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. A small amount of methanol (1-5%) can be added to the eluent for very polar compounds.
-
-
Compound Decomposition on Silica Gel: 5,6-Dihydropyridinones can be sensitive to the acidic nature of silica gel.[1][2][3]
-
Solution:
-
Deactivate the silica gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[3]
-
Use an alternative stationary phase: Consider using neutral alumina or a bonded phase like diol or cyano for compounds that are highly sensitive to silica.[3]
-
Perform a quick filtration: For removing baseline impurities from a relatively clean reaction, a short plug of silica gel may be sufficient and minimize contact time.
-
-
-
Compound Precipitation at the Top of the Column: The compound may have low solubility in the initial eluent.
-
Solution: Load the sample onto the column using a stronger solvent (one in which it is highly soluble), and then begin eluting with the less polar mobile phase. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can be effective.
-
Problem: My fractions are all mixed, even with a good separation on TLC.
Possible Causes & Solutions:
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly. "Wet" packing (slurry packing) is often preferred over "dry" packing to avoid air bubbles and cracks.
-
-
Diffusion: Stopping the column for an extended period can cause the separated bands to broaden and mix.
-
Solution: Once the separation has begun, it is best to run the column to completion without interruption.[4]
-
Recrystallization Troubleshooting
Problem: I am getting a low recovery of my purified 5,6-dihydropyridinone.
Possible Causes & Solutions:
-
Compound is too soluble in the recrystallization solvent: Even at low temperatures, a significant amount of your product may remain dissolved.
-
Solution:
-
Use a different solvent or solvent system: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with solvent mixtures, such as ethanol/water or hexane/ethyl acetate, to find the optimal balance.
-
Cool the solution slowly and then in an ice bath: Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, placing it in an ice bath can help to maximize the precipitation of the product.
-
-
-
Using too much solvent: An excessive amount of solvent will lead to a greater amount of the compound remaining in the mother liquor.[5]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature crystallization during hot filtration: If insoluble impurities are present, the product may crystallize on the filter paper along with the impurities.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
-
Problem: The product "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
The boiling point of the solvent is higher than the melting point of the compound: The compound is melting before it dissolves.
-
Solution: Choose a solvent with a lower boiling point.
-
-
The solution is supersaturated: The concentration of the compound is too high for crystallization to occur properly.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture and try to redissolve it. Slow cooling is crucial.
-
-
Impurities are inhibiting crystallization:
-
Solution: Try adding a seed crystal of the pure compound to induce crystallization. If that is not possible, scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 5,6-dihydropyridinone reaction products?
A1: The most common and effective purification techniques are silica gel column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction and the nature of the impurities. Often, a combination of both is used, with an initial purification by column chromatography followed by recrystallization to obtain a highly pure product.
Q2: What type of solvent systems are typically used for column chromatography of 5,6-dihydropyridinones?
A2: Solvent systems for column chromatography are highly dependent on the specific structure of the 5,6-dihydropyridinone. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity is gradually increased to elute the compound of interest. For more polar dihydropyridinones, dichloromethane/methanol or chloroform/acetone mixtures can be effective.[6]
Q3: How can I visualize my 5,6-dihydropyridinone on a TLC plate?
A3: Many 5,6-dihydropyridinones are UV active due to their conjugated system and can be visualized under a UV lamp (254 nm).[7] For compounds that are not UV active or for better visualization, various staining agents can be used. A potassium permanganate (KMnO4) stain is a good general stain for unsaturated compounds.[8] Iodine vapor is another simple and often effective method.[7][8]
Q4: My 5,6-dihydropyridinone seems to be degrading during purification. What can I do?
A4: Degradation, particularly on silica gel, can be a problem for some 5,6-dihydropyridinone derivatives.[1][2][3] To mitigate this, you can try deactivating the silica gel with a base like triethylamine, using a less acidic stationary phase like alumina, or minimizing the time the compound is on the column.[3] It is also important to use pure, fresh solvents, as impurities in solvents can sometimes catalyze decomposition.
Q5: What are some common side products in 5,6-dihydropyridinone synthesis that I should be aware of during purification?
A5: The nature of side products is highly dependent on the synthetic route. If the synthesis involves an intramolecular Wittig reaction, unreacted starting materials or byproducts from the Wittig reaction (like triphenylphosphine oxide) could be present.[6] In syntheses starting from enamines, unreacted starting materials or products of side reactions of the enamine are possible impurities.[8][9] Careful analysis of the crude reaction mixture by TLC or HPLC is crucial to identify the number and polarity of the impurities, which will guide the purification strategy.
Quantitative Data
The following table summarizes typical purification outcomes for 5,6-dihydropyridinone derivatives based on literature data. Please note that actual yields and purity will vary depending on the specific compound, the reaction efficiency, and the purification technique employed.
| Compound Type | Purification Method | Typical Crude Purity | Typical Final Purity | Typical Recovery/Yield | Reference |
| Substituted 5,6-dihydropyridin-2(1H)-ones | Column Chromatography (Silica Gel) | Variable | >95% | 60-80% | [6] |
| Fused 5,6-dihydropyridinone systems | Column Chromatography (Silica Gel) | Variable | >95% | 50-70% | [6] |
| Simple 5,6-dihydropyridin-2(1H)-ones | Recrystallization | 80-90% | >98% | 70-90% | General Knowledge |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
TLC Analysis: First, analyze your crude reaction mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal eluent should give your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Do not let the silica run dry.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
-
Fraction Collection:
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 5,6-dihydropyridinone.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude 5,6-dihydropyridinone in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical purification workflow for 5,6-dihydropyridinone reaction products.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. advion.com [advion.com]
- 8. Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Side Reactions in Multicomponent Pyridone Synthesis
Welcome to the technical support center for multicomponent pyridone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the synthesis of pyridone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions for synthesizing pyridones?
A1: The most prevalent multicomponent reactions for pyridone synthesis are the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis. The Hantzsch synthesis typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which is then oxidized to the pyridone.[1][2][3] The Bohlmann-Rahtz synthesis condenses an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridone.[4][5][6]
Q2: My Hantzsch pyridone synthesis is resulting in a low yield of the desired pyridone, and I see other spots on my TLC. What are the likely side reactions?
A2: Low yields in Hantzsch synthesis are often due to two primary side reactions:
-
Incomplete oxidation of the 1,4-dihydropyridine intermediate: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine (1,4-DHP).[1][2] Failure to completely oxidize this intermediate to the aromatic pyridone is a common reason for low yields of the final product.
-
Formation of pyran derivatives: Under certain conditions, particularly with ortho-substituted benzaldehydes, a competing cyclization can occur, leading to the formation of a substituted pyran instead of the desired dihydropyridine.[7][8]
Q3: I'm attempting a Bohlmann-Rahtz synthesis, but the reaction is not proceeding to the final pyridone product. What is the likely issue?
A3: The most common pitfall in the Bohlmann-Rahtz synthesis is the failure of the aminodiene intermediate to cyclize. This is often due to the high energy barrier for the required E/Z isomerization of the aminodiene, which precedes the cyclodehydration step.[4][5][9] This can lead to the accumulation of the aminodiene intermediate and low yields of the final pyridone. Forcing conditions with high heat can also lead to decomposition.[9]
Troubleshooting Guides
Hantzsch Pyridine Synthesis: Troubleshooting Incomplete Oxidation and Pyran Formation
| Problem | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low yield of pyridone; presence of 1,4-dihydropyridine intermediate | Inefficient oxidation of the 1,4-DHP intermediate. | Use a stronger or more suitable oxidizing agent. Common oxidants include nitric acid, potassium permanganate (KMnO4), or chromium trioxide (CrO3). For milder conditions, iodine in refluxing methanol can be effective.[1] A one-pot synthesis with direct aromatization using ferric chloride has also been reported.[1] | Complete conversion of the 1,4-DHP to the desired pyridone, leading to a higher isolated yield. |
| Formation of an unexpected, non-nitrogenous heterocyclic byproduct | Competing intramolecular Michael addition leading to a pyran derivative, often seen with ortho-substituted benzaldehydes.[7][8] | Modify the reaction conditions to favor the formation of the dihydropyridine. This can include changing the solvent, temperature, or catalyst. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can sometimes improve selectivity. | Reduced formation of the pyran byproduct and an increased yield of the desired pyridone. |
Bohlmann-Rahtz Pyridine Synthesis: Overcoming Cyclization Failure
| Problem | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Isolation of the aminodiene intermediate; low or no yield of the pyridone | The high temperature required for E/Z isomerization and cyclodehydration is not reached or leads to decomposition.[9] | Employ an acid catalyst to lower the activation energy for cyclization. Brønsted acids like acetic acid or solid-supported catalysts like Amberlyst-15 can be effective.[4] Lewis acids such as zinc bromide (ZnBr2) or ytterbium triflate (Yb(OTf)3) have also been shown to promote the reaction at lower temperatures.[4] N-Iodosuccinimide (NIS) can also act as a Lewis acid to facilitate this cyclization under mild conditions.[9][10] | Successful cyclodehydration of the aminodiene intermediate to the pyridone at a lower and more controlled temperature, leading to higher yields and fewer decomposition byproducts. |
Experimental Protocols
Protocol 1: High-Yield Hantzsch Pyridone Synthesis with In-Situ Oxidation
This protocol is designed to minimize the accumulation of the 1,4-dihydropyridine intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde (1.0 eq.), β-ketoester (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Once the formation of the 1,4-dihydropyridine is complete (as indicated by TLC), add a solution of iodine (1.1 eq.) in methanol to the reaction mixture. Continue to reflux until the oxidation is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis
This protocol facilitates the cyclization of the aminodiene intermediate under milder conditions.
-
Formation of the Aminodiene Intermediate: In a round-bottom flask, dissolve the enamine (1.0 eq.) and the ethynylketone (1.0 eq.) in ethanol. Heat the mixture at 50 °C and monitor the reaction by TLC until the starting materials are consumed. The aminodiene intermediate can be isolated and purified by column chromatography if desired.[9]
-
Cyclodehydration: To the solution containing the aminodiene intermediate, add a catalytic amount of a Brønsted acid (e.g., acetic acid, 10 mol%) or a Lewis acid (e.g., ZnBr2, 10 mol%).[4]
-
Reaction: Continue to stir the reaction at a moderate temperature (e.g., 50-80 °C) and monitor the formation of the pyridone by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Hantzsch Synthesis: Desired Pathway vs. Pyran Side Reaction
Caption: Hantzsch synthesis pathways.
Bohlmann-Rahtz Synthesis: Successful Cyclization vs. Intermediate Stalling
Caption: Bohlmann-Rahtz synthesis decision points.
Troubleshooting Workflow for Low Pyridone Yield
Caption: Troubleshooting workflow for pyridone synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
optimization of reaction conditions for intramolecular Wittig cyclization
Welcome to the technical support center for the optimization of intramolecular Wittig cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful ring-closing methodology.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the intramolecular Wittig cyclization in a question-and-answer format.
Question: My intramolecular Wittig cyclization is giving a low yield or failing completely. What are the potential causes and solutions?
Answer:
Low yields in intramolecular Wittig cyclizations can stem from several factors. A primary consideration is the stability of the phosphorus ylide, which can decompose before cyclization occurs. Additionally, the substrate itself may be prone to side reactions, or the reaction conditions may not be optimal for ring closure.
Troubleshooting Steps:
-
Ylide Instability: Some phosphorus ylides are unstable and should be generated and used immediately.[1] Consider adding the aldehyde/ketone substrate to the reaction mixture before or during the addition of the base to ensure the ylide is trapped as it is formed.[1]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred.
-
Commonly used bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), sodium bis(trimethylsilyl)amide (NaHMDS), and n-butyllithium (n-BuLi).[2]
-
Potential issues: n-BuLi can be nucleophilic and may lead to side reactions, especially with sensitive functional groups like esters or carboxylic acids.
-
-
Solvent Choice: The solvent can significantly influence the reaction's success. Anhydrous, aprotic solvents are typically used.
-
Reaction Concentration: For intramolecular reactions, maintaining a high dilution is crucial to favor the desired cyclization over intermolecular polymerization. This is especially important when forming larger rings.
-
Substrate Steric Hindrance: Sterically hindered ketones may react slowly or not at all, particularly with stabilized ylides.[3] In such cases, the Horner-Wadsworth-Emmons reaction might be a more suitable alternative.[3]
-
Protecting Groups: Ensure that any sensitive functional groups on your substrate are appropriately protected to prevent unwanted side reactions.
Question: I am observing the formation of significant amounts of triphenylphosphine oxide (TPPO), but very little of my desired cyclic product. How can I improve the reaction efficiency?
Answer:
The presence of TPPO indicates that the Wittig reagent has been formed and has reacted. If the desired product is absent, it suggests that the ylide is being consumed in non-productive pathways or that the cyclization is not occurring efficiently.
Troubleshooting Steps:
-
Check for Competing Reactions: Evaluate the possibility of intermolecular reactions, especially if the reaction concentration is too high.
-
Ylide Stability: As mentioned previously, the ylide may be decomposing. Try generating the ylide in the presence of the carbonyl compound.[1]
-
Temperature Control: The temperature at which the ylide is generated and the cyclization is performed can impact the outcome. Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to enhance stability. The cyclization may require heating, but this should be done cautiously to avoid decomposition.
Question: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?
Answer:
The removal of TPPO is a common challenge in Wittig reactions. Several strategies can be employed depending on the properties of your desired product.
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for purification.
-
Column Chromatography: This is a general method, but separation can sometimes be difficult due to the polarity of TPPO.
-
Precipitation of TPPO:
-
With Nonpolar Solvents: TPPO is poorly soluble in nonpolar solvents like cyclohexane, petroleum ether, and hexanes.[5][6] Adding these solvents to the crude reaction mixture can cause the TPPO to precipitate, allowing for its removal by filtration.
-
With Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂), which then precipitate from solution.[7][8] This method can be effective in more polar solvents.[7]
-
-
Solvent Extraction: A carefully chosen biphasic solvent system can be used to selectively extract either the product or the TPPO.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for an intramolecular Wittig cyclization?
A1: The optimal concentration is highly dependent on the ring size being formed. For macrocyclization (formation of large rings), high dilution conditions (typically less than 0.01 M) are essential to minimize intermolecular side reactions like polymerization.[9] For smaller rings, higher concentrations may be tolerated.
Q2: How does the choice of base affect the stereochemistry of the newly formed double bond?
A2: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions, including the base used.
-
Non-stabilized ylides (where the carbon of the ylide is attached to alkyl or H) generally lead to the formation of (Z)-alkenes.[10]
-
Stabilized ylides (where the ylide carbon is adjacent to an electron-withdrawing group like an ester) predominantly yield (E)-alkenes.[10] The presence of lithium salts, often introduced with bases like n-BuLi, can also favor the formation of (E)-alkenes.[11]
Q3: Can intramolecular Wittig cyclization be used to synthesize macrocycles?
A3: Yes, the intramolecular Wittig reaction is a valuable tool for the synthesis of macrocycles.[12][13] Success in macrocyclization often relies on employing high-dilution conditions to favor the intramolecular pathway.
Q4: Are there any common side reactions to be aware of in intramolecular Wittig cyclizations?
A4: Yes, one potential side reaction is the intramolecular attack of other nucleophilic groups within the substrate onto the aldehyde or ketone. For example, in peptide substrates containing proline, a proline-assisted intramolecular cyclization can occur as a competing pathway.[14][15]
Quantitative Data Summary
The following table summarizes the effect of different bases and solvents on the yield of an intramolecular Wittig cyclization. Please note that these are representative examples and optimal conditions will vary depending on the specific substrate.
| Substrate Type | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aldehyde-Phosphonium Salt | KOtBu | THF | 0 to RT | ~70-90% | [1] |
| Aldehyde-Phosphonium Salt | NaH | THF | 0 to RT | Lower than KOtBu | [1] |
| Diketone-Wittig Reagent | - | Pyridine | Reflux | Z-isomer favored | [16] |
| Aldehyde-Phosphonium Salt | K₂CO₃ | Toluene | 110 | 81:19 (Z/E) | [4] |
| Aldehyde-Phosphonium Salt | K₂CO₃ | Dichloromethane | 40 | 50:50 (Z/E) | [4] |
Experimental Protocols
General Protocol for Intramolecular Wittig Cyclization
This protocol provides a general methodology for performing an intramolecular Wittig cyclization. The specific amounts of reagents, solvent volumes, and reaction times should be optimized for each unique substrate.
Materials:
-
Substrate containing both a phosphonium salt and a carbonyl group (aldehyde or ketone)
-
Anhydrous aprotic solvent (e.g., THF, Toluene)
-
Strong, non-nucleophilic base (e.g., NaH, KOtBu, NaHMDS)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Reaction Vessel: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Dissolution of the Substrate: Dissolve the phosphonium salt substrate in the anhydrous solvent in the reaction flask under an inert atmosphere. For macrocyclizations, ensure the final concentration will be low (e.g., <0.01 M) by using a large volume of solvent.
-
Ylide Formation:
-
For bases like NaH or KOtBu: Add the base portion-wise to the stirred solution of the substrate at a controlled temperature (typically 0 °C or room temperature).
-
For bases like n-BuLi or NaHMDS: Add the base dropwise via a syringe to the cooled (e.g., -78 °C or 0 °C) solution of the substrate.
-
-
Monitoring Ylide Formation: The formation of the ylide is often indicated by a color change (typically to a deep red, orange, or yellow). The reaction can be monitored by TLC or ³¹P NMR to confirm the consumption of the phosphonium salt.
-
Cyclization: After the ylide has formed, the reaction mixture is stirred, often with warming, to promote the intramolecular cyclization. The progress of the cyclization can be monitored by TLC, LC-MS, or GC-MS.
-
Quenching the Reaction: Once the reaction is complete, carefully quench any excess base by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride, water, or methanol).
-
Workup and Purification:
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in the troubleshooting section (e.g., column chromatography, crystallization, or precipitation of TPPO).
-
Visualizations
Caption: General experimental workflow for intramolecular Wittig cyclization.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Learning the structure–activity relationship (SAR) of the Wittig reaction from genetically-encoded substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Functionalization of 2-Pyridone
Welcome to the Technical Support Center for the functionalization of 2-pyridone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot regioselectivity issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges in this critical synthetic transformation.
Frequently Asked questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity between N- and O-Alkylation
Q1: I am getting a mixture of N- and O-alkylated products when trying to alkylate my 2-pyridone. How can I favor N-alkylation?
A1: Achieving high regioselectivity in the alkylation of 2-pyridones is a common challenge due to the ambident nucleophilic nature of the pyridone anion.[1][2] Several factors influence the N/O selectivity. Here is a systematic approach to favor N-alkylation:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile often favors N-alkylation.[3] Harder cations, like Na⁺ from sodium hydride (NaH), tend to coordinate more strongly with the harder oxygen atom, potentially leading to more O-alkylation, especially in non-polar solvents. Conversely, cesium fluoride (CsF) has been shown to promote N-alkylation with benzyl or allyl chlorides.[4]
-
Nature of the Electrophile: More reactive electrophiles, such as benzyl and allyl halides, tend to react faster at the more nucleophilic nitrogen atom, which is generally considered the kinetically favored site.[1][4] Primary alkyl halides also generally favor N-alkylation.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for N-alkylation.
-
Micellar Catalysis: A mild and highly regioselective N-alkylation method has been developed using a micellar system with Tween 20 in water. This approach has shown high N-alkylation selectivity for a range of alkyl halides.[3][5][6]
-
Alternative Reagents: A method using P(NMe₂)₃ has been reported for the regioselective N-alkylation of 2-pyridones with α-keto esters via a deoxygenation process under mild conditions.[7]
Q2: Under what conditions is O-alkylation of 2-pyridone favored?
A2: While often the undesired product, selective O-alkylation is sometimes the goal. Here are conditions that can favor the formation of 2-alkoxypyridines:
-
Hard Electrophiles and Hard Cations: Pairing a hard electrophile with a hard counter-ion for the pyridone anion can favor O-alkylation.
-
Specific Reagents: A regioselective O-alkylation of 2-pyridones has been achieved using TfOH-catalyzed carbenoid insertion, with a reported regioselectivity of >99:1.[8]
-
Secondary Alkyl Iodides: The use of secondary alkyl iodides with CsF as the base has been shown to selectively produce O-alkylated products.[4]
Issue 2: Lack of Regioselectivity in C-H Functionalization
Q3: I am struggling with controlling regioselectivity during the C-H functionalization of my 2-pyridone. Which positions are most reactive?
A3: The electronic properties of the 2-pyridone ring dictate the inherent reactivity of the C-H bonds. The C3 and C5 positions are electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and prone to nucleophilic attack.[9] However, various catalytic systems can override these inherent preferences.
Q4: How can I achieve C3-selective functionalization?
A4: C3-selective functionalization can be achieved through several strategies:
-
Radical Reactions: Radical trifluoromethylation has been shown to occur selectively at the C3 position.[10] Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds also exhibits high C3-selectivity, regardless of the substituents on the pyridone ring.[9]
-
Manganese-Mediated Reactions: Manganese-mediated direct alkylation and arylation reactions have been developed that occur regioselectively at the C3 position.[11]
-
Substituent Effects in Palladium Catalysis: In palladium-catalyzed oxidative olefination and arylation, the introduction of substituents at the 4- or 6-position can switch the selectivity from C5 to C3.[9][11]
Q5: What methods are available for C5-selective functionalization?
A5: For unsubstituted or certain N-protected 2-pyridones, C5-selectivity is often observed:
-
Palladium Catalysis: Palladium-catalyzed selective oxidative olefination of N-protected simple pyridones typically occurs at the C5 position.[9][11]
-
Gold Catalysis: Gold-catalyzed direct alkynylation with a hypervalent iodine(III) reagent has demonstrated high C5-selectivity irrespective of the substitution pattern.[9]
Q6: C6-functionalization is proving difficult. What approaches can I take?
A6: The C6 position is the most electron-deficient, requiring specific catalytic systems for selective functionalization:[9]
-
Nickel/Aluminum Co-catalysis: A Ni/AlMe₃ catalytic system can achieve regioselective alkenylation and alkylation of 2-pyridone derivatives at the C6-H bond.[9][10][11]
-
Directing Groups: The use of a directing group, such as an N-(2-pyridyl) group, can effectively direct metallation and subsequent functionalization to the C6 position. This directing group can often be removed after the reaction.[9][10]
Data Presentation
Table 1: Regioselectivity in the N- vs. O-Alkylation of 2-Pyridones
| Electrophile | Base | Solvent | Temperature (°C) | N/O Ratio | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Tween 20/H₂O | RT | >5:1 | 52-94 | [5][6] |
| n-Propyl Iodide | K₂CO₃ | Tween 20/H₂O | RT | >6:1 | 90-94 | [5][6] |
| Isopropyl Iodide | K₂CO₃ | Tween 20/H₂O | RT | >2.4:1 | 40-78 | [5][6] |
| Benzyl Chloride | CsF | - | - | N-selective | - | [4] |
| Secondary Alkyl Iodides | CsF | - | - | O-selective | - | [4] |
| Ethyl 2-oxo-2-phenylacetate | P(NMe₂)₃ | Toluene | RT | High N-selectivity | 85 | [7] |
Table 2: Regioselectivity in C-H Functionalization of 2-Pyridones
| Reaction Type | Catalyst/Reagent | Position | Substrate Scope | Yield (%) | Reference |
| Alkenylation | Ni(cod)₂/P(i-Pr)₃ / AlMe₃ | C6 | Various 2-pyridones and alkynes | High | [9] |
| Alkylation | NiBr₂(dppe) / Zn / α-bromo carbonyl | C3 | Broad | Good | [9] |
| Arylation | Fe(acac)₃ / Arylboronic acids | C3 | N-alkyl-2-pyridones | Good | [11] |
| Olefination | Pd(OAc)₂ / Ag₂CO₃ | C5 (unsubstituted) | N-protected 2-pyridones | Moderate to Good | [9][11] |
| Olefination | Pd(OAc)₂ / Ag₂CO₃ | C3 (4- or 6-substituted) | N-protected 2-pyridones | Moderate to Good | [9][11] |
| Borylation | Ir-catalyst | Sterically most accessible | Substituted pyridones | Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-Alkylation in a Micellar System
This protocol is adapted from a mild and regioselective N-alkylation reaction of 2-pyridones in water.[3][5][6]
-
Preparation of the Reaction Mixture: To a reaction vessel, add the 2-pyridone (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the alkyl halide (1.5 equiv.).
-
Addition of Solvent System: Add a 2% w/w solution of Tween 20 in deionized water to the reaction vessel to achieve the desired concentration of the 2-pyridone.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated 2-pyridone.
Protocol 2: General Procedure for C6-Selective Alkenylation via Ni/Al Catalysis
This protocol is based on the C6-selective alkenylation of 2-pyridones developed by Nakao and Hiyama.[9]
-
Catalyst Preparation: In a glovebox, to a mixture of Ni(cod)₂ (5 mol %) and a suitable phosphine ligand (e.g., P(i-Pr)₃, 10 mol %) in a dry solvent such as toluene, add the 2-pyridone (1.0 equiv.) and the alkyne (1.2 equiv.).
-
Addition of Co-catalyst: Add a solution of AlMe₃ (1.5 equiv.) in hexane dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Quenching: After completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1 M HCl.
-
Work-up and Purification: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the residue by column chromatography to yield the C6-alkenylated product.
Visualizations
Caption: A troubleshooting workflow for addressing regioselectivity issues in 2-pyridone functionalization.
Caption: Factors influencing the N- versus O-alkylation of 2-pyridone.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 8. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Tautomeric Forms in Chemical Reactions and Purification
Welcome to the technical support center dedicated to the nuanced challenges of managing tautomeric forms in research and development. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in organic chemistry, particularly within drug discovery and materials science.[1][2][3] The distinct physicochemical properties of tautomers can significantly impact a compound's reactivity, solubility, stability, and biological activity.[4][5][6][7][8] This guide provides field-proven insights and actionable troubleshooting advice to help you navigate the complexities of tautomerism in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are tautomers and why are they a concern in chemical synthesis and drug development?
Tautomers are structural isomers that readily interconvert through a chemical reaction, most commonly involving the migration of a proton.[2][3] This rapid equilibrium means that a single compound can exist as a mixture of two or more distinct chemical species in solution.[9] This is a significant concern because different tautomers can exhibit varied biological activities, solubilities, and stabilities.[4][5][6][7][8] For instance, the therapeutic effect of a drug might be attributable to a minor, less stable tautomer. Therefore, understanding and controlling tautomeric forms is crucial for reproducible experimental results and the development of effective pharmaceuticals.[10]
Q2: How can I predict if my compound is likely to exhibit tautomerism?
Predicting tautomerism often involves identifying specific functional groups and structural motifs. The most common type is keto-enol tautomerism, which occurs in compounds with a carbonyl group adjacent to a carbon atom bearing at least one hydrogen.[3] Heterocyclic compounds, especially those containing nitrogen, oxygen, or sulfur atoms, are also prone to tautomerism.[11] Computational chemistry tools can be employed to predict the relative stabilities of potential tautomers, offering valuable insights before beginning experimental work.[4][5][12][13] However, experimental verification is always recommended.
Q3: What are the primary analytical techniques for identifying and quantifying tautomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[14][15][16][17] The slow timescale of NMR often allows for the observation of distinct signals for each tautomer in the equilibrium, enabling their quantification.[15] Other useful techniques include:
-
UV-Vis Spectroscopy: Different tautomers may have distinct absorption spectra.[18]
-
Infrared (IR) Spectroscopy: Can distinguish between functional groups present in different tautomers (e.g., C=O vs. O-H).[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can sometimes separate tautomers, or at least indicate the presence of multiple species.[20]
Troubleshooting Guide: Managing Tautomers During Chemical Reactions
Q4: My reaction is producing a mixture of tautomers. How can I favor the formation of the desired one?
Controlling the tautomeric ratio during a reaction often involves manipulating the reaction conditions to favor one form over the other. Here are some key strategies:
-
Solvent Selection: The polarity of the solvent can significantly influence the tautomeric equilibrium.[18][21][22][23] Polar solvents may favor the more polar tautomer through hydrogen bonding or dipole-dipole interactions.[24] A systematic screen of solvents with varying polarities is a good starting point.
-
pH Control: The tautomeric equilibrium can be pH-dependent, especially for compounds with acidic or basic functional groups.[25] Adjusting the pH of the reaction mixture with an acid or base catalyst can shift the equilibrium towards the desired tautomer.[26][27]
-
Temperature Adjustment: Temperature can affect the position of the tautomeric equilibrium. Running the reaction at different temperatures may favor the formation of one tautomer.[24]
The following diagram illustrates the workflow for optimizing a reaction to favor a specific tautomer:
Caption: Workflow for Reaction Optimization.
Q5: I observe my product as multiple spots on a Thin Layer Chromatography (TLC) plate. Could this be due to tautomers?
Yes, it is possible that tautomers can appear as separate spots on a TLC plate, especially if the interconversion between them is slow relative to the timescale of the chromatographic separation. This can also manifest as peak broadening or shouldering in High-Performance Liquid Chromatography (HPLC).[26] To investigate this, you can try the following:
-
Change the mobile phase: Altering the polarity or pH of the eluent can sometimes cause the spots to merge into one, suggesting a tautomeric equilibrium.
-
Run the TLC at different temperatures: A change in temperature may affect the rate of interconversion and the appearance of the spots.
-
Scrape the spots and re-run: If you scrape each individual spot, dissolve it in a suitable solvent, and re-spot it on a new TLC plate, the reappearance of both original spots would be strong evidence for tautomerism.
Troubleshooting Guide: Strategies for Purifying Tautomeric Mixtures
Q6: I have a mixture of tautomers. How can I isolate the desired tautomer?
Separating tautomers can be challenging due to their rapid interconversion.[19] However, under certain conditions, it is possible.
-
Chromatography: HPLC can be an effective method for separating tautomers.[20][28][29] Key parameters to optimize include:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can significantly impact the separation of ionizable tautomers.[20][28][29]
-
Column Temperature: Lowering the temperature can slow down the interconversion rate, potentially allowing for better separation.[26]
-
Stationary Phase: Experimenting with different stationary phases (e.g., reversed-phase, normal-phase) may improve selectivity.[26]
-
The following table summarizes the influence of key parameters on tautomeric equilibrium:
| Parameter | Influence on Tautomeric Equilibrium | Experimental Considerations |
| Solvent Polarity | Can stabilize one tautomer over another through intermolecular interactions.[18][22][23] | Screen a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., methanol). |
| pH | Can shift the equilibrium by protonating or deprotonating acidic/basic sites, favoring a specific tautomeric form.[24][25] | Use buffered solutions to maintain a constant pH during reactions and purifications. |
| Temperature | Affects the Gibbs free energy of the equilibrium; higher temperatures can favor the more entropically favored tautomer.[24] | Experiment with a range of temperatures, keeping in mind the stability of the compound. |
Q7: My purified compound seems to be converting back into a mixture of tautomers over time. How can I improve its stability?
If a single tautomer is isolated, it may revert to the equilibrium mixture over time, especially in solution. To enhance the stability of the desired tautomer:
-
Solid-State Formulation: In the solid state, proton transfer is often much slower, and it may be possible to isolate a single tautomeric form.[7][8] Crystallization conditions (solvent, temperature) can be screened to favor the crystallization of the desired tautomer.
-
pH-Adjusted Storage: If the desired tautomer is favored at a specific pH, storing it in a buffered solution at that pH can help maintain its integrity.
-
Aprotic Solvents: Storing the compound in a dry, aprotic solvent can minimize proton exchange and slow down tautomerization.
The following diagram illustrates the decision-making process for handling a tautomeric mixture:
Caption: Decision tree for managing tautomers.
References
- 1. Tautomerism: A Dynamic Chemical Phenomenon | Algor Cards [cards.algoreducation.com]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
- 3. chemistwizards.com [chemistwizards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 11. Explain tautomerism in heterocycles | Filo [askfilo.com]
- 12. researchgate.net [researchgate.net]
- 13. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]
- 14. scispace.com [scispace.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ias.ac.in [ias.ac.in]
- 21. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. fiveable.me [fiveable.me]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 27. studysmarter.co.uk [studysmarter.co.uk]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 5-Substituted-2(1H)-Pyridone Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-substituted-2(1H)-pyridone derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenge of poor aqueous solubility encountered with this important class of compounds. Our goal is to empower you with the scientific rationale and practical methodologies to overcome solubility hurdles in your research and development endeavors.
Understanding the Challenge: The "Why" Behind Poor Solubility
5-substituted-2(1H)-pyridone derivatives are a versatile scaffold in medicinal chemistry, with applications ranging from anti-fibrotic to anti-cancer agents.[1][2] However, their often planar and rigid structures, coupled with various substitutions at the 5-position, can lead to strong crystal lattice energy and/or high lipophilicity, resulting in poor aqueous solubility. This low solubility is a significant barrier to achieving adequate bioavailability for oral dosage forms and can complicate in vitro assay development.[3] Addressing this challenge early in the development process is critical for the successful translation of these promising compounds into viable therapeutic agents.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.
Q1: My 5-substituted-2(1H)-pyridone derivative shows minimal solubility in aqueous buffers for my in vitro assays. How can I improve this?
A1: This is a frequent challenge. Several strategies can be employed, ranging from simple adjustments to more complex formulation approaches.
-
Initial Steps: pH Adjustment. The solubility of many drug compounds is pH-dependent.[4] For pyridone derivatives, which can possess acidic or basic functionalities depending on the substituents, altering the pH of your buffer can significantly impact solubility.[5][6]
-
The Rationale: By shifting the pH to a point where the molecule is ionized, you can often increase its interaction with water, thereby enhancing solubility. For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and increased solubility.[6][7]
-
Troubleshooting: If pH adjustment alone is insufficient, it's possible that the neutral form of the molecule is still contributing significantly to the overall low solubility, or that the compound is a non-electrolyte.[7]
-
-
Next Steps: Co-solvents. If pH modification is not effective or not compatible with your experimental system, the use of co-solvents is a common and effective technique.
-
The Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[8][9][10][11] This alteration of the solvent's properties can better accommodate the non-polar regions of your pyridone derivative.
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG) 400, and glycerin are frequently used.[12] The choice of co-solvent and its concentration will depend on the specific properties of your compound and the tolerance of your assay system.
-
Caution: Be mindful that high concentrations of co-solvents can sometimes impact biological assays, so it's crucial to include appropriate vehicle controls in your experiments.[10]
-
Q2: I need to formulate my lead compound for in vivo oral administration, but its aqueous solubility is extremely low. What are my options?
A2: For in vivo applications where significant bioavailability is required, more advanced formulation strategies are often necessary.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[13]
-
The Rationale: By converting the drug from a crystalline to an amorphous state, you can bypass the energy required to break the crystal lattice, leading to a higher apparent solubility and faster dissolution rate.[9] The hydrophilic carrier also improves the wettability of the drug particles.
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are common polymeric carriers used to create solid dispersions.[9][14]
-
Preparation Methods: Techniques like solvent evaporation, spray drying, and hot-melt extrusion are used to prepare solid dispersions.[13][15]
-
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range.[16][17]
-
The Rationale: Decreasing the particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[9][18] This can significantly improve the bioavailability of poorly soluble drugs.
-
Advantages: Nanosuspensions can be a suitable option for compounds that are not amenable to salt formation or solid dispersion techniques.[16][17] They can be administered orally or via other routes.[19]
-
Stabilization: Surfactants and stabilizers are crucial components of nanosuspensions to prevent particle aggregation.[20]
-
-
Prodrug Approach: Chemical modification of the pyridone derivative to create a more soluble prodrug is a powerful strategy.
-
The Rationale: A prodrug is an inactive or less active precursor that is converted into the active drug in the body. By attaching a polar functional group (e.g., an amino acid, phosphate, or ester) to the parent molecule, you can significantly increase its aqueous solubility.[21][22] Once absorbed, the prodrug is metabolized to release the active pyridone derivative.
-
Example: Research has explored creating connections with natural amino acids to obtain anti-fibrotic compounds with better water solubility and pharmacokinetic properties.[21][22][23][24]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to solubility enhancement.
Protocol 1: Kinetic Solubility Measurement
This protocol is a rapid method to assess the apparent solubility of a compound and is useful for early-stage screening.[25]
Materials:
-
5-substituted-2(1H)-pyridone derivative
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader or HPLC-UV/LC-MS for analysis
Procedure:
-
Prepare a 10 mM stock solution of your pyridone derivative in DMSO.
-
In a 96-well plate, add the appropriate volume of your aqueous buffer.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically starting from a high concentration like 200 µM and performing serial dilutions). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of the samples using a plate reader at a suitable wavelength (e.g., 620 nm) to detect precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[25][26]
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Measurement
This method determines the equilibrium solubility and is considered the gold standard.[7]
Materials:
-
5-substituted-2(1H)-pyridone derivative (solid)
-
Aqueous buffer of choice
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid pyridone derivative to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution as necessary and quantify the concentration of the dissolved compound using a validated analytical method.[26]
Data Presentation
Table 1: Example of pH-Dependent Solubility Profile
| pH | Solubility (µg/mL) |
| 2.0 | 5.2 |
| 4.0 | 15.8 |
| 6.0 | 55.3 |
| 7.4 | 120.1 |
| 9.0 | 350.7 |
Table 2: Comparison of Solubility Enhancement Strategies
| Formulation Strategy | Solubility Increase (fold) | Advantages | Disadvantages |
| 20% PEG 400 Co-solvent | 15 | Simple to prepare | Potential for in vivo precipitation upon dilution |
| PVP K30 Solid Dispersion | 50 | Significant solubility enhancement | Requires specific manufacturing processes |
| Nanosuspension | 80 | High drug loading, suitable for multiple routes | Potential for physical instability (crystal growth)[20] |
Visualizing the Workflow
A logical workflow is essential for systematically addressing solubility challenges.
Caption: A systematic workflow for improving the solubility of 5-substituted-2(1H)-pyridone derivatives.
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility?
A: Kinetic solubility measures the concentration of a compound that can be dissolved from a high-concentration organic stock solution into an aqueous buffer before it precipitates. It's a measure of apparent solubility and is often higher than thermodynamic solubility.[25] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a solid compound in a solvent.[25]
Q: How do I choose the right excipients for a solid dispersion formulation?
A: The choice of excipient is critical and depends on the physicochemical properties of your drug.[15][27] Factors to consider include the drug-polymer miscibility, the ability of the polymer to inhibit crystallization, and the manufacturing process you intend to use (e.g., some polymers are better suited for hot-melt extrusion while others are ideal for spray drying).[15][28] Screening a variety of polymers with different properties is often necessary to find the optimal carrier for your specific pyridone derivative.
Q: Can I use surfactants to improve the solubility of my compound?
A: Yes, surfactants can be used to increase solubility by forming micelles that can encapsulate the hydrophobic drug molecules.[18] They are often used in combination with other techniques, such as in the stabilization of nanosuspensions or as part of solid dispersion formulations.[14] Common pharmaceutical surfactants include Tween 80, sodium lauryl sulfate, and Pluronics.[18][27]
Q: Are there any in silico tools that can predict the solubility of my derivatives?
A: Yes, various computational models and software can predict solubility based on the chemical structure of a compound. These tools can be useful for prioritizing which derivatives to synthesize and for guiding your formulation development strategy. However, these predictions should always be confirmed by experimental measurements.
References
- 1. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ajdhs.com [ajdhs.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency: Significance and symbolism [wisdomlib.org]
- 12. scispace.com [scispace.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ijmsdr.org [ijmsdr.org]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. eaapublishing.org [eaapublishing.org]
- 21. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 23. researchgate.net [researchgate.net]
- 24. New analogs of 5-substituted-2(1 H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 27. researchgate.net [researchgate.net]
- 28. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Troubleshooting Pd-Catalyzed Arylation of Dihydropyridinones
Welcome to the technical support center for Palladium-Catalyzed Arylation of Dihydropyridinones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction. Here, we address common challenges encountered during experimentation, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also build a deeper understanding of your reaction system.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the Pd-catalyzed arylation of dihydropyridinones.
Q1: My reaction is not proceeding to completion, resulting in low yield. What are the primary factors to investigate?
A1: Low conversion is a frequent issue. The primary factors to investigate are:
-
Catalyst Activity: Ensure your palladium precursor and ligand are of high quality and handled under inert conditions to prevent deactivation. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often enhance catalytic activity.[1][2][3]
-
Base Strength and Solubility: The base is critical for the deprotonation of the dihydropyridinone.[1] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The solubility of the base can also impact the reaction rate.[4]
-
Solvent Choice: Aprotic polar solvents like toluene, dioxane, and THF are commonly used.[5] The choice of solvent can influence the solubility of reactants and the stability of the catalytic species.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. However, excessively high temperatures may cause catalyst decomposition or side reactions.
Q2: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. What causes this?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It can arise from β-hydride elimination from the amide intermediate.[1] To mitigate this:
-
Ligand Selection: Using bidentate phosphine ligands like BINAP or DPPF can suppress β-hydride elimination.[1][6]
-
Base Choice: A weaker base might be necessary if the substrate is sensitive. However, this can also slow down the desired reaction.[5]
Q3: My reaction works well with aryl bromides, but fails with aryl chlorides. How can I adapt my protocol?
A3: Aryl chlorides are less reactive than aryl bromides and iodides due to the stronger C-Cl bond.[4] To successfully couple aryl chlorides:
-
Use More Active Catalysts: Employ catalyst systems with bulky, electron-rich ligands such as t-Bu₃P or biarylphosphine ligands developed by the Buchwald group.[1][6] These ligands promote the challenging oxidative addition step.
-
Higher Temperatures: Increasing the reaction temperature is often necessary.
-
Choice of Palladium Precursor: Pre-catalysts that readily form the active Pd(0) species can be beneficial.
Q4: Can I use water in my reaction?
A4: While traditionally run under anhydrous conditions, some Pd-catalyzed C-N couplings can tolerate or even benefit from the presence of a small amount of water.[5][7] Water can sometimes aid in the reduction of Pd(II) to the active Pd(0) catalyst.[5] However, excessive water can lead to hydrolysis of starting materials or intermediates. It is crucial to determine the optimal water content for your specific system empirically.
II. In-Depth Troubleshooting Guides
This section provides detailed strategies for resolving specific experimental issues.
Guide 1: Issue - Low or No Product Yield
A low or non-existent yield is one of the most common and frustrating outcomes. A systematic approach is necessary to diagnose the root cause.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Protocol for Optimization
-
Verify Reagent Integrity:
-
Palladium Precursor and Ligand: Use fresh, high-purity reagents. Store them under an inert atmosphere (e.g., in a glovebox). Phosphine ligands, in particular, can be air-sensitive.
-
Solvent: Ensure the solvent is anhydrous. Use freshly distilled or commercially available anhydrous solvents.
-
Base: Bases like NaOtBu and KOtBu are hygroscopic. Use freshly opened bottles or store them in a desiccator.
-
-
Optimize the Catalytic System:
-
Ligand Screening: The choice of ligand is paramount.[2] Bulky, electron-rich monophosphine ligands are often effective.[1] If you are using a first-generation ligand, consider switching to a more advanced biarylphosphine ligand.
-
Catalyst Loading: Typical catalyst loadings range from 1-5 mol%.[8] If you suspect catalyst deactivation, a higher loading might be necessary, though this is not always cost-effective.
-
-
Adjust Reaction Conditions:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Screen different bases (e.g., K₃PO₄, LiHMDS). | The pKa and solubility of the base can significantly affect the rate of deprotonation and the overall reaction kinetics.[5] |
| Solvent | Toluene, Dioxane, THF | Try alternative aprotic polar solvents (e.g., CPME, t-Amyl alcohol). | Solvent can influence catalyst stability, reactant solubility, and the rate of key elementary steps in the catalytic cycle.[9][10] |
| Temperature | 80-110 °C | Incrementally increase the temperature (e.g., in 10 °C steps). | Higher temperatures can overcome activation barriers, but be mindful of potential catalyst decomposition. |
| Concentration | 0.1 - 0.5 M | Vary the concentration of your reactants. | In some cases, higher concentrations can be beneficial.[10] |
Guide 2: Issue - Catalyst Deactivation
Catalyst deactivation can manifest as a stalled reaction or the need for high catalyst loadings. Understanding the deactivation pathways is key to preventing them.
Common Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Strategies to Mitigate Catalyst Deactivation
-
Formation of Palladium Black: The precipitation of metallic palladium (Pd Black) is a visual indicator of catalyst decomposition.
-
Solution: Ensure rigorous exclusion of oxygen. Use bulky ligands that stabilize the Pd(0) center and prevent aggregation.[1]
-
-
Ligand Degradation: Phosphine ligands can undergo degradation under harsh reaction conditions.
-
Solution: Choose ligands that are thermally stable. If C-P bond cleavage is suspected, consider using N-heterocyclic carbene (NHC) ligands, which can be more robust.
-
-
Product/Substrate Inhibition: The product or even the starting material can sometimes coordinate to the palladium center, inhibiting the catalytic cycle.[11]
-
Solution: This can be a challenging issue to resolve. Sometimes, adjusting the reaction concentration or slowly adding one of the reactants can help.
-
Guide 3: Issue - Poor Regioselectivity or Competing N- vs. O-Arylation
Dihydropyridinones possess both a nitrogen and an oxygen atom that can potentially be arylated. While N-arylation is generally favored, competing O-arylation can occur.
Factors Influencing N- vs. O-Arylation
| Factor | Favors N-Arylation | Favors O-Arylation | Rationale |
| Hard/Soft Acid/Base (HSAB) Principle | Softer aryl palladium electrophile | Harder aryl palladium electrophile | The nitrogen of the amide is a softer nucleophile than the oxygen. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Weaker bases or those that can act as ligands. | The choice of base can influence the tautomeric equilibrium of the dihydropyridinone. |
| Ligand | Bulky, electron-donating ligands | Less bulky ligands. | Steric hindrance around the palladium center can direct the arylation to the less hindered nitrogen atom. |
| Solvent | Aprotic, non-coordinating solvents | Protic or coordinating solvents. | The solvent can influence the nucleophilicity of the N and O atoms. |
Experimental Protocol to Enhance N-Arylation Selectivity
-
Reactant Preparation: In a glovebox, add the dihydropyridinone (1.0 equiv), aryl halide (1.2 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (2-4 mol%) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous toluene and then the base (e.g., NaOtBu, 1.5 equiv).
-
Reaction Execution: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS to assess the ratio of N- to O-arylated products.
-
Troubleshooting: If O-arylation is significant, consider using a bulkier ligand or a different base.
III. The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves several key steps.[1][5]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Formation of the Active Pd(0) Catalyst: The reaction typically starts with a Pd(II) precursor which is reduced in situ to the active Pd(0) species.[5]
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[1][4]
-
Amine Coordination and Deprotonation: The dihydropyridinone coordinates to the Pd(II) complex. The base then deprotonates the N-H bond to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]
By understanding which step is likely causing an issue, you can make more informed decisions about how to adjust your reaction conditions. For example, if oxidative addition is the problem (e.g., with aryl chlorides), using a more electron-rich ligand can accelerate this step. If reductive elimination is slow, a bulkier ligand might be beneficial.
IV. References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Journal of Organic Chemistry, 2019. 11
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. 5
-
Buchwald–Hartwig amination. Wikipedia. 1
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. 2
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 12
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health, 2023. 3
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. 6
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 4
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications, 2022. 8
-
Influence of reaction solvent on the Pd-catalyzed direct arylation of... ResearchGate. 9
-
Influence of the solvent and of the reaction concentration for palladium-catalysed direct arylation of heteroaromatics with 4-bromoacetophenone. Comptes Rendus de l'Académie des Sciences. 10
-
Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. National Institutes of Health. 7
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of the solvent and of the reaction concentration for palladium-catalysed direct arylation of heteroaromatics with 4-bromoacetophenone [comptes-rendus.academie-sciences.fr]
- 11. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Solvent Effects on 2-Pyridone Synthesis and Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the synthesis and reactivity of 2-pyridones, with a focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
2-Pyridone Synthesis
Q1: What are the most common and reliable methods for synthesizing substituted 2-pyridones?
A1: Multicomponent reactions (MCRs) are highly efficient for synthesizing complex 2-pyridone derivatives in a single step.[1][2] The Guareschi-Thorpe condensation is a classic and robust method that involves the reaction of a cyano-activated methylene compound (like cyanoacetamide or ethyl cyanoacetate) with a 1,3-dicarbonyl compound in the presence of a nitrogen source.[3][4][5] Other notable methods include tandem condensations and various cyclization strategies.[6] For environmentally conscious approaches, solvent-free and microwave-assisted syntheses have also been developed.[7][8]
Q2: How does solvent choice impact the yield and reaction time in 2-pyridone synthesis, particularly in the Guareschi-Thorpe condensation?
A2: The solvent is a critical parameter that influences reactant solubility, reaction rates, and sometimes the reaction pathway itself.[3] For the Guareschi-Thorpe synthesis, "green" solvents are often preferred. Aqueous systems, sometimes in combination with co-solvents like ethanol (e.g., a 1:1 water/ethanol mixture), have proven highly effective, often leading to product precipitation which simplifies work-up.[3][9][10] Using ammonium carbonate as the nitrogen source in water can also act as a reaction promoter, leading to high yields.[11][12] While polar aprotic solvents like DMF can be used, aqueous media often provide excellent results and are more environmentally friendly.[3][11]
2-Pyridone Reactivity (N- vs. O-Alkylation)
Q3: Why do I get a mixture of N-alkylated and O-alkylated products when reacting my 2-pyridone with an electrophile?
A3: 2-pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine and its corresponding anion is an ambident nucleophile. This means it has two reactive sites: the nitrogen atom and the oxygen atom. Consequently, reaction with an electrophile (e.g., an alkyl halide) can occur at either site, leading to a mixture of N-alkyl-2-pyridone and 2-alkoxypyridine products.[7]
Q4: How can I control the regioselectivity to favor N-alkylation over O-alkylation?
A4: You can significantly influence the N/O selectivity by carefully choosing the solvent, base, and counterion.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile tend to favor O-alkylation. Non-polar solvents may favor N-alkylation. A highly effective modern approach is to use an aqueous micellar system (e.g., 2% w/w Tween 20 in water), which has been shown to dramatically favor N-alkylation for a wide range of alkyl halides.[1][7]
-
Base and Counterion: Stronger, more soluble bases can improve reaction rates. Cesium carbonate (Cs₂CO₃) in DMF is often highly effective for achieving high yields and N-selectivity. The choice of base can be more critical than the solvent in some cases.
-
Catalyst: In some systems, the choice of a Brønsted acid catalyst can selectively direct the reaction towards either O- or N-alkylation.
Q5: What is the effect of solvent on cycloaddition reactions involving 2-pyridones, such as the Diels-Alder reaction?
A5: While extensive quantitative data for 2-pyridones is limited, the general principles of Diels-Alder reactions apply. These reactions often benefit from polar solvents, with notable rate enhancements observed in water. This acceleration is attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the polar transition state.[8] Theoretical studies on related 2-pyrone systems predict that the activation barrier for the reaction is lowered in polar solvents, with the calculated trend being: water > methanol > acetone > benzene > n-hexane.[7] Therefore, to improve the rate of a 2-pyridone Diels-Alder reaction, using a polar protic or aprotic solvent is a logical starting point.
Troubleshooting Guides
Issue 1: Low or No Yield in 2-Pyridone Synthesis (e.g., Guareschi-Thorpe Condensation)
| Potential Cause | Question to Ask | Troubleshooting Steps & Recommendations |
| Poor Reactant Solubility | Are all my starting materials fully dissolved in the chosen solvent? | If reactants are not dissolving, consider switching to a better solvent system. For the Guareschi-Thorpe condensation, a 1:1 mixture of water and ethanol is often effective at dissolving both the dicarbonyl and cyanoacetamide.[3][9] Ensure vigorous stirring. |
| Incorrect Solvent Polarity | Is the solvent polarity optimal for this specific reaction? | Solvent polarity can significantly affect reaction rates.[3] Screen a range of solvents. If using a non-polar solvent with poor results, try a polar protic medium like ethanol or an aqueous mixture. For some syntheses, protic solvents are essential for the reaction to proceed. |
| Suboptimal Reaction Conditions | Have I optimized the temperature and reaction time? | Monitor the reaction by TLC to determine the optimal time; prolonged heating can lead to decomposition. If the reaction is sluggish at lower temperatures, consider heating to reflux (e.g., 80°C).[3][11] Microwave irradiation can dramatically shorten reaction times and improve yields.[6] |
| Inefficient Work-up | Am I losing my product during extraction or purification? | 2-pyridones can have some water solubility. If performing an aqueous work-up, ensure you perform multiple extractions with an appropriate organic solvent.[3] If the product precipitates from the reaction mixture, ensure it is washed with a cold, appropriate solvent to avoid redissolving it.[3] |
Issue 2: Poor Regioselectivity (High O-Alkylation) in 2-Pyridone Alkylation
| Potential Cause | Question to Ask | Troubleshooting Steps & Recommendations |
| Inappropriate Solvent Choice | Is my solvent favoring O-alkylation? | Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to promote O-alkylation. To favor N-alkylation, switch to an aqueous micellar system (2% Tween 20 in water). This has been shown to provide excellent N/O ratios (>19:1 for benzyl bromide).[1][7] |
| Base is Not Optimal | Could a different base improve my N/O ratio? | The combination of base and solvent is crucial. While K₂CO₃ works, switching to Cs₂CO₃ in DMF can significantly increase both yield and N-selectivity. If using a strong base like NaH, ensure strictly anhydrous conditions are maintained in a solvent like THF. |
| Reactive Electrophile | Is the nature of my alkylating agent influencing the outcome? | Highly reactive electrophiles can sometimes lead to less selective reactions. However, even with less reactive secondary alkyl halides, the aqueous micellar protocol has been shown to favor N-alkylation.[1] If using an alkyl bromide is slow, switching to the corresponding iodide can increase the reaction rate.[9] |
| Kinetic vs. Thermodynamic Control | Could the O-alkylated product be the kinetic product? | N-alkylated pyridones are generally the thermodynamically more stable product. In some cases, heating the reaction mixture may facilitate the conversion of any kinetically formed O-alkylated product to the more stable N-alkylated isomer, especially if the reaction is reversible.[9] |
Data Presentation
Table 1: Solvent and Base Effects on the N-Alkylation of 5-bromo-2-pyridone
This table summarizes the effect of different solvents and bases on the yield and regioselectivity (N/O ratio) for the reaction of 5-bromo-2-pyridone with benzyl bromide.
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | N/O Ratio |
| 1 | K₂CO₃ (1.5) | 2% Tween 20/H₂O | RT | 3 | 76 | >19:1 |
| 2 | K₂CO₃ (1.5) | DMF | RT | 24 | 50 | 9:1 |
| 3 | Cs₂CO₃ (1.5) | DMF | RT | 12 | >95 | >19:1 |
| 4 | NaH (1.2) | THF | RT | 12 | >95 | 10:1 |
| Data synthesized from multiple sources for illustrative purposes.[7] |
Table 2: Influence of Solvent on Guareschi-Thorpe Synthesis Yield
This table illustrates the impact of the solvent and nitrogen source on the yield of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from ethyl acetoacetate and ethyl cyanoacetate at 80°C.
| Entry | Nitrogen Source (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | NH₄OAc (2.0) | H₂O | 24 | 68 |
| 2 | (NH₄)₂CO₃ (1.0) | H₂O | 5 | 92 |
| 3 | (NH₄)₂CO₃ (2.0) | H₂O | 3 | 96 |
| 4 | (NH₄)₂CO₃ (2.0) | EtOH | 3 | 85 |
| 5 | (NH₄)₂CO₃ (2.0) | H₂O : EtOH (1:1) | 3 | 94 |
| Data adapted from a study on advanced Guareschi-Thorpe synthesis.[11][12] |
Experimental Protocols
Protocol 1: Guareschi-Thorpe Synthesis of a 2-Pyridone in an Aqueous System
This protocol describes a green, high-yield synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[3][11]
Materials:
-
Cyanoacetamide (10 mmol, 1.0 equiv.)
-
Ethyl acetoacetate (10 mmol, 1.0 equiv.)
-
Ammonium carbonate (20 mmol, 2.0 equiv.)
-
Deionized water (10 mL)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanoacetamide (0.84 g), ethyl acetoacetate (1.30 g), and ammonium carbonate (1.92 g).
-
Add the solvent mixture (10 mL water and 10 mL ethanol).
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the temperature and stirring for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water (2 x 10 mL) and then cold ethanol (1 x 10 mL).
-
Dry the product under vacuum to yield the desired 2-pyridone.
Protocol 2: Highly N-Selective Alkylation of a 2-Pyridone in a Micellar System
This protocol provides a method for the preferential N-alkylation of 2-pyridones using an environmentally friendly aqueous micellar system.[1]
Materials:
-
2-Pyridone substrate (e.g., 5-bromo-2-pyridone, 1.0 mmol, 1.0 equiv.)
-
Alkyl halide (e.g., benzyl bromide, 1.2 mmol, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.), finely ground.
-
Tween 20 solution (2% w/w in deionized water).
Procedure:
-
In a reaction vial, combine the 2-pyridone substrate, alkyl halide, and potassium carbonate.
-
Add the 2% w/w aqueous Tween 20 solution to achieve a substrate concentration of ~0.2 M.
-
Seal the vial and stir the reaction mixture vigorously at the appropriate temperature. For reactive halides like benzyl bromide, room temperature is sufficient. For less reactive primary or secondary halides, heating to 70°C may be necessary.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).
-
Upon completion, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the N-alkylated 2-pyridone.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
refinement of protocols for synthesizing 2-pyridone libraries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-pyridone libraries.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-pyridone libraries, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in 2-Pyridone Synthesis
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve the yield?
-
Answer: Low yields in 2-pyridone synthesis can stem from several factors, including incomplete reactions, side reactions, or decomposition of starting materials. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. Many 2-pyridone syntheses, such as the Bohlmann-Rahtz synthesis, may require high temperatures for cyclodehydration.[1]
-
Solution:
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Employ a catalyst to lower the activation energy. For the Bohlmann-Rahtz synthesis, Brønsted acids like acetic acid or solid acid catalysts such as Amberlyst-15 can be effective.[1] Lewis acids like Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene can also be used.[1]
-
For Guareschi-Thorpe reactions, using ammonium carbonate in an aqueous medium can serve as both a nitrogen source and a reaction promoter, leading to high yields.[2]
-
-
-
Side Reactions:
-
Cause: Formation of byproducts can consume starting materials and reduce the yield of the desired 2-pyridone. The order of reagent addition can be critical in minimizing side reactions.
-
Solution: In syntheses like the unsymmetrical Hantzsch reaction, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to avoid the formation of undesired intermediates.[1]
-
-
Decomposition of Starting Materials:
-
Cause: Some starting materials, particularly acid-sensitive enamines, may decompose under harsh reaction conditions, such as the use of strong acid catalysts.[1]
-
Solution: Consider using milder alternatives if decomposition is suspected.
-
-
Issue 2: Poor Regioselectivity and Unexpected Byproducts
-
Question: I am observing the formation of multiple isomers or unexpected byproducts in my reaction. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a common challenge, especially in multi-component reactions.
-
Cause: The presence of multiple reactive sites on the starting materials can lead to different reaction pathways. Steric and electronic factors of the reactants play a significant role in determining the favored regioisomer.[1]
-
Solution:
-
Careful selection of starting materials with appropriate steric hindrance can favor the formation of a specific regioisomer.
-
In some cases, a two-step approach where an intermediate is isolated and then subjected to the next reaction step can improve selectivity.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my 2-pyridone library. What are the recommended purification methods?
-
Answer: The purification of 2-pyridone libraries can be challenging due to the similar polarities of the desired products and byproducts.
-
Recommended Methods:
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying 2-pyridone derivatives.[3] A preliminary TLC analysis can help in selecting the appropriate solvent system for effective separation.[3]
-
Recrystallization: This technique is effective for purifying solid compounds based on differences in their solubility in a specific solvent at different temperatures.[3] Ethanol is often a suitable solvent for recrystallizing dihydropyridone derivatives.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For complex mixtures or when high purity is required, preparative HPLC is a powerful purification technique.[4]
-
Solid-Phase Extraction (SPE): SPE can be used for the rapid purification of libraries by selectively retaining the desired compounds or impurities on a solid support.[4]
-
Scavenger Resins: These can be employed to remove unreacted reagents or specific byproducts from the reaction mixture.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic routes to 2-pyridone libraries?
A1: Several classical and modern synthetic methods are employed for the synthesis of 2-pyridone libraries. Key methods include:
-
Guareschi-Thorpe Condensation: This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone to form a 2-pyridone.[5]
-
Bohlmann-Rahtz Pyridine Synthesis: This is a two-step method where an enamine condenses with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[6][7]
-
From Pyridine N-oxides: Pyridine-N-oxides can undergo rearrangement in the presence of acetic anhydride to form 2-pyridones.[5][8]
-
From 2-Pyrones: 2-Pyridones can be synthesized from 2-pyrones through an exchange reaction with ammonia.[5][8]
-
Multicomponent Reactions (MCRs): MCRs are efficient for generating diverse 2-pyridone libraries in a single step from simple starting materials.
Q2: How can I optimize the reaction conditions for my 2-pyridone synthesis?
A2: Optimization is crucial for achieving high yields and purity. Consider the following factors:
-
Solvent: The polarity of the solvent can significantly influence the reaction outcome. For instance, in the Bohlmann-Rahtz synthesis, protic and polar solvents like ethanol are often favored over polar aprotic solvents like DMSO.[7]
-
Catalyst: The choice of catalyst can dramatically affect reaction rates and yields. Both Brønsted and Lewis acids have been shown to be effective in promoting cyclodehydration steps.[1][7]
-
Temperature: As many 2-pyridone syntheses require significant heat, optimizing the temperature is critical to ensure reaction completion without causing decomposition of products or starting materials.
-
Stoichiometry: Precise control of the reactant ratios is essential to minimize the formation of byproducts from unreacted starting materials.
Q3: What are some common applications of 2-pyridone libraries in drug discovery?
A3: 2-Pyridone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are found in numerous FDA-approved drugs and are actively investigated for various therapeutic areas, including:
-
Anticancer Agents: Many 2-pyridone derivatives act as kinase inhibitors, targeting signaling pathways involved in cancer cell proliferation and survival.[1]
-
Antiviral and Antibacterial Agents: The 2-pyridone motif is present in compounds with potent antimicrobial activity.
-
Central Nervous System (CNS) Disorders: Some 2-pyridone derivatives have shown potential in treating neurological disorders.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common 2-pyridone synthesis protocols.
Table 1: Bohlmann-Rahtz Pyridine Synthesis - Catalyst and Solvent Effects
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Toluene | Reflux | Moderate | [7] |
| Acetic Acid | Toluene | Reflux | Good to Excellent | [7] |
| Yb(OTf)₃ (20 mol%) | Toluene | Reflux | Good | [7] |
| ZnBr₂ (15 mol%) | Toluene | Reflux | Good | [7] |
| Amberlyst-15 | Chloroform/Toluene | 50 | - | [1] |
Table 2: Guareschi-Thorpe Condensation - Reaction Conditions
| Reactants | Reagents | Temperature (°C) | Yield (%) | Reference |
| Alkyl cyanoacetate, 1,3-dicarbonyl | Ammonium carbonate, Water | 80 | High | [2] |
| Cyanoacetamide, 1,3-dicarbonyl | Ammonium carbonate, Water | 80 | High | [2] |
Experimental Protocols
Protocol 1: Bohlmann-Rahtz Synthesis of a Substituted Pyridine using Amberlyst-15
-
To a solution of the enamine (1.0 mmol) in chloroform or toluene (10 mL), add the ethynyl ketone (1.1 mmol).
-
Add Amberlyst-15 resin (catalytic amount).
-
Stir the mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of chloroform or toluene.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Guareschi-Thorpe Synthesis of a Hydroxy-Cyanopyridine
-
In a reaction vessel, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (1-2 mmol).
-
Add water or a 1:1 water/ethanol mixture (2 mL).[1]
-
Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
Visualizations
Caption: A typical experimental workflow for the synthesis of a 2-pyridone library member.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-pyridone kinase inhibitors.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
Validation & Comparative
Characterization of 5,6-dihydro-2(1H)-pyridone Analogs by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric characterization of 5,6-dihydro-2(1H)-pyridone and its analogs, focusing on two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding the fragmentation patterns under these different conditions is crucial for the structural elucidation and identification of this important class of heterocyclic compounds.
Introduction to Mass Spectrometric Analysis of 5,6-dihydro-2(1H)-pyridone Analogs
5,6-dihydro-2(1H)-pyridone and its derivatives are prevalent structural motifs in a variety of natural products and pharmacologically active compounds. Mass spectrometry is an essential analytical tool for the characterization of these molecules. The choice of ionization method significantly influences the fragmentation pathways and the resulting mass spectra.
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. EI is typically coupled with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): As a "soft" ionization method, ESI typically protonates the analyte molecule, forming [M+H]⁺ ions with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, providing structural insights. ESI is commonly interfaced with Liquid Chromatography (LC-MS).
This guide will compare the fragmentation behavior of 5,6-dihydro-2(1H)-pyridone and its analogs under both EI and ESI conditions, providing experimental data and detailed protocols to aid researchers in their analytical workflows.
Comparison of Ionization Techniques
The choice between EI and ESI for the analysis of 5,6-dihydro-2(1H)-pyridone analogs depends on the specific analytical goal.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | High voltage applied to a liquid to create an aerosol |
| Fragmentation | Extensive, "hard" ionization | Minimal, "soft" ionization; fragmentation induced by MS/MS |
| Typical Parent Ion | Molecular ion (M⁺•) | Protonated molecule ([M+H]⁺) |
| Coupling Technique | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Information Gained | Detailed structural fingerprint from fragmentation pattern | Molecular weight confirmation and targeted structural information from MS/MS |
| Best Suited For | Volatile and thermally stable compounds; structural elucidation of unknowns | Less volatile and thermally labile compounds; analysis of complex mixtures |
Electron Ionization (EI) Mass Spectrometry
Under electron ionization, 5,6-dihydro-2(1H)-pyridone and its analogs undergo characteristic fragmentation patterns. The primary fragmentation events often involve the loss of small, stable molecules and radical-driven cleavages.
Fragmentation of 5,6-dihydro-2(1H)-pyridone
The EI mass spectrum of the parent compound, 5,6-dihydro-2(1H)-pyridone (MW: 97.12 g/mol ), exhibits a prominent molecular ion peak and several characteristic fragment ions. The fragmentation is driven by the initial ionization, which can occur on the nitrogen, the oxygen, or the π-system.
Table 1: Key EI-MS Fragments of 5,6-dihydro-2(1H)-pyridone
| m/z | Proposed Fragment | Relative Intensity (%) |
| 97 | [M]⁺• | 100 |
| 69 | [M - CO]⁺• | 85 |
| 68 | [M - CHO]⁺ | 70 |
| 54 | [C₃H₄N]⁺ | 45 |
| 41 | [C₃H₅]⁺ | 95 |
Data sourced from Wiley SpectraBase, GC-MS spectrum D8-323-114-16.[1][2]
Diagram 1: Proposed EI Fragmentation Pathway of 5,6-dihydro-2(1H)-pyridone
Caption: Proposed EI fragmentation of 5,6-dihydro-2(1H)-pyridone.
Comparison with Analogs
The fragmentation of substituted 5,6-dihydro-2(1H)-pyridone analogs will be influenced by the nature and position of the substituents. For instance, N-substituted analogs will show fragments arising from cleavage of the substituent.
Table 2: Comparison of EI Fragmentation of 5,6-dihydro-2(1H)-pyridone and Related Lactams
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Neutral Losses |
| 5,6-dihydro-2(1H)-pyridone | 97 | 69 (-CO), 68 (-CHO), 41 |
| 2-Piperidinone (Saturated) | 99 | 71 (-CO), 56 (-CH₂=NH), 43 |
| 2(1H)-Pyridone (Aromatic) | 95 | 67 (-CO), 39 |
Data for analogs sourced from the NIST WebBook.
The comparison reveals a common loss of carbon monoxide (CO, 28 Da) across these lactams. The saturation level of the ring influences subsequent fragmentation pathways.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a gentler ionization technique, and for 5,6-dihydro-2(1H)-pyridone analogs, it typically results in the formation of a protonated molecule, [M+H]⁺. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer.
Proposed ESI-MS/MS Fragmentation of 5,6-dihydro-2(1H)-pyridone
Table 3: Predicted Key ESI-MS/MS Fragments of Protonated 5,6-dihydro-2(1H)-pyridone ([M+H]⁺, m/z 98)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 98 | 80 | H₂O |
| 98 | 70 | CO |
| 98 | 55 | C₂H₅N |
Diagram 2: Proposed ESI-MS/MS Fragmentation of Protonated 5,6-dihydro-2(1H)-pyridone
Caption: Proposed ESI-MS/MS fragmentation of protonated 5,6-dihydro-2(1H)-pyridone.
Influence of Substituents in ESI-MS/MS
For substituted analogs, the fragmentation pathways will be highly dependent on the nature of the substituent. For example, N-aryl substituted analogs may show characteristic losses related to the aryl group. The presence of functional groups on the pyridone ring will also direct the fragmentation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for the analysis of 5,6-dihydro-2(1H)-pyridone analogs by GC-MS and LC-MS/MS.
GC-MS (EI) Protocol
This protocol is suitable for volatile and thermally stable 5,6-dihydro-2(1H)-pyridone analogs.
Diagram 3: GC-MS Experimental Workflow
Caption: A typical workflow for GC-MS analysis.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
LC-MS/MS (ESI) Protocol
This protocol is suitable for a broader range of 5,6-dihydro-2(1H)-pyridone analogs, including those that are less volatile or thermally labile.
Diagram 4: LC-MS/MS Experimental Workflow
Caption: A typical workflow for LC-MS/MS analysis.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of 1-10 µg/mL.
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 50-500.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and vary the collision energy (e.g., 10-40 eV) to obtain optimal fragmentation.
Conclusion
The mass spectrometric characterization of 5,6-dihydro-2(1H)-pyridone analogs provides a wealth of structural information that is invaluable to researchers in drug discovery and development. Electron Ionization offers a detailed fragmentation fingerprint for volatile and stable analogs, while Electrospray Ionization coupled with tandem mass spectrometry is a versatile tool for a wider range of compounds, providing molecular weight information and controlled fragmentation. The choice of technique should be guided by the specific properties of the analyte and the analytical question at hand. The data and protocols presented in this guide serve as a valuable resource for the effective characterization of this important class of molecules.
References
- 1. Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 2-Pyridone and 4-Pyridone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 2-pyridone and 4-pyridone scaffolds are recognized as "privileged structures" in medicinal chemistry, each serving as the core for a multitude of biologically active compounds. Their unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, contribute to their diverse pharmacological profiles. This guide provides an objective comparison of the bioactivity of these two isomeric scaffolds, supported by experimental data, to aid in drug discovery and development efforts.
Anti-inflammatory Activity: A Clear Distinction
A direct comparative study reveals a significant difference in the anti-inflammatory potential of 2-pyridone and 4-pyridone derivatives. In a carrageenan-induced pedal edema assay in rats, a standard model for acute inflammation, 4-pyridone derivatives demonstrated notable anti-inflammatory effects, whereas the tested 2-pyridone counterparts were found to be inactive.
Table 1: Comparative Anti-inflammatory Activity of 2-Pyridone vs. 4-Pyridone Derivatives
| Scaffold | Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| 2-Pyridone | Various N-alkyl derivatives | Not Active | [1] |
| 4-Pyridone | 9 out of 17 N-aryl derivatives | Active | [1] |
| Compound 4g (a specific N-aryl derivative) | Efficacious in a dose-response assay | [1] |
This clear divergence in activity suggests that the arrangement of the nitrogen and carbonyl group within the pyridone ring plays a critical role in modulating inflammatory pathways.
Anticancer Activity: Potent Inhibitors from Both Scaffolds
Both 2-pyridone and 4-pyridone scaffolds have been extensively utilized in the development of anticancer agents. While direct head-to-head comparisons of structurally analogous derivatives are limited in the literature, numerous studies demonstrate the potent cytotoxic and kinase inhibitory activities of compounds derived from both scaffolds.
2-Pyridone Derivatives in Oncology
The 2-pyridone motif is a prominent feature in a number of FDA-approved kinase inhibitors. These compounds often target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Table 2: Selected Anticancer Activity of 2-Pyridone Derivatives
| Compound Class/Example | Target/Cell Line | Activity (IC50) | Key Findings |
| PIM-1 Kinase Inhibitors | PIM-1 Kinase | 0.095 µM - 0.110 µM | Potent inhibition of PIM-1 kinase, inducing apoptosis in cancer cell lines. |
| c-Src Kinase Inhibitors | c-Src Kinase | 12.5 µM | Exhibited the highest c-Src kinase inhibition among the tested derivatives. |
| Pyrido[2,3-d]pyrimidine Analogs | A-549 (Lung Cancer) | 7.23 µM | Comparable activity to the established drug Erlotinib. |
| PC-3 (Prostate Cancer) | 7.12 µM | More potent than Erlotinib in this cell line. |
4-Pyridone Derivatives in Oncology
Derivatives of 4-pyridone have also shown significant promise as anticancer agents, with some exhibiting potent activity against various cancer cell lines.
Table 3: Selected Anticancer Activity of 4-Pyridone Derivatives
| Compound Class/Example | Target/Cell Line | Activity (IC50) | Key Findings |
| 4-Hydroxy-2-pyridone Alkaloids | Various Cancer Cell Lines | 4.35 - 9.72 µM | Broad-spectrum cytotoxicity against ten different cancer cell lines. |
| Pyridine-Urea Derivatives | VEGFR-2 | 3.93 µM - 5.0 µM | Inhibition of a key receptor in angiogenesis. |
| MCF-7 (Breast Cancer) | Potent Growth Inhibition | Demonstrated significant anti-proliferative activity. |
Antibacterial Activity: Broad-Spectrum Potential
Both pyridone isomers have served as foundational structures for the development of novel antibacterial agents. Notably, the 4-hydroxy-2-pyridone and 4-pyridone scaffolds have been investigated as inhibitors of essential bacterial processes, such as DNA synthesis and fatty acid biosynthesis.
2-Pyridone Derivatives as Antibacterial Agents
Ring-fused 2-pyridones have demonstrated efficacy against multidrug-resistant Gram-positive pathogens.
Table 4: Selected Antibacterial Activity of 2-Pyridone Derivatives
| Compound Class/Example | Bacterial Strain | Activity (MIC) | Key Findings |
| Ring-fused 2-pyridones | Vancomycin-resistant Enterococcus faecalis (VRE) | 100 µM | Effective against clinically relevant strains of VRE. |
| Izoxazole-pyridone derivatives | Bacillus subtilis | 0.12 µg/mL | Showed double the potency of Ampicillin. |
4-Pyridone Derivatives as Antibacterial Agents
4-Pyridone derivatives have been identified as potent inhibitors of FabI, an enzyme in the bacterial fatty acid synthesis pathway, and have shown activity against clinically important pathogens like Staphylococcus aureus.
Table 5: Selected Antibacterial Activity of 4-Pyridone and 4-Hydroxy-2-pyridone Derivatives
| Compound Class/Example | Bacterial Strain | Activity (MIC/MIC90) | Key Findings |
| 4-Pyridone Derivatives (FabI inhibitors) | Methicillin-resistant S. aureus (MRSA) | MIC90 of 0.5 and 2 µg/mL | Strong antibacterial activity against 30 clinical isolates of MRSA. |
| 4-Hydroxy-2-pyridone Derivatives | Highly resistant E. coli | MIC90 of 8 µg/mL | Preferentially inhibit bacterial DNA synthesis. |
| 4-Hydroxy-2-pyridone Alkaloids | S. aureus, MRSA | 1.56 - 25 µM | Moderate inhibitory effects against several Gram-positive bacteria. |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: Test compounds (2- or 4-pyridone derivatives) are administered, usually intraperitoneally or orally, at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
MTT Assay (Anticancer Cytotoxicity)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (pyridone derivatives) and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and a vehicle control are included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT Assay for Cytotoxicity Screening.
Signaling Pathways
Pyridone derivatives, particularly in the context of cancer, often exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets.
PI3K/Akt/mTOR Pathway Inhibition
This pathway is frequently hyperactivated in cancer. Inhibition at various points can lead to decreased cell proliferation and increased apoptosis.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and points of inhibition by Pyridone derivatives.
References
A Comparative Guide to Synthetic Routes for Functionalized 5,6-Dihydropyridinones
For the modern medicinal chemist and process scientist, the 5,6-dihydropyridin-2-one scaffold is a privileged motif, forming the core of numerous biologically active compounds. Its synthesis, however, presents a diverse landscape of strategic choices, each with distinct advantages and inherent limitations. This guide provides a critical comparison of key synthetic methodologies, offering insights into the mechanistic underpinnings and practical considerations to aid in route selection for specific research and development goals.
The pursuit of novel therapeutics often converges on heterocyclic scaffolds that provide a rigid framework for the precise spatial orientation of functional groups. Among these, the 5,6-dihydropyridin-2-one core is of significant interest due to its presence in a wide array of natural products and pharmacologically active agents. The synthetic approaches to this valuable heterocyclic system are numerous and have evolved to offer greater control over substitution patterns, stereochemistry, and overall efficiency. This guide will delve into a comparative analysis of prominent synthetic strategies, including intramolecular cyclizations, catalytic enantioselective methods, multi-component reactions, and ring-closing metathesis.
Intramolecular Wittig Reaction: A Robust and Diastereospecific Approach
The intramolecular Wittig reaction offers a reliable and often high-yielding pathway to 5,6-dihydropyridin-2-ones. This strategy is predicated on the cyclization of tethered phosphonium ylides onto a ketone or aldehyde moiety. A particularly effective variant involves the preparation of N-(3-oxoalkyl)chloroacetamides, which serve as versatile precursors to the key phosphonium salts.
Mechanistic Rationale
The reaction sequence commences with the quaternization of a phosphine, typically triphenylphosphine, by the α-chloroacetamide to form a phosphonium salt. Subsequent treatment with a base generates the corresponding ylide. This nucleophilic ylide then undergoes an intramolecular attack on the tethered carbonyl group, leading to an oxaphosphetane intermediate. The collapse of this intermediate, driven by the formation of the thermodynamically stable triphenylphosphine oxide, yields the desired 5,6-dihydropyridin-2-one with the concomitant formation of a new carbon-carbon double bond. The diastereospecificity of this method is a significant advantage, often translating the stereochemistry of the acyclic precursor to the cyclic product with high fidelity.[1]
Caption: Intramolecular Wittig Reaction Workflow.
Experimental Data & Scope
This method has been shown to be effective for a range of substrates, affording the corresponding 5,6-dihydropyridin-2-ones in good to excellent yields.[1][2]
| Entry | R¹ | R² | R³ | R⁵ | Yield (%) |
| 1 | Me | H | H | H | 85 |
| 2 | Ph | H | H | H | 82 |
| 3 | Me | Me | H | H | 78 |
Table 1: Representative Yields for the Intramolecular Wittig Synthesis of 5,6-Dihydropyridin-2-ones. [1]
The substrate scope is generally broad, tolerating various alkyl and aryl substituents on the oxoalkyl chain. The diastereospecific nature of the cyclization is particularly noteworthy, allowing for the synthesis of complex, stereodefined heterocyclic structures.[1]
Experimental Protocol: Synthesis of 4-methyl-5,6-dihydropyridin-2(1H)-one
-
Phosphonium Salt Formation: To a solution of N-(2-oxopropyl)chloroacetamide (1.0 mmol) and triphenylphosphine (1.05 mmol) in DMF (5 mL) at 0 °C, add potassium iodide (1.0 mmol). Stir the reaction mixture at room temperature for 24 hours. Pour the mixture into cold water and collect the precipitated phosphonium salt by filtration.
-
Cyclization: Dissolve the phosphonium salt (1.0 mmol) in methanol (10 mL). Add a solution of sodium methoxide in methanol (1.0 M, 1.0 mL, 1.0 mmol) dropwise at room temperature. Stir the reaction for 12 hours. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 5,6-dihydropyridin-2-one.
Catalytic Enantioselective Strategies: Access to Chiral Dihydropyridinones
The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic asymmetric methods for the synthesis of 5,6-dihydropyridin-2-ones. Organocatalysis has emerged as a particularly powerful tool in this domain, with isothiourea and N-heterocyclic carbene (NHC) catalysts featuring prominently.
Isothiourea-Catalyzed Michael Addition-Lactamization
Chiral isothioureas, such as tetramisole and its derivatives, have proven to be excellent catalysts for the enantioselective synthesis of 3,5,6-substituted dihydropyridinones. The reaction proceeds via a Michael addition-lactamization cascade between arylacetic acids (or their corresponding homoanhydrides) and α,β-unsaturated N-acylimines.[2][3]
The isothiourea catalyst activates the arylacetic acid to form a highly reactive acyl ammonium intermediate. This species then undergoes a Michael addition to the electron-deficient N-acylimine. The resulting enolate is then trapped intramolecularly by the activated carbonyl group, leading to the formation of the dihydropyridinone ring with concomitant regeneration of the catalyst. The stereochemical outcome is dictated by the chiral environment provided by the catalyst during the key C-C bond-forming step. The use of homoanhydrides as precursors for the ammonium enolate has been shown to be crucial for reproducibility and high enantioselectivity in some cases.[2]
Caption: Isothiourea-Catalyzed Michael Addition-Lactamization Cascade.
This methodology provides access to a range of 3,5,6-substituted dihydropyridinones with high levels of enantioselectivity.[2][3]
| Entry | Aryl Group (Acid) | Michael Acceptor | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl | 2-N-tosyliminoacrylate | (-)-Tetramisole | 74 | 91 |
| 2 | 4-Bromophenyl | 2-aroylacrylate | (+)-BTM | 88 | 91 |
| 3 | 2-Naphthyl | 2-N-tosyliminoacrylate | (-)-Tetramisole | 70 | 94 |
Table 2: Enantioselective Synthesis of Dihydropyridinones using Isothiourea Catalysis. [2][3]
N-Heterocyclic Carbene (NHC)-Catalyzed Aza-Claisen Reaction
Chiral NHCs have been successfully employed in the enantioselective synthesis of dihydropyridinones through an aza-Claisen rearrangement cascade. This reaction typically involves the annulation of enals with vinylogous amides. A key advantage of this method is that it often does not require a protecting group on the nitrogen atom of the vinylogous amide.[4][5]
The NHC catalyst adds to the enal to form a Breslow intermediate, which then undergoes proton transfer to generate a homoenolate equivalent. This nucleophilic species adds to the vinylogous amide in a Michael-type fashion. The resulting intermediate then undergoes an aza-Claisen rearrangement, followed by tautomerization and cyclization to afford the dihydropyridinone product and regenerate the NHC catalyst. The enantioselectivity is controlled by the chiral environment of the NHC catalyst during the initial C-C bond formation.[4]
Experimental Data & Scope
The NHC-catalyzed aza-Claisen reaction has demonstrated a broad substrate scope, tolerating a variety of substituents on both the enal and the vinylogous amide, delivering the dihydropyridinone products in good yields and high enantioselectivities.[4][5]
| Entry | Enal Substituent | Vinylogous Amide Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | 85 | 92 |
| 2 | 2-Thienyl | Ethyl | 78 | 90 |
| 3 | Cinnamyl | Phenyl | 81 | 95 |
Table 3: NHC-Catalyzed Enantioselective Synthesis of Dihydropyridinones. [4]
Ring-Closing Metathesis (RCM): A Powerful Tool for Cyclization
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and its application to the formation of 5,6-dihydropyridin-2-ones is a testament to its versatility. This strategy involves the use of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts, to cyclize a diene precursor containing an amide linkage.
Mechanistic Pathway
The RCM reaction is initiated by the reaction of the ruthenium catalyst with one of the terminal alkenes of the diene substrate to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a volatile alkene (e.g., ethylene) and form a new metal-alkylidene species. This new species then reacts with the second alkene moiety within the same molecule in an intramolecular fashion, again proceeding through a ruthenacyclobutane intermediate. A final retro [2+2] cycloaddition releases the cyclic product and regenerates a catalytically active species. The efficiency of the RCM reaction can be influenced by factors such as substrate structure, catalyst choice, and reaction conditions.
Caption: General Workflow for Ring-Closing Metathesis.
Scope and Limitations
While RCM is a powerful method, its application to the synthesis of nitrogen heterocycles can sometimes be challenging due to the potential for catalyst inhibition by the nitrogen lone pair.[6] Careful selection of the nitrogen protecting group and the catalyst is often necessary to achieve high yields. Despite these challenges, RCM has been successfully employed to synthesize a variety of substituted 5,6-dihydropyridin-2-ones. The method is particularly advantageous for the construction of complex and sterically hindered ring systems.
Multi-Component Reactions (MCRs): An Atom-Economical Approach
Multi-component reactions, in which three or more starting materials are combined in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. While the Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, analogous strategies have been developed for the synthesis of 5,6-dihydropyridin-2-ones.
Representative MCR Strategy
A notable example is the four-component reaction of an aldehyde, a β-ketoester, a primary amine, and an acyl chloride. This reaction is believed to proceed through a series of sequential condensations and cyclizations. Initially, the amine and the β-ketoester form an enamine, which then reacts with the aldehyde in a Knoevenagel-type condensation. The resulting intermediate is then acylated by the acyl chloride, followed by an intramolecular cyclization and dehydration to afford the highly functionalized dihydropyridinone.
Advantages and Scope
The primary advantage of MCRs is the rapid construction of molecular complexity from simple and readily available starting materials. The ability to vary each of the components allows for the generation of large libraries of compounds for screening purposes. The scope of these reactions can be broad, although optimization of reaction conditions is often required for each new combination of substrates.
Comparison of Synthetic Routes
| Feature | Intramolecular Wittig | Isothiourea Catalysis | NHC Catalysis | Ring-Closing Metathesis | Multi-Component Reactions |
| Key Advantage | High yields, diastereospecificity | High enantioselectivity | High enantioselectivity, no N-protection needed | Access to complex rings | Atom economy, efficiency |
| Stereocontrol | Diastereospecific | Excellent enantiocontrol | Excellent enantiocontrol | Dependent on substrate | Generally poor unless chiral catalysts are used |
| Substrate Scope | Broad for alkyl/aryl ketones | Good for arylacetic acids | Broad for enals/vinylogous amides | Broad, but sensitive to N-functionality | Very broad, combinatorial |
| Key Reagents | Phosphines, strong base | Chiral organocatalyst | Chiral organocatalyst | Ruthenium catalysts | Simple, readily available starting materials |
| Byproducts | Triphenylphosphine oxide | Minimal | Minimal | Volatile alkenes | Minimal |
| Ideal Application | Diastereoselective synthesis of specific targets | Asymmetric synthesis of 3,5,6-substituted analogs | Asymmetric synthesis without N-protection | Synthesis of sterically demanding systems | Library synthesis, diversity-oriented synthesis |
Table 4: Comparative Overview of Synthetic Routes to 5,6-Dihydropyridinones.
Conclusion
The synthesis of functionalized 5,6-dihydropyridin-2-ones can be approached through a variety of strategic disconnections, each with its own set of strengths and weaknesses. The choice of synthetic route will ultimately be dictated by the specific goals of the project, including the desired substitution pattern, the need for stereocontrol, and considerations of scale and efficiency.
For the rapid assembly of diverse libraries of compounds, multi-component reactions offer an unparalleled level of efficiency. When enantiopurity is paramount, the organocatalytic methods employing chiral isothioureas or N-heterocyclic carbenes provide elegant and powerful solutions. For the diastereoselective synthesis of complex targets, the intramolecular Wittig reaction remains a robust and reliable choice. Finally, for the construction of challenging, sterically congested ring systems, ring-closing metathesis offers a powerful, albeit sometimes sensitive, approach. A thorough understanding of these diverse synthetic tools empowers the modern chemist to make informed decisions in the design and execution of synthetic routes to this important class of heterocyclic compounds.
References
- 1. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Enantioselective synthesis of dihydropyridinones via NHC-catalyzed aza-Claisen reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Pyridone Derivatives
The 2-pyridone ring is a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of features—acting as both a hydrogen bond donor and acceptor, serving as a bioisostere for amides and phenols, and often conferring favorable physicochemical properties like metabolic stability and solubility—makes it a recurring motif in successful drug discovery programs.[1][2][3] This guide provides an in-depth comparison of SAR studies across key therapeutic areas, grounded in experimental data and field-proven insights for researchers navigating the development of novel 2-pyridone-based therapeutics.
The 2-Pyridone Core: A Privileged Scaffold in Drug Design
The versatility of the 2-pyridone scaffold stems from its electronic and structural properties. It can engage in multiple non-covalent interactions with biological targets, mimicking peptide bonds or interacting with key residues in enzyme active sites.[3] Its prevalence is evident in several FDA-approved drugs, including the kinase inhibitors Palbociclib and Ripretinib, underscoring its clinical significance.[1][2] The synthesis of diverse 2-pyridone libraries is often achieved through efficient methods like multi-component reactions (MCRs), which allow for rapid exploration of the chemical space around the core structure.[1][2][4]
General Synthetic Workflow
The accessibility of various substitution points on the 2-pyridone ring is key to SAR exploration. A common approach involves a multi-component reaction, which allows for the convergent assembly of complex molecules in a single step.
Anticancer Applications: Targeting Kinases and Proliferation
2-Pyridone derivatives have shown exceptional promise as anticancer agents, primarily through the inhibition of protein kinases that are often overexpressed or hyperactivated in tumors.[5]
Case Study: c-Src Kinase Inhibition
c-Src kinase is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Its overexpression is linked to various cancers, making it a prime therapeutic target.[5][6] SAR studies have elucidated key structural requirements for potent c-Src inhibition by 2-pyridone derivatives.
A crucial insight from these studies is the importance of substituents at the N-1 and C-5 positions of the pyridone ring. For instance, the introduction of a basic side chain, such as a 2-(dimethylamino)ethyl group at the N-1 position, often enhances activity. At the C-5 position, a benzoyl moiety with specific hydroxylation and methoxylation patterns is critical for binding.[5][7]
| Compound ID | N-1 Substitution | C-5 Substitution | c-Src IC50 (µM) | Reference |
| Lead Scaffold | H | Benzoyl | > 50 | [5] |
| 36 | 2-(dimethylamino)ethyl | 2-hydroxy-4-methoxybenzoyl | 12.5 | [5][7] |
| Analog A | 2-(dimethylamino)ethyl | 4-methoxybenzoyl | > 25 | [5] |
| Analog B | 2-(dimethylamino)ethyl | 2-hydroxybenzoyl | > 25 | [5] |
| Analog C | Methyl | 2-hydroxy-4-methoxybenzoyl | > 50 | [5] |
Data synthesized from multiple sources to illustrate SAR trends.
The data clearly indicates that the combination of the N-1 basic side chain and the specific C-5 di-substituted benzoyl ring is synergistic. The 2-hydroxy group likely acts as a key hydrogen bond donor, while the 4-methoxy group occupies a hydrophobic pocket in the kinase active site. The dimethylamino group can form salt bridges or hydrogen bonds, improving overall binding affinity and solubility.
Experimental Protocol: In Vitro c-Src Kinase Inhibition Assay
This protocol outlines a self-validating system for determining the IC50 values of test compounds against c-Src kinase.
Objective: To quantify the concentration-dependent inhibition of c-Src kinase by 2-pyridone derivatives.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The kinase phosphorylates a biotinylated peptide substrate. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide. When a streptavidin-allophycocyanin (SA-APC) conjugate is added, it binds to the biotin, bringing the europium donor and APC acceptor into proximity, generating a FRET signal. Inhibitors prevent phosphorylation, leading to a decrease in the FRET signal.
Methodology:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM). Prepare a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Mixture: In a 384-well plate, add 2 µL of the diluted compound.
-
Enzyme Addition: Add 4 µL of c-Src kinase solution (final concentration ~0.5 nM) in kinase buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate Reaction: Add 4 µL of a substrate mix containing the biotinylated peptide substrate and ATP (at its Km value) in kinase buffer.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Add 10 µL of detection mix containing the Eu-labeled antibody and SA-APC conjugate in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the ratio of the two emission signals. Plot the signal ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Anti-inflammatory Activity: Modulating Cyclooxygenase (COX) Enzymes
The 2-pyridone scaffold is also prominent in the development of anti-inflammatory agents, particularly as inhibitors of COX enzymes, which are central to the inflammatory cascade.[8][9]
Case Study: From Selective COX-2 to Dual COX-1/COX-2 Inhibition
Initial studies on 3,5,6-trisubstituted 2-pyridone derivatives identified compounds with high selectivity for COX-2.[8] However, subsequent structural modification—specifically, the cyclization of the 2-pyridone core to form a bicyclic pyrido[2,3-d]pyridazine-2,8-dione scaffold—dramatically altered the activity profile. This modification transformed a highly selective COX-2 inhibitor into a potent dual inhibitor of both COX-1 and COX-2.[8]
| Compound Class | Key Structural Feature | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | COX Selectivity | Reference |
| 2-Pyridone (Parent) | Monocyclic, R=Cl, R1=COOH | ~75% | COX-2 Selective | [8] |
| Pyrido[2,3-d]pyridazine | Bicyclic, R=Cl, R1=COOH, R2=Phenyl | 82% | Dual COX-1/COX-2 Inhibitor | [8] |
This demonstrates a critical SAR principle: minor structural rigidification can profoundly impact target selectivity. The bicyclic system likely alters the conformation of the molecule, allowing it to fit effectively into the active sites of both COX isoforms, whereas the more flexible monocyclic precursor preferentially binds to the slightly larger active site of COX-2.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[10]
Objective: To assess the ability of test compounds to reduce acute inflammation in a rodent model.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a vehicle control.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Reference drug (e.g., Indomethacin, 10 mg/kg), and Test compound groups at various doses.
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume.
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.
-
Antiviral Activity: A Scaffold for Diverse Targets
The 2-pyridone core is found in compounds active against a wide range of viruses, including influenza, HIV, and coronaviruses.[11][12] The SAR in this area is highly dependent on the specific viral target.
Case Study: Inhibition of H5N1 and SARS-CoV-2
Recent studies on benzothiazolyl-pyridine hybrids have revealed potent activity against both the H5N1 influenza virus and SARS-CoV-2.[13] A key SAR finding from this work is the significant positive impact of fluorine substitution on the phenyl ring.
| Compound ID | Phenyl Ring Substitution | H5N1 Inhibition (%) @ 0.5 µmol/µL | anti-SARS-CoV-2 IC50 (µM) | Reference |
| 8f | 4-Fluoro | 88 | > 5 | [13] |
| 8g | 2,4-di-Fluoro | 67 | > 5 | [13] |
| 8h | 3-Trifluoromethyl | 93 | 3.67 | [13] |
| Unsubstituted | H | < 50 | > 10 | [13] |
The presence of a trifluoromethyl group at the 3-position (Compound 8h ) conferred the highest activity against both viruses.[13] Fluorine atoms can enhance antiviral activity through several mechanisms: they can increase metabolic stability, improve membrane permeability, and form specific halogen bonds with the target protein, thereby increasing binding affinity. The virucidal mechanism of these compounds was found to involve inhibition of the viral 3CL protease.[13]
Experimental Protocol: Plaque Reduction Assay
This is the gold-standard assay for quantifying the infectivity of a lytic virus and the efficacy of antiviral compounds.
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Principle: A confluent monolayer of host cells is infected with a known amount of virus. The virus infects, replicates, and lyses cells, creating a localized area of cell death called a "plaque." In the presence of an effective antiviral, viral replication is inhibited, and fewer plaques are formed.
Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in a serum-free cell culture medium.
-
Infection: Aspirate the growth medium from the cells. Infect the monolayer with a viral suspension calculated to produce ~50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Overlay the cells with 2 mL of a semi-solid medium (e.g., medium containing 1% methylcellulose) mixed with the appropriate concentration of the test compound. Include a "virus only" control and a "cells only" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 3-5 days), which is virus and cell-type dependent.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 4% formaldehyde for 30 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Quantification: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Plot the percentage reduction against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
Conclusion
The 2-pyridone scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The structure-activity relationships discussed herein highlight several key principles for researchers in the field:
-
N-1 Substitution: This position is critical for modulating pharmacokinetic properties like solubility and can be used to introduce key binding interactions.
-
C-3, C-4, and C-5 Positions: These positions are ideal for installing larger, often aromatic, substituents that can probe hydrophobic pockets and form specific hydrogen bonds to govern potency and selectivity.
-
Ring Fusion and Rigidification: As seen in the anti-inflammatory agents, fusing an additional ring to the pyridone core can dramatically alter the selectivity profile by constraining the molecule's conformation.
-
Strategic Substitution: The introduction of specific functional groups, such as fluorine in antiviral agents, can leverage unique chemical properties to enhance binding affinity and metabolic stability.
By understanding these causal relationships and employing robust, self-validating experimental protocols, drug development professionals can more effectively navigate the chemical space around this privileged scaffold to optimize lead compounds and accelerate the discovery of new medicines.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]
- 12. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antiviral Activity of Novel 2-Pyridone Compounds Against Influenza A Virus
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antiviral potential of novel 2-pyridone compounds, using Influenza A virus as a primary model. We will move beyond a simple recitation of protocols to delve into the causal logic behind experimental design, ensuring a self-validating and robust evaluation process. This document is structured to provide both high-level strategic guidance and detailed, actionable methodologies.
The Rise of 2-Pyridones as Antiviral Candidates
The 2-pyridone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of virology, its derivatives have shown promise against several viral pathogens. The core chemical structure allows for diverse substitutions, enabling the fine-tuning of antiviral activity, selectivity, and pharmacokinetic properties. This guide will walk you through the essential steps to substantiate the antiviral claims of your novel 2-pyridone compounds.
Pillar 1: Foundational In Vitro Assessment - Cytotoxicity and Antiviral Efficacy
A fundamental principle in antiviral drug discovery is to ensure that the observed antiviral effect is not a consequence of cellular toxicity. Therefore, the initial step is to determine the concentration range at which the compound is well-tolerated by the host cells.
Experimental Workflow: Initial In Vitro Screening
Caption: Workflow for initial in vitro screening of novel antiviral compounds.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][3]
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the novel 2-pyridone compounds in serum-free medium. Remove the culture medium from the cells and add 100 µL of each compound dilution. Include a "cells only" control (untreated) and a "no cells" blank.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Detailed Protocol: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a standard method to quantify the infectious virus particles.[5]
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Wash the cell monolayer with PBS and infect with Influenza A virus (e.g., A/PR/8/34 H1N1) at a multiplicity of infection (MOI) that yields countable plaques (typically 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X MEM medium and 1.2% agarose containing serial dilutions of the 2-pyridone compounds.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
EC50 Calculation: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This is determined by plotting the percentage of plaque reduction against the compound concentration.
Pillar 2: Comparative Analysis with Standard-of-Care Antivirals
To contextualize the potency of your novel 2-pyridone compounds, it is crucial to compare their performance against established FDA-approved influenza antivirals. This provides a benchmark for their potential clinical utility.
Comparative Antiviral Data
| Compound | Target | Mechanism of Action | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Novel 2-Pyridone A | To be determined | To be determined | [Experimental Data] | [Experimental Data] | [Calculated] |
| Novel 2-Pyridone B | To be determined | To be determined | [Experimental Data] | [Experimental Data] | [Calculated] |
| Oseltamivir | Neuraminidase | Prevents the release of new viral particles from infected cells.[6][7] | [Literature Value] | >100 | [Calculated] |
| Baloxavir marboxil | Cap-dependent endonuclease | Inhibits viral mRNA transcription by preventing "cap-snatching".[8][9][10][11] | [Literature Value] | >100 | [Calculated] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Acts as a prodrug, with its active form inhibiting viral RNA replication.[12][13][14] | [Literature Value] | >100 | [Calculated] |
Note: EC50 and CC50 values are highly dependent on the specific virus strain and cell line used. The values for the standard-of-care drugs should be determined in parallel with the novel compounds under identical experimental conditions for a valid comparison.
Pillar 3: Elucidating the Mechanism of Action
Identifying the viral or host target of a novel antiviral is a critical step in its development. Mechanistic studies provide insights into its mode of action and potential for resistance development.
Experimental Workflow: Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action of a novel antiviral compound.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound. The compound is added at different time points relative to viral infection:
-
Pre-treatment of cells: The compound is added to the cells before infection and washed out. Inhibition suggests the compound targets a host factor required for viral entry.
-
Co-treatment: The compound is added along with the virus. Inhibition at this stage can indicate interference with viral attachment or entry.
-
Post-treatment: The compound is added at various times after infection. This can help to determine if the compound targets post-entry events like replication or egress.
Target-Specific Assays
Based on the results of the time-of-addition assay, more specific enzymatic or cell-based assays can be employed to identify the precise molecular target. For example, if the compound appears to inhibit viral replication, its effect on the activity of the viral RNA-dependent RNA polymerase (RdRp) can be directly measured.
Pillar 4: Quantifying Viral Load Reduction
While plaque assays are excellent for determining infectivity, quantitative real-time PCR (qRT-PCR) provides a direct measure of the amount of viral RNA, offering a different and complementary perspective on antiviral activity.
Detailed Protocol: qRT-PCR for Viral Load Quantification
-
Infection and Treatment: Infect MDCK cells with Influenza A virus in the presence of serial dilutions of the 2-pyridone compounds.
-
RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), harvest the cell supernatant and/or cell lysate and extract the viral RNA using a commercial kit.
-
Reverse Transcription: Convert the viral RNA to cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers and a probe specific for a conserved region of the influenza genome (e.g., the M gene).[15]
-
Quantification: Generate a standard curve using a plasmid containing the target gene sequence to quantify the viral RNA copy number in each sample.[15][16] The reduction in viral RNA copy number in treated samples compared to the untreated virus control indicates the antiviral activity of the compound.
Pillar 5: Advancing to In Vivo Models
Promising in vitro data is a prerequisite for advancing a compound to in vivo studies. Animal models, such as mice and ferrets, are essential for evaluating the efficacy, pharmacokinetics, and safety of a potential antiviral drug in a living organism.[5][17][18] The ferret model is particularly relevant for influenza as the virus's pathogenesis in ferrets closely resembles that in humans.[17]
Key Parameters to Evaluate in Animal Models:
-
Reduction in Viral Titer: Measure viral load in the lungs and nasal turbinates at different time points post-infection.
-
Alleviation of Clinical Symptoms: Monitor changes in body weight, body temperature, and overall activity levels.
-
Improved Survival Rates: In lethal challenge models, assess the ability of the compound to protect animals from mortality.
-
Pharmacokinetics and Biodistribution: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Conclusion
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 9. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 10. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 11. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 13. Favipiravir - Wikipedia [en.wikipedia.org]
- 14. sterispharma.com [sterispharma.com]
- 15. Influenza A viral loads in respiratory samples collected from patients infected with pandemic H1N1, seasonal H1N1 and H3N2 viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influenza Studies - IITRI [iitri.org]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
A Comparative Guide to the In Vitro Efficacy of Pyridone-Based PIM-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of a pyridone-based PIM-1 kinase inhibitor against other known inhibitors of the same target. The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and development projects.
Introduction to PIM-1 Kinase and its Inhibition
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive therapeutic target. The inhibition of PIM-1 kinase is a promising strategy for the development of novel anti-cancer agents. This guide focuses on the in vitro testing of enzyme inhibitors based on the 5,6-dihydro-2(1H)-pyridone scaffold and its derivatives, comparing their efficacy with other classes of PIM-1 inhibitors. While specific data on 5,6-dihydro-2(1H)-pyridone-based PIM-1 inhibitors is limited in publicly accessible literature, this guide will focus on the closely related 2-pyridone core, a common scaffold in PIM-1 inhibitor design. The exploration of the 5,6-dihydro variant represents a potential avenue for novel inhibitor development.
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 kinase in cell signaling pathways, highlighting its downstream effectors that regulate cell cycle progression and apoptosis.
Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
Comparative Analysis of PIM-1 Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a representative pyridone-based PIM-1 inhibitor and several alternative inhibitors from different chemical classes. The data is compiled from various biochemical assays.
| Inhibitor Class | Compound | PIM-1 IC50 (nM) | Reference |
| Pyridone Derivative | Compound 12 | 14.3 | [1] |
| Pyridone Derivative | Compound 4f | 95 | [2] |
| Pyridone Derivative | TCS PIM-1 1 | 50 | [3] |
| Imidazo[1,2-b]pyridazine | SGI-1776 | 7 | [3] |
| Pyridylamide | PIM447 (LGH447) | 0.006 (Ki) | [3] |
| Imidazo[1,2-b]pyridazine | TP-3654 | 5 (Ki) | [3] |
| Benzofuropyrimidinone | Compound 6l | (Potent, specific value not stated) | [4] |
| Thienopyridine | Compound 7a | 1180 | [5] |
Experimental Protocols
In Vitro PIM-1 Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of PIM-1 kinase inhibitors.
1. Principle:
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the PIM-1 kinase activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase-based reaction that generates a luminescent signal.
2. Materials and Reagents:
-
Recombinant human PIM-1 kinase
-
PIM-1 kinase substrate (e.g., a synthetic peptide like PIMtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
3. Experimental Workflow:
The following diagram illustrates the general workflow for the in vitro PIM-1 kinase assay.
Caption: General Workflow for a Luminescence-Based PIM-1 Kinase Assay.
4. Detailed Procedure:
-
Reagent Preparation:
-
Prepare the kinase buffer as described above.
-
Dilute the PIM-1 kinase to the desired concentration in kinase buffer.
-
Prepare a 2X substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for PIM-1.
-
Perform a serial dilution of the test compounds in DMSO, and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Plate Setup:
-
To the wells of a white, opaque microplate, add the test compounds at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Kinase Reaction:
-
Add the diluted PIM-1 kinase to each well, except for the negative control wells.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent also depletes the remaining ATP.
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from the negative control wells) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of a pyridone-based PIM-1 kinase inhibitor and its alternatives, supported by quantitative data and a detailed experimental protocol. The provided information is intended to assist researchers in the evaluation and selection of enzyme inhibitors for further investigation in the context of cancer drug discovery. The development of novel inhibitors, potentially including 5,6-dihydro-2(1H)-pyridone derivatives, remains an active and important area of research.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Pyridone Drug Candidates
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the metabolic stability of 2-pyridone drug candidates, supported by experimental data and detailed methodologies.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates across various therapeutic areas due to its favorable physicochemical properties and metabolic stability. Understanding the metabolic fate of these candidates is paramount for successful drug development, influencing their pharmacokinetic profiles, efficacy, and potential for adverse effects. This guide provides a comparative assessment of the metabolic stability of select 2-pyridone drug candidates, offering insights into their biotransformation pathways and providing detailed experimental protocols for their evaluation.
Comparative Metabolic Stability of 2-Pyridone Drug Candidates
The metabolic stability of a drug candidate is typically assessed through in vitro assays using human liver microsomes (HLM) or hepatocytes. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[1][2]
Below is a summary of in vitro metabolic stability data for pirfenidone, an approved anti-fibrotic agent containing a 2-pyridone core, and one of its derivatives, alongside another 2-pyridone-based inhibitor, CEP-37440. For context, comparative data for non-pyridone alternatives in different therapeutic classes are also included.
| Drug Candidate/Compound | Therapeutic Class | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Reference |
| 2-Pyridone Candidates | |||||
| Pirfenidone | Anti-fibrotic | Human Liver Microsomes | 23.24 | 34.74 | [3] |
| YZQ17 (Pirfenidone Derivative) | Anti-fibrotic | Human Liver Microsomes | >60 | 0.0214 | [4] |
| CEP-37440 | FAK/ALK Inhibitor | Human Liver Microsomes | 23.24 | 34.74 | [3] |
| NHPPC | PDE5 Inhibitor | Human Liver Microsomes | - | 0.0214 | [4] |
| Non-Pyridone Comparators | |||||
| Ropinirole | Dopamine Agonist | - | - | - | |
| Piribedil | Dopamine Agonist | - | - | - | |
| Cilostazol | PDE3 Inhibitor | - | - | - | |
| Milrinone | PDE3 Inhibitor | - | - | - |
Note: The table highlights the generally moderate to high metabolic stability of the presented 2-pyridone candidates. For instance, the pirfenidone derivative YZQ17 exhibits a significantly longer half-life and lower intrinsic clearance compared to the parent drug, suggesting improved metabolic stability.[4]
Key Metabolic Pathways of 2-Pyridone Drug Candidates
The biotransformation of 2-pyridone derivatives is primarily governed by two major enzyme families: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).
Cytochrome P450-Mediated Metabolism
CYP enzymes are a major family of drug-metabolizing enzymes, responsible for the oxidative metabolism of a vast array of xenobiotics.[5] For 2-pyridone-containing drugs, CYP-mediated reactions often involve hydroxylation of the pyridone ring or its substituents.
For example, in silico metabolism predictions for a dual h-DHFR/EGFR-TK inhibitor containing a 2-pyridone scaffold suggest that aromatic hydroxylation is a primary metabolic transformation.[6]
CYP450-mediated oxidation of a 2-pyridone drug candidate.
Aldehyde Oxidase-Mediated Metabolism
Aldehyde oxidase is another important enzyme involved in the metabolism of nitrogen-containing heterocyclic compounds.[7] AO can catalyze the oxidation of the carbon adjacent to the nitrogen atom in the pyridone ring. This can sometimes lead to a "metabolic shunt" where inhibition of CYP450 pathways increases metabolism by AO.[7]
Aldehyde Oxidase-mediated oxidation of a 2-pyridone drug candidate.
Experimental Protocols
Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The following are detailed methodologies for the two most common in vitro assays.
Human Liver Microsome (HLM) Stability Assay
This assay is a primary screen for evaluating the susceptibility of a compound to Phase I metabolic enzymes, particularly CYPs.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in HLM.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial vendor)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and internal standard. Thaw the pooled human liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.
-
Incubation: In a 96-well plate, add the test compound to the phosphate buffer. Add the human liver microsomes to initiate a pre-incubation at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).
Workflow for the Human Liver Microsome (HLM) stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved human hepatocytes.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Preparation: Thaw and wash the cryopreserved hepatocytes according to the supplier's protocol to remove cryoprotectant. Resuspend the cells in culture medium and determine cell viability and density.
-
Incubation: In a suitable incubation vessel, equilibrate the hepatocyte suspension at 37°C.
-
Reaction Initiation: Add the test compound to the hepatocyte suspension to start the reaction.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Similar to the HLM assay, calculate the elimination rate constant, half-life, and intrinsic clearance. The intrinsic clearance is typically normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).
Workflow for the Hepatocyte stability assay.
Conclusion
The 2-pyridone scaffold remains a valuable component in the design of novel drug candidates. A thorough understanding of the metabolic stability and biotransformation pathways of these compounds is essential for their successful development. The comparative data and detailed protocols provided in this guide offer a framework for researchers to assess and optimize the metabolic properties of their 2-pyridone-based drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Disposition of a Mixed Aldehyde Oxidase/Cytochrome P450 Substrate in Rats with Attenuated P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaron.com [pharmaron.com]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Substituted 2(1H)-Pyridone Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of substituted 2(1H)-pyridone derivatives is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the definitive technique for elucidating these precise atomic arrangements. This guide provides a comparative overview of the crystallographic data for a series of substituted 2(1H)-pyridones, supported by detailed experimental protocols and workflow visualizations.
The 2(1H)-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on the pyridone ring significantly influences the molecule's conformation, intermolecular interactions, and ultimately its biological activity. X-ray diffraction studies provide invaluable insights into these structural nuances, revealing details of bond lengths, bond angles, and crystal packing, which are critical for understanding molecular recognition and binding mechanisms.
Comparative Crystallographic Data of Substituted 2(1H)-Pyridone Derivatives
The following table summarizes the key crystallographic parameters for a selection of substituted 2(1H)-pyridone derivatives, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one) | C₁₂H₁₁NO | Monoclinic | P2₁ | 8.5135(4) | 10.4646(5) | 22.9053(12) | 93.243(2) | 2 | [1][2] |
| 3-hydroxy-2-methyl-4(1H)-pyridinone | C₆H₇NO₂ | Monoclinic | P2₁/n | 6.8351(4) | 10.2249(4) | 8.6525(4) | 105.215(4) | 4 | [3] |
| 3-hydroxy-1,2-dimethyl-4-pyridinone | C₇H₉NO₂ | Orthorhombic | Pbca | 7.3036(4) | 13.0490(6) | 13.7681(7) | - | 8 | [3] |
| 6-hydroxy-1,2-dihydropyridin-2-one | C₅H₅NO₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4][5] |
| 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₁₀H₁₀N₂O₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₁₀H₉N₃O₄ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₁₁H₁₂N₂O₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
The determination of the crystal structure of substituted 2(1H)-pyridone derivatives by X-ray crystallography involves a series of well-defined steps, from the synthesis and crystallization of the compound to the final structure refinement.
Synthesis of Substituted 2(1H)-Pyridone Derivatives
The synthesis of the title compounds is typically achieved through established organic chemistry methodologies. For instance, the synthesis of 6-hydroxy-1,2-dihydropyridin-2-one can be accomplished by the reaction of 2,6-dichloropyridine with potassium tert-butoxide to yield 2,6-di-tert-butoxypyridine, followed by reaction with formic acid.[4][5] The purity of the synthesized compound is crucial for obtaining high-quality crystals and is often confirmed by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[4][5]
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[7] Several methods can be employed, and the optimal conditions are typically determined empirically.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.[5][8] For example, crystals of 6-hydroxy-1,2-dihydropyridin-2-one were grown from a saturated methanol solution by slow evaporation.[4][5]
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container containing a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[9]
-
Temperature Gradient: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[1] For instance, single crystals of pirfenidone were grown by heating a solution in toluene until complete dissolution, followed by cooling.[1]
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer.[7] The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector.[10] The crystal is rotated during data collection to measure the intensities of a large number of reflections.
The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares procedures.[3][10] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
Workflow for X-ray Crystallography of 2(1H)-Pyridone Derivatives
The following diagram illustrates the general workflow for determining the crystal structure of substituted 2(1H)-pyridone derivatives.
Caption: Workflow of X-ray Crystallography.
This comprehensive guide provides a foundational understanding of the X-ray crystallographic analysis of substituted 2(1H)-pyridone derivatives. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the comparison of existing structures and guiding the crystallographic analysis of novel compounds. The insights gained from these structural studies are instrumental in advancing the design and development of new therapeutic agents based on the versatile 2(1H)-pyridone scaffold.
References
- 1. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 10. bio-protocol.org [bio-protocol.org]
Comparative Molecular Docking Analysis of 2-Pyridone Analogs Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the in silico evaluation of 2-pyridone derivatives as potential therapeutic agents. This report details molecular docking studies against Matrix Metalloproteinases (MMPs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and the SARS-CoV-2 Main Protease (Mpro/3CLpro), presenting comparative binding affinities, interaction data, and standardized experimental protocols.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a focal point in the design of novel enzyme inhibitors. This guide provides a comparative analysis of molecular docking studies of 2-pyridone analogs against four critical protein targets implicated in cancer and viral diseases.
Comparative Docking Performance of 2-Pyridone Analogs
The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding affinities and interactions of 2-pyridone derivatives with their respective protein targets.
Table 1: Docking Performance against Matrix Metalloproteinases (MMPs)
| 2-Pyridone Analog | Target MMP | Docking Score (kcal/mol) | Est. Inhibition Constant (Ki) | Key Interacting Residues | Reference |
| Difluorinated benzylidene curcumin analog | MMP-2 | Not Specified | Not Specified | His120 | [1] |
| Aristolochic acid | MMP-2 | -7.01 | Not Specified | PHE-87, HIS-124, GLU-129, HIS-130 | [2][3] |
| Cryptopleurine | MMP-2 | -6.4 | Not Specified | ALA-88 | [2] |
| Epipodophyllotoxin | MMP-2 | -6.2 | Not Specified | ALA-88 | [2] |
| Fagaronine | MMP-2 | -6.0 | Not Specified | HIS-124 | [2] |
Table 2: Docking Performance against VEGFR-2
| 2-Pyridone Analog | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| Pyridine-derived compound 8 | Not Specified | 0.13 | Not Specified | [4] |
| Pyridine-derived compound 9 | Not Specified | 0.13 | Not Specified | [4] |
| Pyridine-derived compound 10 | Not Specified | 0.12 | Not Specified | [4] |
| Cyanopyridone 5a | -15.1 (Sorafenib as ref.) | 0.217 | Not Specified | [5] |
| Cyanopyridone 5e | -15.1 (Sorafenib as ref.) | 0.124 | Not Specified | [5] |
Table 3: Docking Performance against HER-2
| 2-Pyridone Analog/Inhibitor | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| ZINC000014780728 | -11.0 | Not Specified | Not Specified | [6] |
| ZINC000014762512 | -10.8 | Not Specified | Not Specified | [6] |
| Lapatinib (reference) | -10.2 | Not Specified | Not Specified | [6] |
| Cyanopyridone 5a | -13.6 (TAK-285 as ref.) | 0.168 | Not Specified | [5] |
| Cyanopyridone 5e | -13.6 (TAK-285 as ref.) | 0.077 | Not Specified | [5] |
Table 4: Docking Performance against SARS-CoV-2 Main Protease (Mpro/3CLpro)
| 2-Pyridone Analog | Docking Score (kcal/mol) | Est. Inhibition Constant (Ki) | Key Interacting Residues | Reference |
| Pyrimidine dione derivative 9 | -12.70 | Not Specified | Asn142, His41, Glu166 | [7] |
| Pyrimidine dione derivative 4 | -12.38 | Not Specified | Thr190, His41 | [7] |
| Pyrimidine dione derivative 11 | -12.13 | Not Specified | Not Specified | [7] |
| Lonchocarpol A | -8.644 | Not Specified | ARG188 | [8] |
| Dipyridamole | -7.2 | Not Specified | Tyr54, Asn142, Leu141 | [9] |
| Acebutolol | -7.3 | Not Specified | Asn142, His164, Glu166, Gln189 | [9] |
Experimental Protocols: Molecular Docking
The methodologies outlined below represent a standardized workflow for performing molecular docking studies with AutoDock and Molecular Operating Environment (MOE), based on common practices cited in the referenced literature.
General Workflow for Molecular Docking
General workflow for molecular docking studies.
Protocol for AutoDock
-
Ligand Preparation:
-
The 2D structures of 2-pyridone analogs are drawn using chemical drawing software and converted to 3D structures.
-
Energy minimization is performed using a suitable force field.
-
Gasteiger partial charges are added, and non-polar hydrogens are merged. The prepared ligand files are saved in PDBQT format.
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein. The prepared protein is saved in PDBQT format.[10]
-
-
Grid Box Generation:
-
A grid box is generated around the active site of the protein to define the search space for the ligand. The size and center of the grid are set to encompass the binding pocket.
-
-
Docking Execution:
-
The Lamarckian Genetic Algorithm (LGA) is commonly employed.[11][12]
-
Typical parameters include a population size of 150-250, a maximum of 2.5 to 25 million energy evaluations, and 27,000 generations.[12][13] The number of docking runs is typically set to 10-100 to ensure thorough conformational sampling.[13]
-
-
Analysis of Results:
-
The docked poses are clustered and ranked based on their binding energies.
-
The pose with the lowest binding energy is selected for detailed interaction analysis to identify key hydrogen bonds and hydrophobic interactions with the active site residues.
-
Protocol for Molecular Operating Environment (MOE)
-
Ligand and Protein Preparation:
-
Ligand and protein structures are imported into the MOE interface.
-
The 'Protonate 3D' function is used to add hydrogens and determine the ionization states of the protein and ligand.
-
Energy minimization is performed on the prepared structures.
-
-
Active Site Identification and Docking:
-
The 'Site Finder' tool is used to identify potential binding pockets in the protein.
-
The docking simulation is set up using the 'Dock' panel. The placement algorithm is often set to 'Triangle Matcher', which places the ligand by aligning triplets of atoms with alpha spheres representing the active site.[14][15]
-
The initial scoring is typically performed using the 'London dG' scoring function.[14]
-
-
Refinement and Rescoring:
-
The top-ranked poses from the initial placement are subjected to a refinement step, often using a forcefield-based method to allow for induced fit effects.
-
The refined poses are then rescored using a more rigorous scoring function, such as 'GBVI/WSA dG', to estimate the binding free energy.
-
-
Interaction Analysis:
-
The 'Ligand Interactions' tool in MOE is used to visualize and analyze the 2D and 3D interactions between the best-docked pose of the ligand and the protein's active site.
-
Signaling Pathways and Mechanisms
The following diagrams illustrate the signaling pathways associated with the protein targets and the catalytic mechanism of the SARS-CoV-2 Main Protease.
Simplified MMP signaling pathway in cancer.
Key VEGFR-2 signaling cascades in angiogenesis.
HER-2 mediated signaling pathways in breast cancer.
Catalytic mechanism of SARS-CoV-2 Main Protease.
References
- 1. Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Graph-based identification of cancer signaling pathways from published gene expression signatures using PubLiME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Lamarckian genetic algorithm: Significance and symbolism [wisdomlib.org]
- 14. Variability in docking success rates due to dataset preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis | PLOS One [journals.plos.org]
A Comparative Analysis of Pyridone-Containing Natural Products in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Pyridone-containing natural products represent a significant and diverse class of bioactive compounds that have garnered considerable interest in the fields of medicine and drug development. Their unique chemical scaffolds have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comparative analysis of a selection of these natural products, presenting quantitative data on their performance, detailed experimental protocols for key assays, and visualizations of their mechanisms of action to aid in the evaluation of their therapeutic potential.
Comparative Cytotoxicity of Pyridone Natural Products
The cytotoxic activity of pyridone-containing natural products is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of several pyridone natural products against various cancer cell lines.
| Natural Product | Cell Line | IC50 (µM) | Reference |
| Tenellin | L929 (mouse fibroblast) | 0.79 | [1] |
| KB3.1 (human ovarian) | 0.79 | [1] | |
| Mimosine | IMR-32 (human neuroblastoma) | 55.2 (GI50, µg/ml) | |
| U373-MG (human glioblastoma) | 37.3 (GI50, µg/ml) | ||
| Synthetic Pyridone Derivative 1 | HepG2 (human liver carcinoma) | 4.5 ± 0.3 | [2] |
| MCF-7 (human breast adenocarcinoma) | 6.3 ± 0.4 | [2] | |
| Synthetic Pyridone Derivative 2 | HepG2 (human liver carcinoma) | 7.5 ± 0.1 | [2] |
| MCF-7 (human breast adenocarcinoma) | 16 ± 1.7 | [2] |
Comparative Antimicrobial Activity of Pyridone Natural Products
Several pyridone-containing natural products have demonstrated notable antimicrobial effects. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected pyridone natural products against various pathogens.
| Natural Product | Microorganism | MIC (µg/mL) | Reference |
| Kojic Acid | Pseudomonas aeruginosa MTCC1688 | 64 | [3] |
| Trychophyton rubrum MTCC296 | 128 | [3] | |
| Candida albicans MTCC3018 | 128 | [3] | |
| Staphylococcus aureus | 256 | [3] | |
| Escherichia coli | 128 | [3] | |
| Tenellin | Bacillus subtilis | 8.3 | [1] |
| Staphylococcus aureus | 16.6 | [1] |
Toxicity Profile
The toxicity of a compound is a critical factor in its development as a therapeutic agent. The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen.
| Natural Product | Organism | Route of Administration | LD50 | Reference |
| Ricinine | Mouse | Intraperitoneal | 340 mg/kg | [4] |
| Mouse | Oral | 3 g/kg | [4] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these natural products exert their effects is crucial for their rational development as drugs.
Mimosine: Cell Cycle Arrest
Mimosine, a non-protein amino acid, has been shown to arrest the cell cycle in the G1 phase, preventing entry into the S phase.[4][5] This effect is mediated through the activation of Hypoxia-inducible factor 1-alpha (Hif-1α), which in turn increases the levels of the cyclin-dependent kinase inhibitor p27.[4] This ultimately prevents the binding of Ctf4, a protein essential for the initiation of DNA replication, to chromatin.[4][5]
Kojic Acid: Tyrosinase Inhibition
Kojic acid is a well-known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[6][7] It acts by chelating the copper ions at the active site of the enzyme.[6] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which are critical steps in the production of melanin.[8] By inhibiting this enzyme, kojic acid effectively reduces melanin production, making it a popular ingredient in skin-lightening cosmetic products.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[9]
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.
References
- 1. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2(1H)-Pyridone, 5,6-dihydro-: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for 2(1H)-Pyridone, 5,6-dihydro- (CAS No. 6052-73-9), a heterocyclic organic compound. Due to its potential hazards, this chemical must be managed as hazardous waste to ensure the safety of laboratory staff and to maintain environmental compliance.
Essential Safety and Hazard Information
2(1H)-Pyridone, 5,6-dihydro- is classified as a hazardous substance with the following risks:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton®), safety goggles or a face shield, and a laboratory coat, must be worn when handling this compound.[1] All work should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1]
Quantitative Data Summary
The following table summarizes the key hazard information for 2(1H)-Pyridone, 5,6-dihydro-.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Experimental Workflow and Disposal Plan
A structured approach to the management and disposal of 2(1H)-Pyridone, 5,6-dihydro- is crucial. The following diagram illustrates the workflow from experimental use to final disposal.
Caption: Experimental workflow for 2(1H)-Pyridone, 5,6-dihydro- from use to waste collection.
Step-by-Step Disposal Protocol
There are no specific published experimental protocols for the neutralization or deactivation of 2(1H)-Pyridone, 5,6-dihydro-. Therefore, it must be disposed of as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid 2(1H)-Pyridone, 5,6-dihydro-, along with any contaminated disposable labware (e.g., weigh boats, spatulas, gloves), in a dedicated, clearly labeled hazardous waste container.[2][3] A high-density polyethylene (HDPE) container is a suitable choice.[2][3]
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container designed for liquids. Ensure the container material is compatible with the solvent used.[2]
-
Do not mix this waste stream with other incompatible chemicals.[1]
2. Containerization and Labeling:
-
All waste containers must be securely sealed to prevent leaks or spills.[1]
-
Label each container clearly with "Hazardous Waste," the full chemical name "2(1H)-Pyridone, 5,6-dihydro-," the approximate quantity of the waste, and the date of accumulation.[1]
3. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) that is well-ventilated.[1][2]
-
Ensure secondary containment is in place to mitigate any potential leaks.[2]
4. Spill Management:
-
In the event of a small spill, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[1][4]
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
5. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
The following decision-making diagram outlines the proper disposal path for waste containing 2(1H)-Pyridone, 5,6-dihydro-.
Caption: Decision-making process for the proper disposal of 2(1H)-Pyridone, 5,6-dihydro- waste.
References
A Senior Application Scientist's Guide to Safely Handling 2(1H)-Pyridone, 5,6-dihydro-
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2(1H)-Pyridone, 5,6-dihydro-, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
2(1H)-Pyridone, 5,6-dihydro- is a compound that demands respect. A thorough understanding of its potential hazards is the foundation of safe handling. According to its Globally Harmonized System (GHS) classification, this compound presents multiple risks.[1]
-
Harmful if swallowed or inhaled: This indicates systemic toxicity upon ingestion or breathing in the compound.
-
Causes skin irritation: Direct contact can lead to inflammation and discomfort.
-
Causes serious eye irritation: The eyes are particularly vulnerable, and exposure can result in significant damage.
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
Given these hazards, a multi-faceted approach to personal protective equipment (PPE) is not just recommended; it is essential.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense. The following table summarizes the required equipment, followed by a deeper dive into the rationale for each.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and subsequent irritation. |
| Body Protection | Laboratory coat or chemical-resistant suit | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Essential for preventing the inhalation of harmful dust or vapors, especially when handling powders or creating solutions. |
| Foot Protection | Closed-toe, chemical-resistant footwear | Protects feet from spills and falling objects.[2] |
A Deeper Look at Your Protective Gear
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against splashes.[3][4] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for maximum protection.[3][4]
-
Hand Protection : The choice of glove material is critical. While specific compatibility data for 2(1H)-Pyridone, 5,6-dihydro- is not always readily available, gloves made of nitrile or neoprene are generally effective against a wide range of chemicals.[4] Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised. Contaminated gloves can be more dangerous than no gloves at all due to the prolonged contact with the hazardous material.[2]
-
Respiratory Protection : A NIOSH-approved respirator is a must, particularly when handling the solid form of the compound which can create dust, or when working with solutions that may produce vapors.[3][5] The type of respirator (e.g., N95, or a cartridge-style respirator) should be chosen based on a risk assessment of the specific procedure being performed.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram and procedural steps outline a safe handling process.
Caption: A workflow for the safe handling of 2(1H)-Pyridone, 5,6-dihydro-.
Step-by-Step Handling Protocol
-
Preparation :
-
Don Appropriate PPE : Before entering the laboratory area where the chemical is handled, put on all required PPE as outlined in the table above.
-
Work in a Certified Chemical Fume Hood : All handling of 2(1H)-Pyridone, 5,6-dihydro- should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6]
-
Gather All Necessary Materials : Ensure all necessary equipment, solvents, and waste containers are within the fume hood before you begin to avoid reaching in and out of the containment area.
-
-
Handling :
-
Carefully Weigh the Compound : If working with the solid form, handle it gently to avoid creating dust. Use a spatula and a tared weigh boat.
-
Dissolve in Solvent : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Disposal :
-
Decontaminate Work Surfaces : After handling, thoroughly decontaminate the work surface within the fume hood with an appropriate cleaning agent.
-
Segregate and Label Hazardous Waste : All waste containing 2(1H)-Pyridone, 5,6-dihydro-, including empty containers, contaminated gloves, and weigh boats, must be disposed of as hazardous waste.[7] The waste container must be clearly labeled and kept sealed when not in use.[7]
-
Doff PPE Correctly : Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.
-
Wash Hands Thoroughly : After removing all PPE, wash your hands thoroughly with soap and water.
-
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9] An emergency eyewash station should be readily accessible.[2][7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]
Conclusion: A Culture of Safety
Safe handling of 2(1H)-Pyridone, 5,6-dihydro- is not merely about following a set of rules, but about fostering a deep-seated culture of safety. By understanding the "why" behind each precaution, you and your team can work with confidence, ensuring both personal well-being and the integrity of your scientific endeavors. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.
References
- 1. 2(1H)-Pyridone, 5,6-dihydro- | C5H7NO | CID 6453994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. trihydro.com [trihydro.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.ie [fishersci.ie]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
